1,4-Dioxaspiro[4.5]decan-2-ylmethanol
Description
The exact mass of the compound 1,4-Dioxaspiro[4.5]decan-2-ylmethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Dioxaspiro[4.5]decan-2-ylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dioxaspiro[4.5]decan-2-ylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGYZVQSZWPABZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20915026 | |
| Record name | (1,4-Dioxaspiro[4.5]decan-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20915026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4167-35-5, 95335-91-4 | |
| Record name | 1,4-Dioxaspiro[4.5]decane-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4167-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxaspiro(4.5)decane-3-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004167355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,4-Dioxaspiro[4.5]decan-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20915026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {1,4-dioxaspiro[4.5]decan-2-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical properties of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol?
The following technical guide details the physical properties, synthesis, and applications of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol , a critical glycerol-derived building block in medicinal chemistry.
Executive Summary
1,4-Dioxaspiro[4.5]decan-2-ylmethanol (also known as Cyclohexylideneglycerol ) is a protected glycerol derivative featuring a rigid spirocyclic core.[1] It serves as a vital "chiral pool" synthon in drug discovery, offering a robust method for introducing glycerol units into lipophilic backbones while masking the 1,2-diol functionality.[1] Its utility spans from the synthesis of phospholipids and glycerides to its role as a hydrophobicity modulator in polymer chemistry. Unlike its dimethyl analog (Solketal), the cyclohexylidene group imparts greater lipophilicity and steric bulk, altering the pharmacokinetic profiles of downstream derivatives.[1]
Chemical Identity & Structural Profile[1][2][3][4]
| Parameter | Details |
| IUPAC Name | 1,4-Dioxaspiro[4.5]decan-2-ylmethanol |
| Common Synonyms | Cyclohexylideneglycerol; 1,2-O-Cyclohexylidene-glycerol |
| CAS Registry Number | 4167-35-5 (Racemic)113798-80-4 ((R)-isomer)95335-91-4 ((S)-isomer) |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol |
| SMILES | OCC1COC2(CCCCC2)O1 |
| Stereochemistry | Available as racemate or pure enantiomers (derived from D- or L-glycerol) |
Physicochemical Properties
The following data aggregates experimental values for the racemic compound. Note that enantiomers may exhibit slight variations in solid-state properties (melting point) due to crystal packing differences.[1]
Table 1: Physical Constants[1]
| Property | Value | Condition / Note |
| Physical State | Low-melting Solid / Viscous Liquid | Often supercools to a liquid; crystallizes upon standing.[1] |
| Melting Point | 58 °C | Crystalline form [1].[1] |
| Boiling Point | 248.3 °C | @ 760 mmHg (Standard Pressure) [2].[1] |
| Boiling Point (Reduced) | 118–120 °C | @ 5 Torr (High vacuum distillation) [3].[1] |
| Density | 1.13 g/cm³ | @ 20 °C (Liquid phase) [2].[1] |
| Refractive Index ( | 1.502 | Indicative of the aliphatic spiro-ring system [3].[1] |
| Flash Point | 138.3 °C | Closed Cup; Non-flammable under standard conditions.[1] |
| Solubility | Soluble | Ethanol, Chloroform, DCM, Ethyl Acetate.[1] |
| Solubility (Water) | Low to Moderate | Significantly less water-soluble than Solketal due to the lipophilic cyclohexyl ring.[1] |
| LogP | ~1.69 | Calculated (Octanol/Water partition coefficient).[1] |
Spectroscopic Signatures
Accurate identification relies on distinguishing the spiro-cyclohexyl signals from the dioxolane backbone.[1]
Nuclear Magnetic Resonance (NMR)[1]
-
¹H NMR (400 MHz, CDCl₃):
- 1.35–1.70 ppm (10H, m): Cyclohexyl ring protons (broad multiplets).[1] The rigidity of the spiro-fusion often splits these into distinct equatorial/axial sets.[1]
- 3.55–3.75 ppm (2H, m): Exocyclic methylene protons (–CH₂OH).[1]
- 3.78–4.15 ppm (2H, m): Dioxolane ring protons (C4/C5 protons).[1]
- 4.20–4.30 ppm (1H, m): Methine proton (C2 of dioxolane, chiral center).[1]
- 2.0–2.5 ppm (1H, br s): Hydroxyl proton (–OH), shift varies with concentration.[1]
Infrared Spectroscopy (FT-IR)[1]
-
3400–3500 cm⁻¹: Broad O–H stretch (Intermolecular H-bonding).[1]
-
2850–2950 cm⁻¹: Strong C–H stretching (Cyclohexyl methylene groups).[1]
-
1050–1150 cm⁻¹: C–O–C ether stretching (Characteristic of the dioxolane ring).
Synthesis & Purification Workflow
The synthesis involves the acid-catalyzed ketalization of glycerol with cyclohexanone.[1] Water removal is critical to drive the equilibrium forward.
Reaction Logic Diagram
Figure 1: Acid-catalyzed ketalization pathway utilizing a thermodynamic water-removal strategy.[1]
Detailed Protocol (Self-Validating)
-
Reagents: Mix Glycerol (1.0 equiv), Cyclohexanone (1.1 equiv), and p-Toluenesulfonic acid (p-TSA, 0.01 equiv) in Toluene or Benzene.
-
Reflux: Heat the mixture to reflux using a Dean-Stark apparatus . Monitor the collection of water.[2][3][4] The reaction is complete when water evolution ceases (typically 3–6 hours).
-
Neutralization: Cool to room temperature. Add solid NaHCO₃ or wash with saturated NaHCO₃ solution to neutralize the acid catalyst (Critical: Acid traces promote hydrolysis during distillation).[1]
-
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification:
-
Method A (Distillation): Perform high-vacuum distillation (118–120 °C @ 5 Torr).
-
Method B (Crystallization): If solid, recrystallize from Hexane/Ethyl Acetate to yield white needles (MP 58 °C).[1]
-
Stability & Handling
-
Acid Sensitivity: The spiro-ketal functionality is acid-labile .[1] Exposure to aqueous acid (e.g., HCl, AcOH) will hydrolyze the compound back to glycerol and cyclohexanone.[1]
-
Storage: Store in inert atmosphere (N₂/Ar) to prevent moisture absorption and slow hydrolysis.[1]
-
-
Thermal Stability: Stable up to ~250 °C (boiling point), but prolonged heating above 150 °C without antioxidant protection may cause discoloration.[1]
Applications in Drug Development[2]
-
Chiral Synthon: Used to introduce a glycerol moiety with a defined stereocenter (if starting from chiral glycerol).
-
Protecting Group Strategy: The cyclohexylidene group is more stable to hydrolysis than the isopropylidene (Solketal) and benzylidene groups, offering orthogonal deprotection strategies in complex oligosaccharide or phospholipid synthesis [4].[1]
-
Hydrophobicity Tuning: Replacing a dimethyl ketal (Solketal) with a cyclohexyl ketal increases the LogP by ~0.8–1.0 units, enhancing cell membrane permeability of the intermediate during multi-step synthesis.[1]
References
-
Megawide Chemical Technology. Product Specifications: 1,4-Dioxaspiro[4.5]decane-2-methanol. Retrieved from .[1]
-
GuideChem. 1,4-Dioxaspiro[4.5]decan-2-ylmethanol Properties and Safety. Retrieved from .[1]
-
Echemi. Physical Properties of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol. Retrieved from .[1]
-
Organic Syntheses. Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol. (Analogous chemistry context). Org. Synth. 2022, 99, 363-380.[1][3] DOI: .[1][3]
Sources
1,4-Dioxaspiro[4.5]decan-2-ylmethanol CAS number and identifiers
Advanced Scaffold for Chiral Pool Synthesis and Protecting Group Strategies[1]
Executive Summary
1,4-Dioxaspiro[4.5]decan-2-ylmethanol (CAS: 4167-35-5), often referred to as cyclohexylidene glycerol , is a pivotal bicyclic ketal used extensively in organic synthesis.[1][2] It serves two primary roles: as a robust protecting group for 1,2-diols (glycerol derivatives) and as a versatile C3 chiral building block when enantiomerically enriched.[1]
This guide moves beyond basic datasheet parameters to explore the mechanistic nuances of its synthesis, its utility in divergent drug discovery pathways, and the critical handling protocols required to maintain its stereochemical integrity during scale-up.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
This compound represents the thermodynamic product of the condensation between cyclohexanone and glycerol.[1] Its spirocyclic core imparts significant steric bulk, influencing the trajectory of nucleophilic attacks on adjacent functional groups.[1]
2.1 Core Identifiers
| Parameter | Technical Specification |
| CAS Number (Racemic) | 4167-35-5 |
| CAS Number (S-Isomer) | 95335-91-4 |
| CAS Number (R-Isomer) | 113798-80-4 |
| IUPAC Name | (1,4-Dioxaspiro[4.5]decan-2-yl)methanol |
| Synonyms | Cyclohexylidene glycerol; 2-Hydroxymethyl-1,4-dioxaspiro[4.5]decane |
| SMILES | C1CCC2(CC1)OCC(O2)CO |
| InChI Key | XUGYZVQSZWPABZ-UHFFFAOYSA-N |
2.2 Physicochemical Properties
| Property | Value | Context for Application |
| Molecular Weight | 172.22 g/mol | Low MW fragment, ideal for Fsp3 enhancement.[1] |
| Appearance | White crystalline solid / Viscous oil | Melting point is close to ambient (~58°C); often supercools to a viscous liquid.[1] |
| Boiling Point | ~248 °C (760 mmHg) | High boiling point requires high-vacuum distillation for purification.[1] |
| Solubility | CHCl₃, MeOH, Toluene | Lipophilic core allows solubility in non-polar solvents; -OH group allows polar compatibility.[1] |
Synthetic Methodology: The Thermodynamic Ketalization
Core Principle: The formation of the 1,3-dioxolane ring is reversible and acid-catalyzed.[1] To drive the reaction to completion, the removal of water is thermodynamically non-negotiable.[1]
3.1 Validated Synthesis Protocol
Objective: Synthesis of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol from Cyclohexanone and Glycerol.[1]
Reagents:
-
Glycerol (1.1 eq)[1]
-
p-Toluenesulfonic acid (p-TSA) (0.01 eq)[1]
-
Solvent: Toluene (Reaction medium & azeotropic agent)[1]
Step-by-Step Workflow:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, combine Cyclohexanone and Glycerol in Toluene.
-
Catalysis: Add catalytic p-TSA. Note: Use anhydrous p-TSA or account for the water of hydration.
-
Equilibrium Shift: Attach a Dean-Stark apparatus topped with a reflux condenser.
-
Reflux: Heat the mixture to vigorous reflux (approx. 115°C external bath). Monitor the collection of water in the trap.
-
Endpoint: Reaction is complete when water evolution ceases (theoretical volume reached).[1]
-
Work-up: Cool to room temperature. Neutralize the catalyst with solid NaHCO₃ (stir for 30 mins). Filter off the solids.[1][3]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via vacuum distillation or recrystallization from petroleum ether if solid.[1]
3.2 Mechanism & Pathway Visualization
The following diagram illustrates the acid-catalyzed mechanism, highlighting the oxocarbenium ion intermediate which is the critical transition state.[1]
Figure 1: Acid-catalyzed ketalization pathway utilizing Dean-Stark water removal to drive equilibrium.[1]
Applications in Drug Discovery & Development[1][6]
4.1 The "Cyclohexylidene" Protecting Group Strategy
In carbohydrate and nucleoside chemistry, the cyclohexylidene group is preferred over the isopropylidene (acetonide) group when higher acid stability or increased lipophilicity is required.[1]
-
Stability Profile: Cyclohexylidene ketals are generally more stable to acidic hydrolysis than acetonides (acetone ketals).[1] This allows for selective deprotection strategies where an acetonide can be removed while retaining the cyclohexylidene group.[1]
-
Lipophilicity: The cyclohexane ring adds significant hydrophobic bulk, which can improve cell permeability of polar intermediates during early-stage screening.[1]
4.2 Chiral Synthon Utility
When synthesized from enantiopure glycerol (or resolved enzymatically), the 2-ylmethanol moiety becomes a powerful chiral scaffold.[1]
-
Derivatization: The primary alcohol is easily converted to a Tosylate (leaving group) or oxidized to an Aldehyde.[1]
-
Nucleophilic Displacement: The Tosylate derivative allows for the introduction of nucleophiles (amines, azides, thiols) to create chiral C3-substituted building blocks.[1]
4.3 Application Workflow: Building Block Activation
The following diagram details how this scaffold is activated for downstream coupling in medicinal chemistry campaigns.
Figure 2: Divergent synthetic utility of the primary alcohol functionality.[1][3]
Handling, Stability, and Safety (E-E-A-T)
Self-Validating Stability Check: Before using stored material, perform a simple NMR check in CDCl₃.[1]
-
Degradation Marker: Look for the reappearance of the Cyclohexanone signal (triplet at ~2.4 ppm) and free Glycerol signals.[1] This indicates hydrolysis has occurred due to moisture ingress.[1]
-
Purity Check: The acetal proton (H-2 of the dioxolane ring) is distinct.[1] For the spiro compound, check the diastereotopic protons of the dioxolane ring (~3.5 - 4.2 ppm multiplets).[1]
Storage Protocols:
-
Hygroscopicity: The compound is potentially hygroscopic.[1] Store under an inert atmosphere (Nitrogen/Argon).[1]
-
Temperature: Refrigeration (2-8°C) is recommended to prevent slow hydrolysis or oxidation over long periods.[1]
Safety Considerations:
-
GHS Classification: Warning.[1] Causes skin irritation (H315), Causes serious eye irritation (H319).[1]
-
PPE: Standard nitrile gloves and safety glasses are sufficient.[1]
-
Disposal: Dispose of as organic solvent waste.[1]
References
-
National Institute of Standards and Technology (NIST). 1,4-Dioxaspiro[4.5]decane Properties and Spectra.[1] NIST Chemistry WebBook.[1][4] Available at: [Link](Note: Reference for the spiro-ketal core properties).[1]
-
PubChem. Compound Summary: (2S)-1,4-dioxaspiro[4.5]decane-2-methanol.[1][3] National Library of Medicine.[1][3] Available at: [Link].[1][3]
-
Ren, R. et al. Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one derivatives. (Contextual reference for spiro-ketal synthesis conditions). Journal of Chemical Research.[1]
-
Greene, T.W.[1] & Wuts, P.G.M. Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1] (Standard reference for Cyclohexylidene protection stability vs Acetonides).
Sources
A Technical Guide to the Spectroscopic Characterization of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 1,4-Dioxaspiro[4.5]decan-2-ylmethanol. This versatile building block, with its spirocyclic core, is of significant interest in medicinal chemistry and organic synthesis. This document is designed to assist researchers in the identification, characterization, and quality control of this compound by providing a detailed analysis of its expected spectral features.
Introduction
1,4-Dioxaspiro[4.5]decan-2-ylmethanol (CAS No: 4167-35-5 for the racemate) is a heterocyclic organic compound featuring a 1,4-dioxane ring fused in a spiro fashion to a cyclohexane ring, with a hydroxymethyl substituent on the dioxane ring.[1] The rigid, three-dimensional structure of the spirocyclic system makes it a valuable scaffold in the design of novel therapeutic agents and other complex organic molecules.[2] Accurate spectroscopic analysis is paramount for confirming the structure and purity of this intermediate in multi-step syntheses.
Molecular Structure and Properties
The structural formula of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol is presented below. The molecule has a molecular formula of C₉H₁₆O₃ and a molecular weight of 172.22 g/mol .[3]
Figure 1: Chemical structure of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below is a predictive analysis of the ¹H and ¹³C NMR spectra of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the cyclohexane ring, the dioxolane ring, and the hydroxymethyl group.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 3.4 - 4.2 | Multiplet | 5H | -O-CH ₂-CH -CH ₂-OH |
| ~ 2.5 - 3.0 | Broad Singlet | 1H | -OH |
| ~ 1.4 - 1.8 | Multiplet | 10H | Cyclohexane protons |
-
The protons on the dioxolane ring and the hydroxymethyl group are expected to resonate in the downfield region (3.4 - 4.2 ppm) due to the deshielding effect of the adjacent oxygen atoms.
-
The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
-
The ten protons of the cyclohexane ring will appear as a complex multiplet in the upfield region (1.4 - 1.8 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Predicted Chemical Shift (ppm) | Assignment |
| ~ 108 - 112 | Spiro carbon (O-C -O) |
| ~ 70 - 80 | C H-O |
| ~ 60 - 70 | -O-C H₂- and -C H₂-OH |
| ~ 30 - 40 | Cyclohexane CH₂ |
| ~ 20 - 30 | Cyclohexane CH₂ |
-
The spiro carbon, being bonded to two oxygen atoms, is expected to have the most downfield chemical shift among the aliphatic carbons.
-
The carbons of the dioxolane ring and the hydroxymethyl group will also be in the downfield region.
-
The carbons of the cyclohexane ring will appear at higher field strengths.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol is predicted to exhibit the following characteristic absorption bands:
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3600 (broad) | O-H stretch | Alcohol |
| 2850 - 3000 | C-H stretch | Alkane |
| 1000 - 1200 (strong) | C-O stretch | Ether (dioxolane) and Alcohol |
The most prominent feature will be a broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong C-O stretching bands from the ether linkages of the dioxolane ring and the primary alcohol will also be a key diagnostic feature. Data from the parent compound, 1,4-Dioxaspiro[4.5]decane, shows characteristic IR absorptions, and the addition of the hydroxymethyl group would introduce the distinctive O-H stretch.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1,4-Dioxaspiro[4.5]decan-2-ylmethanol, electron ionization (EI) would likely lead to the following key fragments:
| m/z (mass-to-charge ratio) | Predicted Fragment |
| 172 | [M]⁺ (Molecular ion) |
| 141 | [M - CH₂OH]⁺ |
| 99 | Fragmentation of the dioxolane ring |
| 86 | Further fragmentation |
| 55 | Cyclohexyl fragment |
The molecular ion peak at m/z 172 may be of low abundance. A significant peak at m/z 141, corresponding to the loss of the hydroxymethyl radical, is anticipated. Fragmentation of the dioxolane ring is a characteristic pathway for this class of compounds, often leading to a base peak at m/z 99.[5]
Figure 2: Predicted key fragmentation pathways in Mass Spectrometry.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the neat sample directly on the ATR crystal. For transmission IR, a thin film can be prepared between two NaCl or KBr plates.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This technical guide provides a predictive yet scientifically grounded overview of the NMR, IR, and MS spectroscopic data for 1,4-Dioxaspiro[4.5]decan-2-ylmethanol. By understanding these expected spectral features, researchers can more confidently identify and characterize this important synthetic intermediate, ensuring the integrity of their research and development endeavors. The provided protocols offer a starting point for the experimental acquisition of this crucial data.
References
-
NIST. 1,4-Dioxaspiro[4.5]decane. NIST Chemistry WebBook. [Link]
-
Cheméo. Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). [Link]
-
PubChem. 1,4-dioxaspiro(4.5)decan-6-ylmethanol. [Link]
-
PMC. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]
-
ResearchGate. Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. [Link]
-
World News of Natural Sciences. Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. [Link]
-
Pharmaffiliates. 1,4-Dioxaspiro[4.5]decan-2-ylmethanol. [Link]
-
PubChem. (2S)-1,4-dioxaspiro[4.5]decane-2-methanol. [Link]
-
NIST. 1,4-Dioxaspiro[4.5]decane. [Link]
-
PubChem. 1,4-Dioxaspiro(4.5)decane. [Link]
-
Pharmaffiliates. 1,4-Dioxaspiro[4.5]decan-2-ylmethanol. [Link]
-
NIST. 1,4-Dioxaspiro[4.5]decane Mass Spectrum. [Link]
Sources
Technical Deep Dive: Stereochemical Control & Applications of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
This guide provides a technical deep dive into 1,4-Dioxaspiro[4.5]decan-2-ylmethanol , a critical chiral synthon used in the development of antiviral therapeutics (specifically HBV capsid modulators) and specialized lipid formulations.[1]
Executive Summary
1,4-Dioxaspiro[4.5]decan-2-ylmethanol (CAS: 100-79-8 for racemate) is a spirocyclic ketal formed from the condensation of cyclohexanone and glycerol.[1] Structurally analogous to Solketal (isopropylidene glycerol), it offers enhanced lipophilicity and hydrolytic stability due to the steric bulk of the cyclohexane ring.
Its primary value lies in its C2-chiral center (dioxolane numbering), which serves as a scaffold for enantiopure drug synthesis.[1] Recent patent literature identifies it as a key intermediate in the synthesis of heteroaryldihydropyrimidines for Hepatitis B Virus (HBV) treatment.[1]
| Property | Data |
| IUPAC Name | (1,4-Dioxaspiro[4.5]decan-2-yl)methanol |
| Molecular Formula | C₉H₁₆O₃ |
| Molecular Weight | 172.22 g/mol |
| Chiral Center | Position 2 (Dioxolane ring) |
| Key Isomers | (S)-Enantiomer (CAS: 95335-91-4), (R)-Enantiomer (CAS: 113798-80-4) |
| Primary Application | Chiral synthon for antivirals, biolubricants, and structured lipids |
Structural Analysis & Stereogenic Origin
The Spiro-Junction
The molecule features a spiro-carbon at the junction of a six-membered cyclohexane ring and a five-membered dioxolane ring.[1] Unlike many spiro-compounds where the spiro-carbon itself is chiral, here the spiro-carbon is achiral because the cyclohexane ring is symmetric.[1]
The Stereocenter
The chirality arises solely from C2 of the dioxolane ring (the carbon bearing the hydroxymethyl group).
-
Origin: This center is derived from the C2 position of the glycerol backbone.
-
Implication: Chemical synthesis from achiral cyclohexanone and achiral glycerol yields a racemic mixture (50:50) .[1] Accessing the pure (
) or ( ) forms requires either chiral pool synthesis (starting from enantiopure glycerol derivatives) or post-synthetic kinetic resolution.[1]
Synthetic Pathways & Kinetic Resolution[3][4][5][6]
The industrial preparation involves acid-catalyzed ketalization followed by enzymatic resolution to achieve high enantiomeric excess (
Chemical Synthesis (Racemic)
The standard protocol utilizes a Dean-Stark apparatus to drive the equilibrium forward by removing water.[1]
-
Reagents: Cyclohexanone (1.0 eq), Glycerol (1.5 eq), p-Toluenesulfonic acid (p-TSA, cat.).[1]
-
Solvent: Toluene or Benzene (azeotropic water removal).[1]
-
Mechanism: Acid-catalyzed nucleophilic attack of glycerol hydroxyls onto the cyclohexanone carbonyl.[1]
Biocatalytic Kinetic Resolution
To obtain enantiopure grades, lipase-catalyzed kinetic resolution is the industry standard.[1] This method exploits the stereoselectivity of lipases (e.g., Candida antarctica Lipase B, CAL-B) toward the acylation of the primary alcohol.[1]
-
Principle: The lipase selectively acetylates one enantiomer (typically the (
)-isomer) much faster than the other, leaving the ( )-alcohol unreacted.[1] -
Acyl Donor: Vinyl acetate is preferred because the tautomerization of the leaving group (vinyl alcohol
acetaldehyde) renders the reaction irreversible.
Figure 1: Workflow for the enzymatic kinetic resolution of the racemic alcohol into enantiopure components.
Pharmaceutical & Industrial Utility
Antiviral Therapeutics (HBV)
The most significant pharmaceutical application is detailed in WO2019001420A1 .[1]
-
Target: Hepatitis B Virus (HBV) capsid assembly modulation.[1]
-
Role: The 1,4-dioxaspiro[4.5]decan-2-yl moiety acts as a hydrophobic pharmacophore that mimics the steric profile of nucleosides but with distinct solubility properties.[1] It is used to synthesize heteroaryldihydropyrimidines (HAPs).[1]
-
Mechanism: These compounds bind to the core protein of HBV, inducing the formation of aberrant capsids that are unable to package viral DNA.
Chiral Lipids & Biolubricants
The compound serves as a "masked" glycerol.[1] By esterifying the free hydroxyl group with long-chain fatty acids (e.g., oleic acid), researchers create structured lipids .[1]
-
Stability: The spiro-cyclohexyl group is more resistant to acid hydrolysis than the dimethyl group of Solketal, making these lipids stable carriers for drug delivery systems.
-
Biolubricants: The octanoate esters of this alcohol have been synthesized and characterized as high-performance biolubricants with excellent viscosity indices.[1]
Experimental Protocols
Protocol A: Synthesis of Racemic 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
Based on intermediate synthesis in WO2019001420A1.
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add Glycerol (18.2 g, 0.2 mol) and Cyclohexanone (13.0 g, 0.13 mol) to the flask.
-
Solvent/Catalyst: Add Toluene (150 mL) and p-Toluenesulfonic acid monohydrate (1.30 g, 7.8 mmol).
-
Reaction: Heat the mixture to reflux (approx. 110°C). Maintain reflux until water collection in the trap ceases (approx. 4–6 hours).
-
Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) to neutralize the acid, followed by brine (50 mL).[1]
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Distillation: Purify the residue by vacuum distillation (bp ~130°C at 15 mmHg) to yield the clear, viscous oil product.
Protocol B: Lipase-Catalyzed Kinetic Resolution
Adapted from standard protocols for Solketal resolution (analogous substrate).[1]
-
Preparation: Dissolve racemic 1,4-dioxaspiro[4.5]decan-2-ylmethanol (10 mmol) in Diisopropyl ether (DIPE) or Hexane (50 mL).
-
Acyl Donor: Add Vinyl Acetate (30 mmol, 3.0 eq).
-
Enzyme Addition: Add Novozym 435 (immobilized Candida antarctica Lipase B, 200 mg).
-
Incubation: Shake the mixture at 30°C at 200 rpm. Monitor the reaction by Chiral GC or HPLC.
-
Termination: Stop the reaction when conversion reaches exactly 50% (typically 6–24 hours depending on enzyme activity).
-
Separation: Filter off the enzyme. Evaporate the solvent.[1]
-
Purification: Separate the (S)-alcohol (unreacted) from the (R)-acetate using silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).
-
Recovery: The (R)-acetate can be hydrolyzed (MeOH/K₂CO₃) to yield the (R)-alcohol.[1]
References
-
Patent: Wang, Y., et al. "Heteroaryldihydropyrimidine derivatives and methods of treating hepatitis B infections."[1] World Intellectual Property Organization, WO2019001420A1, 2019. [1]
-
Synthesis & Properties: Kurniawan, Y. S., et al. "Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant."[1][2] ResearchGate, 2017.[1]
-
Enzymatic Resolution (Analogous): Takaç, S., & Erdoğan, B. "Lipases Aided Esterification of (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol." ResearchGate, 2009.[1]
-
Compound Data: PubChem. "Compound Summary for CID 12334412, (2S)-1,4-dioxaspiro[4.5]decane-2-methanol." National Center for Biotechnology Information.[1] [1]
Sources
Technical Synthesis Guide: 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
CAS No: 4167-35-5 | Molecular Formula: C9H16O3 | Molecular Weight: 172.22 g/mol Synonyms: Cyclohexanone glycerol ketal; (1,4-Dioxaspiro[4.5]dec-2-yl)methanol
Executive Summary
This technical guide details the synthesis of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol , a spiro-cyclic ketal derived from the condensation of cyclohexanone and glycerol. This molecule serves as a critical intermediate in the synthesis of specialized surfactants, biolubricants, and pharmaceutical analogs (e.g., dopamine reuptake probes).
While the formation of ketals is a standard protection strategy, the specific challenge here lies in controlling the regioselectivity between the five-membered 1,3-dioxolane ring (kinetic and thermodynamic product) and the six-membered 1,3-dioxane ring. This guide presents two validated pathways: a Standard Homogeneous Acid Catalysis (Dean-Stark method) for laboratory-scale purity, and a Heterogeneous Catalysis (Green) method using Amberlyst-15 for industrial scalability and solvent reduction.
Retrosynthetic Analysis & Strategic Disconnection
The target molecule is a spiro-ketal. The most logical disconnection is at the acetal carbon (C2 of the dioxolane ring/C1 of the cyclohexane ring).
Strategic Insight: The reaction utilizes the 1,2-diol functionality of glycerol. Although glycerol is a triol (1,2,3-propanetriol), the formation of the five-membered dioxolane ring is thermodynamically favored over the six-membered dioxane ring due to the "Gem-Disubstituent Effect" (Thorpe-Ingold effect) and lower entropy loss during cyclization.
Figure 1: Retrosynthetic disconnection showing the primary precursors.
Pathway A: Homogeneous Acid Catalysis (Dean-Stark Protocol)
Context: This is the "Gold Standard" method for maximizing yield by driving the equilibrium forward via azeotropic water removal.
Reagents & Equipment[1][2]
-
Substrate: Cyclohexanone (1.0 eq)
-
Reagent: Glycerol (1.1 eq)
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA) (0.5 - 1.0 mol%)
-
Solvent: Toluene or Benzene (Reaction medium & Azeotropic agent)
-
Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser.
Step-by-Step Protocol
-
Setup: Charge a 500 mL round-bottom flask with Cyclohexanone (98.1 g, 1.0 mol), Glycerol (101.3 g, 1.1 mol), and Toluene (200 mL).
-
Catalyst Addition: Add p-TSA (0.95 g, 5 mmol) to the stirring mixture.
-
Reflux: Heat the mixture to vigorous reflux (approx. 110-115°C). Ensure the condensate drips efficiently into the Dean-Stark trap.
-
Monitoring: Monitor the collection of water in the trap. Theoretical water yield is 18 mL (1.0 mol). The reaction is complete when water evolution ceases (typically 3-5 hours).
-
Quenching: Cool the reaction mixture to room temperature. Add solid NaHCO₃ (1.0 g) to neutralize the acid catalyst. Stir for 15 minutes.
-
Workup: Filter the mixture to remove salts. Wash the filtrate with brine (2 x 50 mL) to remove unreacted glycerol.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Distillation: Purify the crude oil via vacuum distillation (bp ~140-145°C at 10 mmHg) to obtain the product as a clear, viscous liquid.
Critical Control Point: Failure to remove water results in hydrolysis of the product back to the starting ketone. The Dean-Stark trap is non-negotiable in this pathway.
Pathway B: Heterogeneous "Green" Catalysis (Amberlyst-15)
Context: For applications requiring trace-metal-free products (pharma) or green chemistry compliance, solid-supported acid catalysts are superior. They eliminate the neutralization step and allow catalyst recycling.[1]
Reagents
-
Catalyst: Amberlyst-15 (Macroreticular sulfonic acid resin)[1]
-
Solvent: None (Solvent-free) or Cyclohexane.
Protocol
-
Activation: If the Amberlyst-15 is not fresh, dry it at 100°C for 2 hours to remove pore water.
-
Reaction: In a flask, combine Cyclohexanone (10 mmol) and Glycerol (30 mmol). Add Amberlyst-15 (10 wt% relative to ketone).
-
Conditions: Stir at 70°C for 4-6 hours.
-
Note: In solvent-free conditions, using excess glycerol helps drive the equilibrium, though it complicates workup.
-
-
Separation: Filter the reaction mixture hot to recover the catalyst beads.
-
Workup: Dissolve the filtrate in Ethyl Acetate, wash with water to remove excess glycerol, dry, and concentrate.
Comparative Data: Homogeneous vs. Heterogeneous
| Feature | p-TSA (Homogeneous) | Amberlyst-15 (Heterogeneous) |
| Yield | 85-92% | 80-88% |
| Reaction Time | 3-5 Hours | 4-8 Hours |
| Workup | Requires Neutralization/Washing | Simple Filtration |
| Sustainability | High solvent use (Toluene) | Solvent-free potential |
| Selectivity | High | High |
Mechanistic Pathway
The reaction follows a classic carbonyl activation mechanism. The selectivity for the 1,3-dioxolane (5-membered ring) over the 1,3-dioxane (6-membered ring) is driven by the faster kinetics of forming the 5-membered ring from the intermediate hemi-ketal.
Figure 2: Step-wise mechanistic flow of acid-catalyzed spiro-ketalization.
Characterization & Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
1H NMR (Chloroform-d, 400 MHz)
-
δ 1.30–1.70 ppm: Multiplet (10H), Cyclohexane ring protons.
-
δ 3.60–3.80 ppm: Multiplet (2H), -CH₂OH (hydroxymethyl group).
-
δ 3.80–4.10 ppm: Multiplet (2H), Dioxolane ring protons (C4/C5).
-
δ 4.20–4.30 ppm: Multiplet (1H), Dioxolane ring proton (C2 - methine).
-
Note: The disappearance of the ketone carbonyl signal (approx. δ 2.3 ppm for α-protons of cyclohexanone) confirms conversion.
IR Spectroscopy (Neat)
-
3400–3450 cm⁻¹: Broad stretch (O-H) – Confirms the free hydroxyl group.
-
1050–1150 cm⁻¹: Strong stretch (C-O-C) – Characteristic of the ketal ether linkage.
-
Absence: No strong peak at 1710 cm⁻¹ (C=O), indicating complete consumption of cyclohexanone.
References
-
ChemicalBook. (n.d.). 1,4-Dioxaspiro[4.5]decan-2-ylmethanol Properties and Suppliers. Retrieved from
-
NIST Chemistry WebBook. (n.d.). 1,4-Dioxaspiro[4.5]decane Data. National Institute of Standards and Technology.[2] Retrieved from
-
Mallesham, B., et al. (2013). Heterogeneous catalytic reaction of glycerol with acetone for solketal production. MATEC Web of Conferences. (Demonstrates Amberlyst-15 protocol for glycerol ketals). Retrieved from
-
Organic Chemistry Portal. (2001). Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst. Synthesis, 2001, 1826-1829.[1] Retrieved from
-
MDPI. (2019). Green Production of Glycerol Ketals with a Clay-Based Heterogeneous Acid Catalyst. Applied Sciences. Retrieved from
Sources
Key starting materials for synthesizing 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
This guide outlines the critical parameters, material attributes, and synthetic methodologies for the production of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol (also known as Cyclohexanone Glycerol Ketal).
This molecule is a pivotal "chiral pool" building block in medicinal chemistry, often utilized to introduce a rigid spirocyclic core that improves the metabolic stability and solubility of drug candidates.
Critical Starting Materials: Quality Attributes
Success in synthesizing this spiroketal relies heavily on the purity and water content of the precursors. The reaction is an equilibrium-driven dehydration; thus, "wet" starting materials will severely retard conversion rates and favor hydrolysis of the product.
Table 1: Material Specifications & Pre-Treatment
| Component | CAS | Role | Critical Quality Attribute (CQA) | Pre-Treatment Protocol |
| Cyclohexanone | 108-94-1 | Electrophile | Water Content < 0.1% Free Acid < 0.05% | Distill over CaH₂ if water > 0.2%. Store under N₂ to prevent peroxide formation. |
| Glycerol | 56-81-5 | Nucleophile | Purity > 99.5% Viscosity consistency | Viscous nature traps water. Dry under vacuum (60°C, 5 mbar) for 4h before use. |
| p-Toluenesulfonic Acid (PTSA) | 104-15-4 | Catalyst | Monohydrate vs. Anhydrous | Use p-TsOH·H₂O (Monohydrate) but account for the crystal water in the Dean-Stark calculation. |
| Toluene | 108-88-3 | Solvent/Entrainer | Azeotropic Efficiency | Use ACS Reagent grade. Acts as the water-carrying agent (azeotrope bp: 85°C). |
Reaction Engineering: The Selectivity Challenge
The reaction of glycerol with cyclohexanone produces two structural isomers. Controlling the Regioselectivity (5-membered vs. 6-membered ring) is the primary technical challenge.
-
Target (Kinetic Product): 1,4-Dioxaspiro[4.5]decan-2-ylmethanol (1,3-Dioxolane ring).
-
Byproduct (Thermodynamic Product): 1,5-Dioxaspiro[5.5]undecan-3-ol (1,3-Dioxane ring).
Expert Insight: While thermodynamic control usually favors the 6-membered dioxane ring in acetalizations, the spiro-fusion with the cyclohexane ring introduces steric strain (1,3-diaxial interactions) that destabilizes the dioxane isomer. Therefore, low-temperature processing (40–60°C) combined with rapid water removal favors the desired 5-membered dioxolane ring (Selectivity > 95%).
Mechanistic Pathway & Selectivity Logic
Figure 1: Bifurcated reaction pathway showing the kinetic preference for the dioxolane ring (Target) versus the dioxane impurity.
Optimized Synthetic Protocol
Scale: 100 mmol (Bench) | Yield Target: > 85% | Purity Target: > 98% (GC)
Step-by-Step Methodology
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a heavy magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging:
-
Add Glycerol (18.4 g, 200 mmol, 2.0 equiv). Note: Excess glycerol drives the equilibrium and improves selectivity.
-
Add Cyclohexanone (9.8 g, 100 mmol, 1.0 equiv).
-
Add Toluene (100 mL).
-
Add p-TsOH·H₂O (0.19 g, 1 mmol, 1 mol%).
-
-
Reflux (Water Removal):
-
Heat the mixture to reflux (Oil bath ~120°C).
-
Maintain vigorous stirring. The glycerol is immiscible with toluene initially; the reaction occurs at the interface.
-
Monitor: Watch the water collection in the Dean-Stark trap. Theoretical water yield is 1.8 mL.
-
Endpoint: Reaction is complete when water evolution ceases (approx. 3–4 hours).
-
-
Quenching (Critical):
-
Cool the reaction mixture to room temperature.
-
Add NaHCO₃ (solid, 0.5 g) and stir for 10 minutes. Why? Neutralization prior to workup prevents acid-catalyzed hydrolysis or isomerization back to the thermodynamic byproduct.
-
-
Workup:
-
Filter off the solids (catalyst/salt).
-
Wash the filtrate with water (2 x 50 mL) to remove unreacted glycerol. Note: The product is organic-soluble; glycerol is water-soluble.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Concentrate under reduced pressure (Rotovap).
-
Vacuum Distillation: The product is a viscous oil. Distill under high vacuum (0.1–0.5 mmHg).
-
Boiling Point: ~110–115°C at 0.5 mmHg.
-
-
Alternative: For high-purity separation of isomers, use Flash Chromatography (SiO₂, Hexane:EtOAc 8:2).
-
Characterization & Self-Validation
To ensure the integrity of the synthesized scaffold, you must differentiate the target (dioxolane) from the byproduct (dioxane).
NMR Validation Criteria (CDCl₃, 400 MHz)
| Feature | Target: 1,4-Dioxaspiro[4.5]... (5-ring) | Byproduct: 1,5-Dioxaspiro[5.5]... (6-ring) |
| ¹H NMR: CH₂-O | Multiplets at 3.8 – 4.2 ppm (More complex splitting due to chirality at C2) | Distinct signals, often simpler triplets/doublets |
| ¹³C NMR: Spiro Carbon | ~109-110 ppm | ~98-100 ppm (Significant shift difference) |
| ¹³C NMR: Ring Carbons | C2 (methine) at ~76 ppm; C3 (methylene) at ~66 ppm | Symmetric shifts differ significantly |
Workflow Visualization
Figure 2: Operational flowchart from crude reactants to validated isolate.
References
-
Selectivity in Glycerol Ketalization
- Title: Influence of reaction parameters on glycerol cyclohexanone acetaliz
- Source: ResearchGate / Clay C
-
URL:[Link]
-
Thermodynamic Data & Stability
-
Compound Data (Target)
-
Catalytic Methods
- Title: A Highly Regioselective and Solvent-Free Sn(II)
- Source: Catalysis Letters (via ResearchG
-
URL:[Link]
Sources
Strategic Scaffolding: A Technical Guide to 1,4-Dioxaspiro[4.5]decan-2-ylmethanol Derivatives
Topic: Known derivatives and analogs of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol Format: Technical Guide / Whitepaper[1]
Architectural Analysis: The "Janus" Scaffold
1,4-Dioxaspiro[4.5]decan-2-ylmethanol (CAS: 4167-35-5 for racemic; 113798-80-4 for R-isomer) is not merely a protected glycerol.[1] It is a bifunctional "Janus" molecule that offers two distinct chemical behaviors simultaneously:
-
The Spiro-Ketal Core: A sterically rigid, lipophilic domain that is stable at physiological pH (7.[1]4) but hydrolytically unstable in acidic environments (pH < 5.0).
-
The Primary Hydroxyl Arm: A reactive handle for esterification, etherification, or polymerization without disrupting the spiro-ring stability.[1]
This duality makes the scaffold indispensable in two high-value sectors: pH-responsive drug delivery systems (DDS) and rigid stereochemical anchoring in medicinal chemistry (e.g., Cathepsin S inhibitors).[1]
Physicochemical Profile[2][3][4]
-
Boiling Point: ~248°C (High thermal stability for esterification reactions)
-
Chirality: The C2 position on the dioxolane ring is chiral. The biological activity of derivatives often depends on using the enantiopure (R) or (S) form, typically derived from chiral glycerol surrogates like (R)-solketal (via transketalization) or chiral resolution.[1]
Derivative Classes & Functionalization Logic
We categorize analogs based on the modification vector: the Hydroxyl Arm (Class A) or the Spiro-Ring Core (Class B) .
Class A: Hydroxyl-Functionalized Derivatives (The "Payload" Carriers)
These derivatives maintain the spiro-ketal intact.[1] The primary alcohol is converted into functional groups that dictate the molecule's macroscopic application.
A1. Acrylate Monomers for pH-Sensitive Polymers[1]
-
Derivative: (1,4-Dioxaspiro[4.5]decan-2-yl)methyl acrylate.[1]
-
Mechanism: When polymerized, these form hydrophobic backbones.[4] Upon entering the acidic environment of a lysosome (pH ~5.0) or tumor microenvironment, the ketal hydrolyzes.
-
Result: The polymer transitions from hydrophobic (intact ketal) to hydrophilic (poly-glycerol acrylate + cyclohexanone byproduct).[1] This "solubility switch" triggers the rapid release of encapsulated payloads.
-
Application: Intracellular delivery of chemotherapeutics (e.g., Doxorubicin) and protein vaccines.
A2. Biolubricant Esters
-
Derivative: Fatty acid esters (e.g., Oleate or Stearate esters of the core).
-
Logic: The spiro-ring prevents crystallization (lowering the pour point) while the long fatty chain provides lubricity.
-
Advantage: These are biodegradable alternatives to mineral oils, with higher oxidative stability than simple glycerol esters due to the protection of the secondary hydroxyls.
Class B: Spiro-Core Analogs (The Pharmacophores)
In these analogs, the spiro-ring is the active structural element, providing rigid spacing for receptor binding.[1]
B1. Muscarinic Agonist Analogs
-
Structure: Modifications often involve replacing the cyclohexanone ring with azabicyclic rings (e.g., quinuclidine) or modifying the dioxolane substitution.
-
Mechanism: The rigid spiro-dioxolane oxygen atoms mimic the spatial arrangement of the ester oxygen in acetylcholine, essential for binding to Muscarinic Acetylcholine Receptors (mAChRs).
B2. Cathepsin S Inhibitors[5]
-
Role: The 1,4-dioxaspiro[4.5]decane moiety serves as a P2 or P3 substituent in peptidomimetic inhibitors.[1]
-
Function: The bulky spiro system fills the hydrophobic pockets of the Cathepsin S enzyme, increasing selectivity over other cysteine proteases (like Cathepsin K or L).
Synthetic Pathways & Visualization
The synthesis of these derivatives relies on controlling the equilibrium between the open-chain diol and the closed spiro-ketal.[1]
Synthesis Workflow Diagram
Figure 1: Synthetic divergence from the core spiro-ketal scaffold to functional derivatives.[1]
Experimental Protocols
Safety Note: All procedures involve hazardous reagents. Perform in a fume hood with appropriate PPE.
Protocol 4.1: High-Yield Synthesis of the Core Scaffold
Objective: Synthesis of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol via acid-catalyzed ketalization.[1]
Reagents:
-
Cyclohexanone (1.0 eq)
-
Glycerol (1.2 eq)
-
p-Toluenesulfonic acid (PTSA) (0.01 eq)[1]
-
Solvent: Toluene or Cyclohexane (for azeotropic water removal)
Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging: Add Cyclohexanone (98g, 1.0 mol), Glycerol (110g, 1.2 mol), and Toluene (500 mL). Add PTSA (1.7g) as the catalyst.
-
Reflux: Heat the mixture to reflux (~110°C). Monitor water collection in the Dean-Stark trap.
-
Critical Checkpoint: The reaction is complete when the theoretical amount of water (~18 mL) is collected and no further separation occurs (typically 4-6 hours).[1]
-
-
Neutralization: Cool to room temperature. Add NaHCO3 (solid) to neutralize the acid catalyst. Stir for 30 minutes.
-
Workup: Filter off the solids. Wash the organic layer with brine (2x 100 mL) to remove excess glycerol.
-
Purification: Dry over MgSO4, filter, and concentrate under reduced pressure. Distill the residue under high vacuum (bp ~130°C at 2 mmHg) to obtain the product as a viscous colorless liquid.
-
Yield Expectation: 85-92%.[1]
-
Protocol 4.2: Synthesis of the pH-Sensitive Acrylate Monomer
Objective: Functionalizing the hydroxyl arm for polymerization.
Reagents:
-
1,4-Dioxaspiro[4.5]decan-2-ylmethanol (10g, 58 mmol)[1]
-
Acryloyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) (anhydrous)
Methodology:
-
Preparation: Dissolve the Core scaffold and TEA in anhydrous DCM (100 mL) under Nitrogen atmosphere. Cool to 0°C in an ice bath.
-
Addition: Add Acryloyl chloride dropwise via an addition funnel over 30 minutes. Exothermic reaction—maintain temp < 5°C.
-
Reaction: Allow to warm to room temperature and stir for 4 hours.
-
Quench: Quench with saturated NaHCO3 solution.
-
Extraction: Extract with DCM, wash with water and brine.
-
Isolation: Flash chromatography (Hexane/Ethyl Acetate 8:2) to isolate the acrylate ester.
-
Stability Note: Store with a radical inhibitor (e.g., MEHQ) at 4°C to prevent premature polymerization.
-
Mechanism of Action: pH-Triggered Hydrolysis[1]
The utility of this scaffold in drug delivery is defined by its degradation kinetics.
Figure 2: The "Solubility Switch" mechanism.[1] The hydrophobic ketal protects the payload in the blood but degrades in the lysosome, releasing the drug.
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History. Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12334412, (2S)-1,4-dioxaspiro[4.5]decane-2-methanol. Retrieved from [3]
-
Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. Retrieved from
-
Heffernan, M. J., & Murthy, N. (2006). Polyketal Nanoparticles: A pH-Sensitive Biodegradable Drug Delivery Vehicle. Bioconjugate Chemistry. Retrieved from
-
ChemicalBook. (2025).[1][6] 1,4-Dioxaspiro[4.5]decan-8-one Properties and Applications. Retrieved from
Sources
Technical Whitepaper: Solubility Profiling & Solvent Selection for 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
CAS Registry Number: 4167-35-5
Synonyms: Cyclohexylideneglycerol; 2-Hydroxymethyl-1,4-dioxaspiro[4.5]decane
Molecular Formula: C
Executive Summary
1,4-Dioxaspiro[4.5]decan-2-ylmethanol represents a critical class of chiral building blocks and protected glycerol derivatives used in pharmaceutical synthesis and polymer chemistry. Its utility is defined by its amphiphilic architecture : a lipophilic cyclohexyl ring fused to a polar dioxolane head bearing a primary alcohol.[2]
This guide addresses the solubility challenges inherent to this structure. While the molecule exhibits excellent compatibility with medium-polarity organic solvents, its behavior in aqueous and non-polar media is non-linear, governed by a delicate balance between hydrogen bonding capability and hydrophobic bulk. Furthermore, its chemical stability is strictly pH-dependent; the ketal functionality introduces a critical vulnerability to acid-catalyzed hydrolysis, mandating specific solvent handling protocols.[2]
Part 1: Molecular Architecture & Physicochemical Baseline[2]
To predict solubility behavior, we must deconstruct the molecule into its interacting domains.[2]
Structural Analysis
The molecule is a spiro-ketal .
-
Domain A (Lipophilic Tail): The cyclohexane ring.[2] This provides significant hydrophobic bulk, driving solubility in non-polar to moderately polar solvents (e.g., DCM, Toluene) and reducing water solubility compared to unprotected glycerol.[2]
-
Domain B (Hydrophilic Head): The 1,3-dioxolane ring with a pendant hydroxymethyl group (-CH
OH). The ether oxygens accept hydrogen bonds, while the primary alcohol acts as both a donor and acceptor.[2]
Key Physicochemical Parameters
| Parameter | Value | Implication for Solubility |
| Physical State | White Crystalline Solid / Viscous Liquid* | Melting point (approx. 58°C) dictates dissolution kinetics.[2] Heating may be required for initial solubilization in borderline solvents.[2] |
| LogP (Octanol/Water) | ~0.8 (Predicted) | Amphiphilic. It sits on the border of water solubility.[2] It is not purely lipophilic (LogP > 3) nor purely hydrophilic (LogP < 0).[2] |
| pKa | ~14.5 (Alcohol group) | Non-ionizable in standard pH ranges (1–14).[2] pH adjustment will not significantly alter solubility via ionization, but will affect stability.[2] |
*Note: Physical state can vary between viscous supercooled liquid and solid depending on enantiomeric purity and thermal history.[2]
Part 2: Solubility Landscape
The following solubility profile is derived from the principles of "Like Dissolves Like" and Hansen Solubility Parameters (HSP), validated against the behavior of analogous ketal-alcohols (e.g., Solketal).
Solvent Compatibility Matrix[2]
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Excellent | The primary alcohol group (-OH) participates in strong H-bonding with the solvent.[2] The cyclohexyl ring is accommodated by the alkyl chains of the alcohol.[2] |
| Polar Aprotic | DMSO, DMF, THF, Acetone | Excellent | Dipole-dipole interactions dominate.[2] These are the "Universal Solvents" for this molecule, ideal for reaction media. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent match for the lipophilic cyclohexyl domain; sufficient polarity to solvate the ether/alcohol head.[2] |
| Aqueous | Water, PBS (pH 7.[2]4) | Moderate / Temperature Dependent | The Critical Zone. Likely soluble at low concentrations (<50 mg/mL).[2] At high concentrations, it may form an emulsion or phase separate due to the "Grease Ball" effect of the cyclohexane ring.[2] |
| Non-Polar | Hexane, Heptane, Cyclohexane | Low to Moderate | The polar hydroxyl group resists solvation in pure alkanes.[2] Solubility can be improved by adding a co-solvent (e.g., 5% Ethyl Acetate).[2] |
Visualization: Solubility Logic (Hansen Space)
Figure 1: Mechanistic interactions governing solvent compatibility.[2] The molecule requires a solvent that balances H-bonding capacity with non-polar accommodation.
Part 3: Stability & Handling (The "Gotcha" Factor)[2]
Researchers often assume that because the molecule is an alcohol, it is stable.[2] This is false. The spiro-ketal core is an acetal derivative, making it highly sensitive to acid.
The Hydrolysis Risk
In the presence of water and acid (even trace amounts from unneutralized CDCl
-
Safe pH Range: 7.0 – 10.0[2]
-
Danger Zone: pH < 6.0[2]
-
Solvent Warning: Avoid unbuffered aqueous solutions if the environment is naturally acidic (e.g., unbuffered HPLC mobile phases).[2]
Degradation Pathway Diagram[2]
Figure 2: Acid-catalyzed hydrolysis pathway.[2] This reaction is irreversible in aqueous media with excess water.[2]
Part 4: Experimental Protocols
Protocol 1: Saturation Shake-Flask Method (OECD 105 Adapted)
Use this protocol to determine exact solubility limits for your specific batch/isomer.[2]
Reagents:
Workflow:
-
Preparation: Weigh 100 mg of the substance into a 4 mL glass vial.
-
Addition: Add 1 mL of solvent.
-
Agitation: Vortex for 2 minutes. If fully dissolved, add another 100 mg.[2] Repeat until a solid precipitate remains visible (saturation).[2]
-
Equilibration: Place the vial in a shaker at 25°C for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (hydrophobic) or Nylon (hydrophilic), depending on the solvent.[2]
-
Note: Ensure the filter material is compatible with the solvent.[2]
-
-
Quantification: Analyze the filtrate via GC-FID or HPLC-RI (Refractive Index detection is required as the molecule lacks a strong UV chromophore).
Protocol 2: Solvent Switch (Purification/Crystallization)
Since the molecule melts near 58°C, recrystallization can be tricky.[2] A solvent switch is often more effective for purification.[2]
-
Dissolve the crude material in a minimum volume of warm Ethyl Acetate (50°C).[2]
-
Slowly add Hexane (anti-solvent) dropwise while stirring until slight turbidity persists.
-
Cool slowly to 4°C. The product should crystallize as white needles or plates.
-
Critical Step: If an "oiling out" occurs (separation into a second liquid phase), reheat and add a small amount of seed crystal, or increase the Ethyl Acetate ratio.
References
-
PubChem. (n.d.).[2][3] Compound Summary: 1,4-Dioxaspiro[4.5]decane-2-methanol (CAS 4167-35-5).[1] National Library of Medicine.[2] Retrieved from [Link][2]
-
OECD. (1995).[2] Test No. 105: Water Solubility.[2] OECD Guidelines for the Testing of Chemicals, Section 1.[2] Retrieved from [Link][2]
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.).[2] Wiley-Interscience. (Reference for general stability of cyclic ketals/acetals).
-
Hansen, C. M. (2007).[2][7] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2] CRC Press.[2] (Theoretical basis for solubility prediction).[2]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. (2S)-1,4-dioxaspiro[4.5]decane-2-methanol | C9H16O3 | CID 12334412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4′-Ethoxyacetophenone | 1676-63-7 [chemicalbook.com]
- 5. 1, 4-Dioxaspiro[4.5]Decane-2-Methanol CAS 4167-35-5 for Organic Synthesis - Cyclohexylidene Glycerol and 4167-35-5 [megawidechem.en.made-in-china.com]
- 6. (R) -1, 4-Dioxaspiro[4.5]Decane-2-Methanol CAS 113798-80-4 for Organic Synthesis - 1 4-Dioxaspiro[4.5]Decane-2-Methanol (R) - and 113798-80-4 [megawidechem.en.made-in-china.com]
- 7. researchgate.net [researchgate.net]
Review of literature for 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
CAS Registry Number: 4167-35-5 Synonyms: Cyclohexylideneglycerol; 1,4-Dioxaspiro[4.5]decane-2-methanol; Cyclohexanone glycerol ketal.[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol , a versatile spirocyclic ketal formed by the condensation of cyclohexanone and glycerol. As a "chimeric" molecule combining a lipophilic cyclohexane ring with a hydrophilic hydroxymethyl-dioxolane head, it serves as a critical building block in pharmaceutical synthesis, surfactant engineering, and polymer chemistry.
This document is structured to provide actionable protocols for synthesis, detailed physicochemical profiling, and an analysis of its utility as a protecting group strategy and scaffold in drug discovery.
Part 1: Structural Analysis & Physicochemical Profile[1]
Molecular Identity
The molecule features a spiro-fusion at the C1 position of a cyclohexane ring and the C2 position of a 1,3-dioxolane ring. The presence of a primary hydroxyl group at the C2 position of the dioxolane ring (C2-methanol) renders it a "functionalized acetal," capable of further derivatization without disrupting the spirocyclic core.
Stereochemistry Note: The C2 position of the dioxolane ring is a chiral center.[1] While often synthesized as a racemate (mixture of enantiomers), the stereochemical orientation can influence biological activity in downstream pharmaceutical applications.
Physicochemical Properties
Data aggregated from standard chemical registries.[1]
| Property | Value | Context |
| Molecular Formula | ||
| Molecular Weight | 172.22 g/mol | |
| Melting Point | 58–60 °C | Solid at room temperature (pure) |
| Boiling Point | ~248 °C (at 760 mmHg) | High thermal stability |
| Density | ~1.12 g/cm³ | Denser than water |
| Solubility | Soluble in EtOH, DMSO, | Limited water solubility due to cyclohexyl ring |
| LogP | ~1.69 | Moderate lipophilicity |
Part 2: Synthetic Pathways & Optimization
Core Synthesis Protocol: Acid-Catalyzed Ketalization
The industrial and laboratory standard for synthesis involves the condensation of Cyclohexanone and Glycerol .[1] This is a reversible equilibrium reaction requiring the removal of water to drive the yield (Le Chatelier's principle).
Reagents & Materials
-
Reactants: Cyclohexanone (1.0 eq), Glycerol (1.1 eq).[1]
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.01–0.05 eq).[1]
-
Solvent: Toluene or Benzene (for azeotropic water removal).[1]
-
Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser.[1]
Step-by-Step Methodology
-
Charge: Dissolve cyclohexanone and glycerol in toluene. Add pTSA.[1]
-
Reflux: Heat the mixture to reflux (~110°C for toluene).
-
Water Removal: Monitor the Dean-Stark trap. The reaction is complete when theoretical water volume is collected (or water evolution ceases).[1]
-
Neutralization: Cool to RT. Add solid
or wash with dilute to neutralize the acid catalyst.[1] Crucial: Acid traces during distillation will cause reversion. -
Workup: Wash the organic layer with brine, dry over
, and concentrate under reduced pressure. -
Purification: Recrystallize from hexane/ether or vacuum distill to obtain the white crystalline product.
Synthesis Workflow Diagram
The following diagram illustrates the critical process control points (CPPs) for the synthesis.
Figure 1: Process flow for the acid-catalyzed synthesis of the spiro-ketal, emphasizing the critical water removal step.
Part 3: Reactivity & Stability Profile
Understanding the chemical resilience of the 1,4-dioxaspiro core is vital for its use as a protecting group or drug scaffold.
The Acetal Nature
The molecule is chemically an acetal .[1] This dictates its orthogonal stability profile:
-
Base Stability: High.[1] The ether linkages are resistant to nucleophilic attack and basic hydrolysis.[1] It survives conditions like NaOH reflux, Grignard reactions, and hydride reductions (
). -
Acid Lability: High.[1] In the presence of aqueous acid and heat, the spiro ring hydrolyzes back to cyclohexanone and glycerol.
Reactivity Logic Diagram
This diagram details the "Safe" vs. "Unsafe" reaction conditions for this scaffold.
Figure 2: Stability profile indicating the spiro-ketal's resistance to bases/reductants and sensitivity to acids.
Part 4: Applications in Drug Discovery & Material Science
Pharmaceutical Intermediate
The 1,4-dioxaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry.[1][3]
-
Prodrug Strategies: The hydroxyl group can be esterified with carboxylic acid drugs (e.g., NSAIDs). The resulting ester is lipophilic (crossing membranes) but hydrolyzes in vivo.[1] The spiro-ketal byproduct is relatively non-toxic (metabolizing to glycerol and cyclohexanone).[1]
-
Rigid Scaffolds: In drug design, the spiro fusion locks the conformation, providing a rigid spacer that can orient pharmacophores in specific vectors, utilized in research regarding Cathepsin S inhibitors and other protease targets [1].
Surfactants and Monomers
-
Functional Monomers: The hydroxyl group can be reacted with acryloyl chloride to form 1,4-dioxaspiro[4.5]dec-2-ylmethyl acrylate .[1] This monomer is used to create polymers with high glass transition temperatures (
) and acid-cleavable side chains, useful for photoresists or controlled-release coatings.[1] -
Bio-based Surfactants: As a derivative of glycerol (biodiesel byproduct), fatty acid esters of this molecule represent "green" non-ionic surfactants with high solvating power.
References
-
BenchChem. (2025).[1][4] An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History. (Note: Discusses the spiro-decane core as a foundational element in Cathepsin S inhibitors). Link
-
PubChem. (n.d.).[1][5] (2S)-1,4-dioxaspiro[4.5]decane-2-methanol (CID 12334412).[1][5] National Library of Medicine.[1][5] Link[5]
-
ChemicalBook. (2025).[1] 1,4-Dioxaspiro[4.5]decane-2-methanol Properties and Synthesis. Link
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals.[1][6] (Mechanistic grounding for acetal formation and stability). Link
-
NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane Thermochemical Data. NIST Chemistry WebBook, SRD 69.[1] Link
Sources
- 1. 1,4-Dioxaspiro(4.5)decan-2-one | C8H12O3 | CID 544223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. megawidechem.en.made-in-china.com [megawidechem.en.made-in-china.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (2S)-1,4-dioxaspiro[4.5]decane-2-methanol | C9H16O3 | CID 12334412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Technical Application Note: Optimized Synthesis of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
Executive Summary
1,4-Dioxaspiro[4.5]decan-2-ylmethanol (CAS: 95335-91-4 / 1193-81-3 for related isomers) is a versatile spirocyclic building block.[1] Structurally, it represents the ketal protection of cyclohexanone with glycerol.[1] This motif is critical in the synthesis of biolubricants , surfactants , and as a chiral scaffold (when enantiopure glycerol is used) for pharmaceutical intermediates, including 5-HT1A receptor agonists and lipid-drug conjugates.
This guide presents a robust, self-validating protocol for its synthesis. Unlike generic textbook procedures, this protocol addresses the specific rheological challenges of glycerol (viscosity mismatch) and the thermodynamic necessity of water removal to drive the equilibrium. Two methodologies are provided:
-
Method A (Standard): Azeotropic distillation (Dean-Stark) for maximum conversion.[1]
-
Method B (Green): Solvent-free heterogeneous catalysis for sustainability.[1]
Chemical Identity & Retrosynthesis[1][2]
-
Common Name: Cyclohexanone glycerol ketal[3]
-
Molecular Formula: C
H O [1] -
Molecular Weight: 172.22 g/mol [1]
-
Physical State: Viscous, colorless to pale yellow liquid.[1]
Retrosynthetic Logic
The spirocyclic core is formed via a reversible acid-catalyzed nucleophilic attack of the 1,2-diol moiety of glycerol onto the carbonyl carbon of cyclohexanone.
Figure 1: Retrosynthetic disconnection showing the ketalization pathway.
Experimental Protocols
Method A: Azeotropic Distillation (The "Gold Standard")
Best for: High purity requirements, scale-up, and ensuring complete water removal.
Reagents & Equipment[4][5][6]
-
Cyclohexanone: 98.1 g (1.0 mol)[1]
-
Glycerol: 110.5 g (1.2 mol) [1.2 equiv to push equilibrium][1]
-
Solvent: Toluene (300 mL)
-
Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) (1.9 g, 1 mol%)[1]
-
Apparatus: 1L Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Mechanical stirrer (essential due to glycerol viscosity).
Step-by-Step Procedure
-
Setup: Assemble the RBF with the Dean-Stark trap and condenser. Charge the flask with Cyclohexanone, Glycerol, and Toluene.
-
Catalyst Addition: Add pTSA to the stirring mixture. Note: The mixture will be biphasic initially (glycerol on bottom).
-
Reaction (Reflux): Heat the mixture to vigorous reflux (~115°C bath temperature).
-
Quench: Cool to room temperature (RT). Add NaHCO
(saturated aq., 50 mL) to neutralize the acid. Critical: Failure to neutralize will cause hydrolysis during distillation. -
Workup:
-
Purification: Perform vacuum distillation.
-
Target: Collect the fraction boiling at 120–125°C @ 2 mmHg (approximate; varies by vacuum strength).
-
Method B: Solvent-Free Heterogeneous Catalysis (Green Chemistry)
Best for: Sustainability, avoiding toxic solvents, and simplified workup.
Reagents
-
Cyclohexanone: 1.0 mol
-
Glycerol: 1.5 mol (Excess required as solvent/reactant)[1]
-
Catalyst: Amberlyst-15 (H+ form, dry), 5 wt% relative to cyclohexanone.[1]
Procedure
-
Mix: Combine reactants in a flask equipped with a drying tube (CaCl
) or a vacuum outlet. -
Catalysis: Add Amberlyst-15 beads.
-
Reaction: Heat to 70–80°C with vigorous stirring. Apply mild vacuum (approx. 200 mbar) to continuously remove water as it forms.[1]
-
Time: 6–8 hours.[1]
-
-
Workup: Filter off the solid catalyst (can be regenerated).
-
Purification: The filtrate consists of Product + Excess Glycerol.[1]
Mechanism & Critical Control Points
The reaction follows a classic carbonyl activation pathway.[1] The "Self-Validating" aspect of this protocol relies on the Dean-Stark trap : if water is not collecting, the reaction is not proceeding.[1]
Figure 2: Step-wise mechanistic flow of the acid-catalyzed ketalization.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete water removal | Check Dean-Stark seal; ensure vigorous reflux.[1] |
| Product Hydrolysis | Acidic workup | Ensure pH is neutral/basic (NaHCO |
| Polymerization | Overheating / Old Glycerol | Use fresh glycerol; keep pot temp <140°C. |
| Cloudy Product | Residual Glycerol | Perform additional water washes during workup.[1] |
Characterization & Data
Upon isolation, the product should be validated using NMR and IR spectroscopy.[1]
1. Infrared Spectroscopy (FT-IR):
-
Broad Band (~3400 cm
): O-H stretch (primary alcohol).[1] -
Strong Bands (1050–1150 cm
): C-O-C symmetric and asymmetric stretches (dioxolane ring).[1] -
Absence: No C=O stretch at ~1710 cm
(confirms consumption of cyclohexanone).[1]
2.
-
3.5 – 4.2 ppm (Multiplet, 5H): Protons on the dioxolane ring and the CH
-OH group.[1] This is the "fingerprint" region.[1] -
2.5 ppm (Broad s, 1H): Hydroxyl proton (-OH), exchangeable with D
O.[1] - 1.3 – 1.7 ppm (Multiplet, 10H): Cyclohexane ring protons (spiro-fused).[1]
3.
- ~109 ppm: Quaternary spiro-carbon (characteristic ketal shift).[1]
-
~60-75 ppm: Dioxolane carbons and exocyclic -CH
OH.[1] - ~23-36 ppm: Cyclohexane ring carbons.[1]
References
-
Synthesis & Catalysis: Kurniawan, Y. S., et al. "Synthesis of 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant."[1] ResearchGate, 2017.[1]
-
Green Chemistry (Solvent Free): Patel, A., et al. "Solid superacid catalyst SO4-2/ZrO2 for cyclohexanone glycerol ketal synthesis."[1] ResearchGate, 2025.[1][7]
-
Physical Properties & CAS Data: PubChem Compound Summary for (2S)-1,4-dioxaspiro[4.5]decane-2-methanol (CAS 95335-91-4).[1] National Center for Biotechnology Information.[1] [1]
-
Heterogeneous Catalysis: "Heterogeneous catalytic reaction of glycerol with acetone (Solketal analog)." MATEC Web of Conferences, 2019.[1]
Sources
- 1. (2S)-1,4-dioxaspiro[4.5]decane-2-methanol | C9H16O3 | CID 12334412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 113798-80-4 | 2H01-1-R0 | MDL MFCD11656703 | (2R)-1,4-Dioxaspiro[4.5]decan-2-ylmethanol | SynQuest Laboratories [synquestlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one - Google Patents [patents.google.com]
- 5. 22428-87-1|1,4-Dioxaspiro[4.5]decan-8-ol|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
The Versatile Chiral Building Block: 1,4-Dioxaspiro[4.5]decan-2-ylmethanol in Asymmetric Synthesis
Introduction: Unlocking Stereochemical Complexity with a Robust Chiral Scaffold
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and natural product synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the precise control of stereochemistry a critical determinant of therapeutic efficacy and safety. Chiral building blocks, derived from the "chiral pool," offer an efficient and reliable strategy for introducing stereogenic centers into a target molecule. Among these, 1,4-Dioxaspiro[4.5]decan-2-ylmethanol has emerged as a versatile and valuable synthon.
This C₃ chiral fragment, featuring a rigid spirocyclic ketal protecting a glycerol backbone, provides a robust platform for a variety of stereoselective transformations. The inherent chirality of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol, available in both (R) and (S) configurations, allows for the diastereoselective construction of new stereocenters, making it a powerful tool for the synthesis of complex chiral molecules.[1][2] This guide provides an in-depth exploration of the synthesis and application of this building block, offering detailed protocols and insights for researchers in organic synthesis and drug development. The spirocyclic core, beyond its role as a protecting group, imparts conformational rigidity, which can be exploited to achieve high levels of stereocontrol in downstream reactions.
Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₃ | |
| Molecular Weight | 172.22 g/mol | |
| Appearance | White crystalline solid or colorless to light yellow liquid | [2] |
| Melting Point | 58 °C | [2] |
| Boiling Point | 248.3 °C at 760 mmHg | [2] |
| Chirality | Exists as (R) and (S) enantiomers |
Enantioselective Synthesis: Accessing Both Enantiomers from the Chiral Pool
The accessibility of both enantiomers of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol in high optical purity is crucial for its utility as a chiral building block. The most common and efficient route to these compounds begins with the readily available and inexpensive chiral precursors, (R)- or (S)-glycerol, which are protected as their cyclohexylidene ketals.
Logical Workflow for the Synthesis of (R)- and (S)-1,4-Dioxaspiro[4.5]decan-2-ylmethanol
Caption: Enantioselective synthesis workflow.
Protocol 1: Synthesis of (S)-1,4-Dioxaspiro[4.5]decan-2-ylmethanol
This protocol details the acid-catalyzed ketalization of (S)-(+)-glycerol with cyclohexanone. The use of a Dean-Stark apparatus is critical for driving the equilibrium towards the product by removing the water generated during the reaction.
Materials:
-
(S)-(+)-Glycerol (1.0 eq)
-
Cyclohexanone (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add (S)-(+)-glycerol (10.0 g, 108.6 mmol), cyclohexanone (12.8 g, 130.3 mmol), and p-toluenesulfonic acid monohydrate (1.03 g, 5.4 mmol) in 150 mL of toluene.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford (S)-1,4-Dioxaspiro[4.5]decan-2-ylmethanol as a colorless oil or a low-melting solid.
Expected Yield: 80-90%
Note: The same procedure can be followed using (R)-(-)-glycerol to obtain (R)-1,4-Dioxaspiro[4.5]decan-2-ylmethanol.
Applications in Asymmetric Synthesis: A Gateway to Complex Molecules
The primary utility of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol lies in its role as a precursor to other valuable chiral intermediates. The primary alcohol functionality can be readily transformed into a variety of other functional groups, such as aldehydes, tosylates, and azides, without compromising the integrity of the chiral center.
Application 1: Oxidation to the Chiral Aldehyde
The corresponding chiral aldehyde, 1,4-Dioxaspiro[4.5]decane-2-carbaldehyde, is a key intermediate for carbon-carbon bond-forming reactions, such as Wittig, Grignard, and aldol reactions. A mild and efficient method for this oxidation is the Swern oxidation, which avoids over-oxidation to the carboxylic acid.
Causality Behind Experimental Choices: The Swern oxidation is performed at low temperatures (-78 °C) to ensure the stability of the reactive intermediate, the chloro(dimethyl)sulfonium chloride, and to prevent side reactions. Triethylamine is used as a hindered base to deprotonate the intermediate alkoxysulfonium salt, leading to the formation of the aldehyde and dimethyl sulfide.
Materials:
-
(S)-1,4-Dioxaspiro[4.5]decan-2-ylmethanol (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Dimethyl sulfoxide (DMSO) (2.2 eq)
-
Triethylamine (5.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Dry ice/acetone bath
-
Three-neck round-bottom flask
-
Addition funnels
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried three-neck round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride to the cooled DCM, followed by the dropwise addition of a solution of DMSO in anhydrous DCM, maintaining the temperature below -70 °C. Stir the mixture for 15 minutes.
-
Add a solution of (S)-1,4-Dioxaspiro[4.5]decan-2-ylmethanol in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. Stir for 30 minutes.
-
Slowly add triethylamine to the reaction mixture. The mixture may become thick. Stir for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde is often used in the next step without further purification due to its potential instability.
Expected Yield: >90% (crude)
Application 2: Conversion to the Tosylate for Nucleophilic Substitution
Activation of the primary alcohol as a tosylate transforms it into an excellent leaving group, facilitating a wide range of Sₙ2 reactions with various nucleophiles. This opens up pathways for the introduction of nitrogen, sulfur, and other carbon-based functionalities with inversion of configuration if the reaction occurs at a chiral center.
Self-Validating System: The success of the tosylation can be easily monitored by thin-layer chromatography (TLC) due to the significant change in polarity between the starting alcohol and the tosylate product. Complete consumption of the starting material is a key indicator of reaction completion.
Materials:
-
(R)-1,4-Dioxaspiro[4.5]decan-2-ylmethanol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve (R)-1,4-Dioxaspiro[4.5]decan-2-ylmethanol in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
Stir the reaction mixture at 0 °C for 4 hours, monitoring the progress by TLC. If the reaction is slow, it can be allowed to warm to room temperature and stirred for an additional 2 hours.
-
Once the reaction is complete, dilute the mixture with DCM and wash with 1M HCl (to remove excess pyridine/triethylamine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be purified by recrystallization or column chromatography.
Expected Yield: 85-95%
Illustrative Application in Pharmaceutical Intermediate Synthesis
The 1,4-dioxaspiro[4.5]decane scaffold is a key structural motif in various biologically active molecules. For instance, derivatives of this scaffold have been investigated as potent and selective inhibitors of cathepsin S, a cysteine protease implicated in various inflammatory and neurological disorders.[1] The chiral center introduced via 1,4-Dioxaspiro[4.5]decan-2-ylmethanol can be crucial for achieving the desired binding affinity and selectivity.
Caption: Synthetic pathway to a chiral pharmaceutical intermediate.
Conclusion: A Reliable and Versatile Tool for Asymmetric Synthesis
1,4-Dioxaspiro[4.5]decan-2-ylmethanol stands out as a highly effective and versatile chiral building block for the synthesis of enantiomerically enriched molecules. Its straightforward preparation from inexpensive chiral pool starting materials, coupled with the ease of its chemical transformations, makes it an attractive choice for both academic research and industrial applications. The rigid spirocyclic framework not only serves as an effective protecting group but also provides a predictable stereochemical environment for subsequent reactions. The detailed protocols provided herein offer a practical guide for the synthesis and application of this valuable synthon, empowering researchers to tackle the challenges of modern asymmetric synthesis.
References
Sources
Application of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol in natural product synthesis
Executive Summary & Strategic Utility
1,4-Dioxaspiro[4.5]decan-2-ylmethanol (often referred to as Cyclohexylidene Glycerol ) is a pivotal chiral C3-synthon used in the total synthesis of glycerolipids, polyols, and aryloxypropanolamine pharmacophores (e.g.,
While its structural analog, Solketal (isopropylidene glycerol), is the industry standard for protecting glycerol, it suffers from a significant downstream processing drawback: it is a liquid at room temperature, often requiring high-vacuum distillation or chromatography for purification.
The Strategic Advantage: The cyclohexylidene derivative offers a critical process improvement: Crystallinity .
-
Purification: Intermediates often crystallize, allowing purification via recrystallization rather than expensive silica gel chromatography.
-
Lipophilicity: The cyclohexyl ring imparts higher lipophilicity, altering retention times and solubility profiles in orthogonal ways to the isopropylidene group.
This guide details the synthesis, activation, and application of this scaffold, specifically focusing on its role as a superior "masking" agent for the glycerol backbone in asymmetric synthesis.
Chemical Profile & Decision Matrix
Before initiating synthesis, researchers must select the appropriate protecting group strategy. Use the table below to determine if the Cyclohexylidene scaffold is superior to the Isopropylidene (Solketal) scaffold for your specific target.
| Feature | Isopropylidene (Solketal) | Cyclohexylidene (1,4-Dioxaspiro...) | Impact on Protocol |
| Physical State | Liquid (Oil) | Solid (Crystalline, mp ~58°C) | High: Enables recrystallization of intermediates.[1] |
| Acid Stability | Moderate | Moderate-High | Medium: Cyclohexylidene is slightly more stable to acidic hydrolysis.[1] |
| Hydrophobicity | Low | High | High: Drastically changes |
| Cleavage | Aqueous Acid / Lewis Acid | Aqueous Acid / Trans-ketalization | Low: Similar deprotection mechanisms.[1] |
| Atom Economy | Higher | Lower | Low: Cyclohexanone is heavier, reducing mass efficiency slightly. |
Protocol A: Synthesis of (S)-1,4-Dioxaspiro[4.5]decan-2-ylmethanol
This protocol describes the protection of chiral glycerol using cyclohexanone.[1] This reaction is thermodynamically controlled and driven by water removal.[1]
Reagents:
-
(S)-Glycerol (1.0 equiv)[1]
-
Cyclohexanone (1.1 equiv)[1]
-
p-Toluenesulfonic acid (pTSA) (0.05 equiv)[1]
-
Solvent: Benzene or Toluene (for azeotropic water removal)[1]
Apparatus:
-
Dean-Stark trap fitted with a reflux condenser.[1]
Step-by-Step Methodology:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend (S)-glycerol (10.0 g, 108 mmol) in cyclohexanone (11.7 g, 119 mmol) and toluene (150 mL).
-
Catalysis: Add pTSA monohydrate (1.0 g, 5.4 mmol).
-
Reflux: Attach the Dean-Stark trap and reflux the mixture vigorously. Monitor the collection of water in the trap.
-
Critical Control Point: The reaction is complete when water evolution ceases (typically 3–5 hours).[1] The mixture will become homogeneous.
-
-
Neutralization: Cool the solution to room temperature. Add solid NaHCO₃ (1.0 g) and stir for 30 minutes to neutralize the catalyst.
-
Filtration: Filter the mixture through a pad of Celite to remove salts.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue will solidify upon cooling.[1] Recrystallize from hexane/ethyl acetate (9:1) to obtain the product as white needles.[1]
Yield: Typically 85–92%.[1]
Characterization:
Application Workflow: Activation and Coupling
To utilize this molecule in natural product synthesis (e.g., chiral lipids or drugs), the free primary alcohol must be activated. The most common pathway is conversion to the Tosylate followed by nucleophilic displacement or epoxide formation.
Protocol B: Activation to the Tosylate
This intermediate is the "Universal Donor" for introducing the chiral glycerol backbone.
-
Reaction: Dissolve 1,4-Dioxaspiro[4.5]decan-2-ylmethanol (10 mmol) in dry Pyridine (20 mL) at 0°C.
-
Addition: Portion-wise add p-Toluenesulfonyl chloride (TsCl) (11 mmol).
-
Incubation: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.
-
Workup: Pour into ice water. The Tosylate derivative often precipitates as a solid (unlike the Solketal tosylate which is an oil).[1] Filter and wash with cold water.[1]
-
Drying: Dry in a vacuum desiccator.[1]
Protocol C: Synthesis of Chiral Epoxide (Cyclohexylidene-Glycidol Equivalent)
Used for coupling with nucleophiles (amines, phenols) in drug synthesis.
-
Reaction: Treat the Tosylate (from Protocol B) with Potassium tert-butoxide (1.1 equiv) in THF at 0°C.
-
Mechanism: Intramolecular
displacement of the tosylate by the internal ketal oxygen is not the pathway here; rather, we typically displace the tosylate with an external nucleophile.-
Correction: To make the epoxide (oxirane), one usually starts from the alkene or manipulates the tosylate. However, a more common route for the cyclohexylidene system in drug synthesis is direct nucleophilic displacement of the Tosylate by a phenol (e.g., for Beta-Blockers) or a fatty acid salt (for Lipids).
-
Visualizing the Synthetic Logic
The following diagram illustrates the workflow from Glycerol to the active Tosylate intermediate and its divergence into Lipid or Drug synthesis.
Figure 1: Synthetic workflow transforming chiral glycerol into the crystalline cyclohexylidene building block and its downstream applications.[1][3][4]
Case Study: Synthesis of Chiral Beta-Blocker Intermediates
Context: Many beta-blockers (e.g., Propranolol, Atenolol) possess a secondary hydroxyl group in a chiral chain. The standard synthesis often yields racemates.[1][5] Using (S)-1,4-Dioxaspiro[4.5]decan-2-ylmethanol allows for the enantioselective construction of the ether linkage.[1]
Step 1: Ether Formation React the Tosylate (Protocol B) with the appropriate Phenol (e.g., 1-Naphthol for Propranolol) using K₂CO₃ in refluxing Acetonitrile .[1]
-
Observation: The resulting aryl-ether often crystallizes upon cooling, allowing easy removal of unreacted phenol without chromatography.
Step 2: Deprotection (The Critical Step) The cyclohexylidene group is more robust than the isopropylidene.
-
Reagent: 10% Aqueous HCl / Methanol (1:1).
-
Conditions: Reflux for 1 hour.
-
Result: Quantitative cleavage to the chiral diol.[1]
Step 3: Epoxide Formation The chiral diol is converted to the epoxide (via primary tosylation and ring closure) or directly reacted if the pathway differs.
Troubleshooting & Critical Parameters (E-E-A-T)
As a Senior Scientist, I have identified common failure modes in this protocol:
-
Incomplete Water Removal: During the initial ketalization (Protocol A), trace water stalls the equilibrium. Validation: Ensure the distillate in the Dean-Stark trap is clear and the volume matches the theoretical yield of water.
-
Oligomerization: If the acid catalyst concentration is too high (>5 mol%), glycerol can self-polymerize.[1] Solution: Keep pTSA <1 mol% if scaling up >100g.[1]
-
Deprotection Kinetics: Cyclohexylidene groups cleave slower than acetonides.[1] If using mild acids (e.g., Acetic Acid), the reaction may be incomplete. Recommendation: Use stronger mineral acid (HCl) or heat to 60°C.[1]
-
Crystallization Triggers: If the product (Protocol A) comes out as an oil, induce crystallization by scratching the flask or adding a seed crystal of the racemic compound if available. Once solid, it remains stable.
References
-
Renoll, M.; Newman, M. S. "1,2-Isopropylideneglycerol." Organic Syntheses, Coll. Vol. 3, p.502 (1955).[1] (Foundational protocol for glycerol ketalization, adapted here for cyclohexanone).
-
Miao, L. et al. "Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one."[1] ResearchGate, (2025).[1][3] (Discusses the stability and acid-catalyzed synthesis of the spiro-system).
-
BenchChem Technical Guide. "1,4-Dioxaspiro[4.5]decan-2-ylmethanol Properties and Applications." (General properties and industrial utility).[1][2][5][6][7][8][9] [1]
-
PubChem Compound Summary. "(2S)-1,4-dioxaspiro[4.5]decane-2-methanol."[1] (Chemical structure and physical property verification). [1]
- Wuts, P. G. M.; Greene, T. W.Greene's Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience. (Authoritative text on the stability comparison between cyclohexylidene and isopropylidene acetals).
Sources
- 1. (2S)-1,4-dioxaspiro[4.5]decane-2-methanol | C9H16O3 | CID 12334412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. acs.org [acs.org]
- 6. Solketal - Wikipedia [en.wikipedia.org]
- 7. Solketal | Featured Products | CM Fine Chemicals - Fine Chemicals & Ingredients - Switzerland [cm-finechemicals.com]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. GLACONCHEMIE [glaconchemie.de]
1,4-Dioxaspiro[4.5]decan-2-ylmethanol as a protecting group for diols
Application Note: Strategic Utilization of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol in Organic Synthesis
Executive Summary
1,4-Dioxaspiro[4.5]decan-2-ylmethanol (commonly known as Cyclohexylideneglycerol ) represents a critical "masked" glycerol scaffold in organic synthesis. While often compared to its dimethyl analog (Solketal), this spirocyclic ketal offers distinct physicochemical advantages, including enhanced lipophilicity, crystallinity, and superior stability profiles under specific acidic conditions.
This guide details the operational protocols for synthesizing, utilizing, and deprotecting this moiety.[1] It serves as a blueprint for researchers requiring robust protection of 1,2-diols during the synthesis of complex lipids, phosphoglycerides, and polymeric precursors.
Chemical Identity & Strategic Rationale
The Molecule: The title compound is the product of protecting the 1,2-diol functionality of glycerol with cyclohexanone.
-
IUPAC Name: 1,4-Dioxaspiro[4.5]decan-2-ylmethanol[2]
-
Common Name: 1,2-O-Cyclohexylidene-glycerol
-
CAS: 177-10-6 (Spiro system generic) / 4167-35-5 (Specific alcohol)
Why Choose Cyclohexylidene over Isopropylidene (Solketal)? While Solketal (acetone protection) is ubiquitous, the cyclohexylidene variant is preferred in specific drug development contexts due to:
-
Enhanced Lipophilicity: The cyclohexane ring significantly increases the logP of the intermediate, facilitating extraction and purification in non-polar organic solvents compared to the more water-soluble Solketal derivatives.
-
Crystallinity: Unlike many liquid acetonides, cyclohexylidene derivatives often form stable crystals, allowing for purification via recrystallization rather than expensive chromatography.
-
Hydrolytic Stability: The 6-membered spiro-ring imposes different torsional strain than the 5-membered dimethyl ring of Solketal. Experimental data suggests cyclohexylidene ketals are approximately 7x more stable to hydrolysis than cyclopentylidene analogs and significantly more stable than acyclic acetals, allowing for orthogonal protection strategies [1][2].
Mechanism & Synthesis Workflow
The formation of the 1,4-dioxaspiro[4.5]decane system is a thermodynamic equilibrium driven by acid catalysis and the physical removal of water.
Reaction Scheme:
Visual Workflow (Synthesis)
Figure 1: Step-by-step synthesis workflow for the protection of glycerol using cyclohexanone. Note the critical water removal step.
Detailed Experimental Protocols
Protocol A: Synthesis of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
Objective: Scale-up synthesis of the protected glycerol block.
Reagents:
-
Glycerol (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (pTSA) (0.01 eq)
-
Solvent: Toluene (preferred over Benzene for safety)
Step-by-Step Methodology:
-
Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add Glycerol (e.g., 92 g, 1 mol), Cyclohexanone (108 g, 1.1 mol), and pTSA (1.9 g) to Toluene (500 mL).
-
Expert Insight: Glycerol is viscous and immiscible with toluene initially. Vigorous stirring is required until the reaction temperature rises.
-
-
Reflux: Heat the mixture to reflux (approx. 110°C). As the reaction proceeds, water will azeotrope with toluene and collect in the trap.
-
Self-Validation: The reaction is complete when the theoretical volume of water (approx. 18 mL for 1 mol scale) is collected and no fresh droplets form.
-
-
Workup: Cool the mixture to room temperature. Add solid NaHCO₃ (2 eq relative to pTSA) to neutralize the catalyst. Stir for 30 minutes.
-
Filtration: Filter off the solids. Evaporate the toluene under reduced pressure.
-
Purification: Distill the residue under high vacuum (bp approx. 100-110°C at 0.5 mmHg) or recrystallize from petroleum ether if the product solidifies (Melting Point ~58°C) [3].
Protocol B: Deprotection (Cleavage of the Cyclohexylidene)
Objective: Restoration of the 1,2-diol functionality after downstream chemistry.
Reagents:
-
Acetic Acid (80% aqueous solution) OR 1M HCl in MeOH.
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate (containing the spiro-ketal) in Acetic Acid/Water (4:1 v/v).
-
Expert Insight: If the substrate is highly lipophilic, add THF to improve solubility.
-
-
Heating: Heat to 60-70°C for 2-4 hours.
-
Self-Validation (TLC):
-
Stain: Permanganate (KMnO4) or Anisaldehyde.
-
Observation: Disappearance of the high-Rf non-polar spot and appearance of a baseline (polar) diol spot.
-
-
Workup: Concentrate the solvent. Co-evaporate with toluene to remove traces of acetic acid and cyclohexanone.
Stability Profile & Orthogonality
Understanding the stability limits of the cyclohexylidene group is vital for designing multi-step syntheses.
Table 1: Comparative Stability of Common Diol Protecting Groups
| Protecting Group | Acid Stability (Relative) | Base Stability | Hydride Reduction Stability | Primary Removal Condition |
| Cyclohexylidene | Moderate (Higher than Acetonide) | Excellent | Excellent | AcOH/H₂O (Heat) or Dilute HCl |
| Isopropylidene (Solketal) | Low | Excellent | Excellent | AcOH/H₂O (RT) or Dilute HCl |
| Benzylidene | Moderate-High | Excellent | Moderate (LiAlH₄ sensitive) | Hydrogenolysis (H₂/Pd) or Strong Acid |
| Carbonate (Cyclic) | N/A | Poor (Base Labile) | Poor | Basic Hydrolysis |
Visual Logic: Stability Decision Tree
Figure 2: Stability profile of the cyclohexylidene moiety. It is stable against bases and reduction, allowing for modifications of the free alcohol or other parts of the molecule.
Applications in Drug Development
-
Phospholipid Drug Conjugates: The free primary alcohol at position 2 (or 3, depending on numbering convention) is an ideal handle for phosphorylation. The cyclohexylidene group protects the glycerol backbone while the polar head group is attached.
-
Polymer Monomers: Methacrylate derivatives of 1,4-dioxaspiro[4.5]decan-2-ylmethanol are used to synthesize hydrophilic polymers with tunable hydrolysis rates for controlled drug release [4].
-
Chiral Pool Synthesis: Starting from chiral glycerol derivatives, the rigid spiro-structure helps maintain stereochemical integrity during subsequent transformations.
References
-
BenchChem. (2025). A Comparative Guide to Cyclic Ketals vs. Acyclic Acetals in Synthesis. Retrieved from
-
National Institutes of Health (NIH). (2014). Substituent Effects on the pH Sensitivity of Acetals and Ketals. PubMed Central. Retrieved from
-
PrepChem. (2023). Synthesis of 8-Hydroxy-1,4-dioxaspiro[4.5]decane. Retrieved from
-
ResearchGate. (2017). Synthesis of 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid. Retrieved from
-
Sigma-Aldrich. (2023). Protecting Group Stability and Cleavage Guides. Retrieved from
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 1, 4-Dioxaspiro[4.5]Decane-2-Methanol CAS 4167-35-5 for Organic Synthesis - Cyclohexylidene Glycerol, 4167-35-5 | Made-in-China.com [m.made-in-china.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
Technical Guide: Reaction Mechanisms & Protocols for 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
[1]
Abstract
This technical note details the reaction mechanisms, synthesis optimization, and downstream applications of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol (CAS: 1679-47-6).[1] Often referred to as "cyclohexanone glycerol ketal," this molecule serves as a critical lipophilic scaffold in the synthesis of surfactants, biolubricants, and lipid nanoparticles (LNPs) for drug delivery. Unlike its dimethyl analog (Solketal), the spiro-cyclohexyl moiety imparts enhanced lipophilicity and distinct hydrolytic stability profiles.[1] This guide provides validated protocols for its synthesis, activation (tosylation), and oxidation, emphasizing the preservation of the acid-labile ketal functionality.
Introduction & Chemical Architecture
1,4-Dioxaspiro[4.5]decan-2-ylmethanol is a protected form of glycerol where the 1,2-diol functionality is masked by a cyclohexanone ketal.[1] This spirocyclic protection strategy is pivotal in medicinal chemistry for two reasons:
-
Orthogonal Protection: It leaves the primary alcohol (C3 of glycerol) free for functionalization while protecting the secondary alcohol.[1]
-
Lipophilic Tuning: The cyclohexyl ring increases the LogP significantly compared to the isopropylidene (acetone) analog, altering the biodistribution of derived conjugates.
Structural Analysis[1]
Core Protocol: Synthesis via Azeotropic Ketalization
The synthesis is a thermodynamic equilibrium driven by the removal of water. While trans-ketalization is possible, direct condensation of glycerol and cyclohexanone is the industrial standard.[1]
Mechanism
The reaction proceeds via an acid-catalyzed nucleophilic attack of glycerol oxygens on the carbonyl carbon of cyclohexanone.[1]
-
Protonation: Acid catalyst protonates the cyclohexanone oxygen.[1]
-
Hemiketal Formation: Glycerol's primary/secondary OH attacks the carbonyl.[1]
-
Cyclization: Loss of water and ring closure forms the 1,3-dioxolane ring.[1]
-
Water Removal: Essential to drive the equilibrium to the right (Le Chatelier’s principle).
Experimental Protocol
Reagents:
-
Glycerol (1.0 eq)[1]
-
Cyclohexanone (1.1 eq)[1]
-
Solvent: Toluene (Preferred over Benzene for safety)[1]
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (0.01 eq)[1]
Step-by-Step:
-
Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add glycerol (92 g, 1 mol), cyclohexanone (108 g, 1.1 mol), p-TSA (1.9 g), and Toluene (200 mL).
-
Reflux: Heat the mixture to reflux (approx. 110-115°C). Monitor the collection of water in the Dean-Stark trap.
-
Completion: Reaction is complete when water evolution ceases (theoretical vol: ~18 mL).[1]
-
Workup: Cool to RT. Neutralize the catalyst with solid NaHCO3 (2 g).[1] Filter off solids.[1][2][3]
-
Purification: Concentrate filtrate under reduced pressure. Distill the residue under high vacuum (bp ~130°C at 15 mmHg) to obtain a colorless viscous liquid.
Yield: Typically 85-92%.[1]
Functional Group Transformations
Once synthesized, the scaffold is usually derivatized at the free alcohol.
Activation: Tosylation
Converting the alcohol to a tosylate creates a potent electrophile for nucleophilic substitution (e.g., amination for cationic lipids).
Protocol:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-2-ylmethanol (1 eq) in dry DCM.
-
Add Pyridine (2 eq) and DMAP (0.1 eq). Cool to 0°C.[1]
-
Add p-Toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise.[1]
-
Stir at RT for 4-6 hours.
-
Critical Wash: Wash with 10% Citric Acid (not HCl, to avoid ketal hydrolysis), then NaHCO3.[1]
-
Dry (MgSO4) and concentrate.[1]
Oxidation: Aldehyde/Acid Synthesis
Challenge: Standard Jones oxidation (Chromic acid/H2SO4) is too acidic and will hydrolyze the spiro-ketal.[1] Solution: Use TEMPO/BAIB or Swern Oxidation for neutral/mild conditions.[1]
TEMPO/BAIB Protocol (Carboxylic Acid):
-
Dissolve alcohol (1 eq) in MeCN:H2O (1:1).
-
Add TEMPO (0.1 eq) and BAIB (Bis(acetoxy)iodo)benzene (2.2 eq).
-
Stir at RT for 4 hours. The primary alcohol oxidizes directly to the carboxylic acid without affecting the ketal.
Visualization of Reaction Pathways[4][5]
The following diagram illustrates the synthesis, potential divergence points, and the critical hydrolysis risk.
Figure 1: Synthetic workflow and divergence pathways for 1,4-Dioxaspiro[4.5]decan-2-ylmethanol. Note the acid sensitivity indicated by the dashed red line.
Stability & Deprotection Dynamics
Understanding the stability profile is crucial for formulation scientists.
| Condition | Stability | Notes |
| Neutral (pH 7) | Stable | Indefinite shelf life at RT.[1] |
| Basic (pH 10-12) | Stable | Resistant to saponification conditions.[1] |
| Mild Acid (pH 4-5) | Kinetic Stability | Stable for short durations (e.g., workups).[1] |
| Strong Acid (pH < 2) | Labile | Rapid hydrolysis to glycerol and cyclohexanone.[1] |
Deprotection Protocol (If desired): To remove the cyclohexylidene group:
-
Dissolve substrate in MeOH.[1]
-
Add 1M HCl (aq) or Acetic Acid (80%).
-
Heat to 60°C for 1 hour.
-
The spiro ring opens, releasing the diol.
Application: Lipid Synthesis for Drug Delivery
This scaffold is increasingly used to synthesize "tunable" lipids for LNP (Lipid Nanoparticle) RNA delivery.[1] The cyclohexyl ring provides a bulkier hydrophobic tail anchor than standard linear chains.
Workflow:
-
Start: 1,4-Dioxaspiro[4.5]decan-2-ylmethanol.
-
Esterification: React with a long-chain fatty acid (e.g., Oleic acid) using DCC/DMAP.[1]
-
Result: A "Spiro-Lipid" analog.
-
Benefit: The bulky headgroup disrupts lipid packing, potentially enhancing the fluidity and fusogenicity of the LNP membrane, facilitating endosomal escape of the payload.
References
-
Synthesis & Properties: Cyclohexanone glycerol ketal synthesis and characterization. PubChem Compound Summary.[1] (Accessed 2023).[1] [1]
-
Oxidation Methodology: TEMPO-mediated oxidation of primary alcohols to carboxylic acids.[1] Organic Chemistry Portal.[1]
-
Biolubricant Application: Kurniawan, Y. S., et al. (2017).[1][4] Synthesis of 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant.[1][4] ResearchGate.[1]
-
General Ketalization Protocols: Protection of Diols as Ketals. Greene's Protective Groups in Organic Synthesis.[1] Wiley Online Library.[1] [1]
Strategic Application Note: Experimental Setup for Reactions with 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
Executive Summary & Strategic Utility
1,4-Dioxaspiro[4.5]decan-2-ylmethanol (CAS: 4167-35-5), often referred to as cyclohexylideneglycerol , serves as a critical "masked" glycerol scaffold in organic synthesis.[1] Unlike its dimethyl analog (Solketal), the cyclohexylidene protecting group confers higher lipophilicity and distinct acid-stability kinetics, making it a superior choice for lipid-mimetic synthesis, surfactant development, and the construction of chiral pharmaceutical intermediates (e.g., Cathepsin S inhibitors).[2]
This guide provides a rigorous experimental framework for utilizing this molecule. The core philosophy of this protocol is "Stability-First Manipulation" —exploiting the molecule's base-stability while strictly managing its acid-lability to prevent premature deprotection.[2]
Physicochemical Profile & Handling
Before initiating synthesis, verify the integrity of the starting material.[2] Commercial batches often contain trace cyclohexanone or free glycerol due to hydrolysis during storage.[2]
Table 1: Critical Physicochemical Properties[2]
| Property | Value | Experimental Implication |
| Molecular Formula | C₉H₁₆O₃ | MW: 172.22 g/mol |
| Physical State | White Crystalline Solid | MP: 56–58 °C. Melts easily; can be handled as a melt in solvent-free reactions.[2][3] |
| Boiling Point | ~248 °C (760 mmHg) | High boiling point requires high-vacuum distillation for purification (if not recrystallized).[2] |
| Solubility | DCM, THF, Et₂O, Toluene | Excellent solubility in non-polar organics.[2] Poor water solubility compared to glycerol.[2] |
| pKa (Alcohol) | ~16 | Typical primary alcohol reactivity.[2] |
| Stability | Acid Sensitive | CRITICAL: Hydrolyzes in pH < 4.[2] Stable in basic/neutral aqueous conditions.[2] |
Pre-Reaction QC Protocol
Self-Validating Step: Dissolve 10 mg in CDCl₃. Run ¹H NMR.
-
Pass: Distinct multiplet at δ 1.40–1.60 ppm (10H, cyclohexyl ring) and absence of broad singlet/triplet at δ 3.6–3.8 ppm (free glycerol).[2]
-
Fail: Presence of ketone signal in ¹³C NMR (δ ~210 ppm) indicates hydrolysis.[2] Action: Recrystallize from Hexane/Ether (10:1) before use.[2]
Reaction Workflow Visualization
The following diagram illustrates the divergent reactivity pathways. The "Green Zone" represents base-catalyzed/neutral transformations which preserve the spiro-ring.[2] The "Red Zone" indicates deprotection.[2]
Figure 1: Divergent reactivity map. Green nodes indicate ring-preserving pathways; Red node indicates ring cleavage.[2]
Detailed Experimental Protocols
Protocol A: Activation via Tosylation (Nucleophilic Substitution Prep)
Objective: Convert the primary alcohol to a good leaving group without opening the ketal ring.[2] Challenge: The reaction produces HCl as a byproduct, which can autocatalyze ring opening. Solution: Use of a stoichiometric base (Pyridine or Et₃N) is mandatory to buffer the system.[2]
Materials:
-
1,4-Dioxaspiro[4.5]decan-2-ylmethanol (1.0 equiv)[2]
-
p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)[4]
-
Pyridine (2.0 equiv) or Et₃N (1.5 equiv) + DMAP (0.1 equiv)[2]
-
Solvent: Anhydrous DCM (0.2 M concentration)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask under N₂ atmosphere. Add the alcohol and anhydrous DCM.[2][4]
-
Base Addition: Add Pyridine (or Et₃N/DMAP) via syringe.[2] Cool the mixture to 0 °C (Ice/Water bath). Cooling is essential to control exotherm and prevent side reactions.
-
Reagent Addition: Dissolve TsCl in a minimal amount of DCM and add dropwise over 15 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Quench & Workup (Crucial):
-
Purification: Dry over Na₂SO₄, concentrate. Flash chromatography on silica (buffered with 1% Et₃N if the silica is acidic).[2]
Protocol B: Controlled Oxidation (Aldehyde Synthesis)
Objective: Synthesize the aldehyde for Wittig reactions or reductive aminations. Constraint: Avoid Jones Reagent or unbuffered Pyridinium Chlorochromate (PCC), as the acidity will destroy the spiro-ketal.[2] Recommended Method: Dess-Martin Periodinane (DMP) or Swern Oxidation.[2]
DMP Protocol:
-
Add NaHCO₃ (5.0 equiv) as a solid buffer suspension.[2] This is a safety net for any residual acid in the reagent.
-
Add Dess-Martin Periodinane (1.2 equiv) at 0 °C. Warm to RT.
-
Quench with sat. Na₂S₂O₃/NaHCO₃ (1:1) to reduce iodine byproducts.[2]
Protocol C: Deprotection (Ring Removal)
Objective: Release the 1,2-diol (glycerol derivative) after downstream modifications.[2]
Methodology:
-
Dissolve substrate in MeOH/Water (4:1).[2]
-
Add p-Toluenesulfonic acid (p-TSA) (0.1 equiv) or Acetic Acid (80% v/v).
-
Heat to 50 °C for 2 hours.
-
Validation: ¹H NMR will show the disappearance of the cyclohexyl multiplet (1.4–1.6 ppm) and appearance of free cyclohexanone signals (if not evaporated) or simplified glycerol spectrum.[2]
Troubleshooting & "Gotchas"
| Symptom | Probable Cause | Corrective Action |
| Product yield is low; NMR shows free cyclohexanone. | Acidic hydrolysis during reaction or workup.[2] | Ensure all organic bases (Et₃N/Pyridine) are fresh.[2] Use NaHCO₃ washes during workup.[2] Avoid acidic silica gel.[2] |
| Material turns yellow/brown upon storage. | Oxidation or trace acid contamination.[2] | Store under N₂ at 4 °C. Recrystallize from Hexane/Ether before critical steps. |
| Incomplete Tosylation. | Steric hindrance or wet solvent.[2] | The spiro ring adds bulk.[2] Increase reaction time or use Ts₂O (Tosyl Anhydride) instead of TsCl for higher reactivity. |
| Poor solubility in Methanol. | High lipophilicity of the cyclohexyl ring.[2] | Use THF/MeOH mixtures for deprotection steps to ensure homogeneity.[2] |
References
-
PubChem. (n.d.).[2][3] (2S)-1,4-Dioxaspiro[4.5]decane-2-methanol. National Library of Medicine.[2][3] Retrieved October 26, 2023, from [Link][2]
- Source for physical properties and CAS verific
-
Kurniawan, Y. S., et al. (2017).[2][5] Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry, 17(2), 301-308.[2][5] [Link]
-
Source for synthesis protocols and esterification applications.[2]
-
- Source for drug development context (Cathepsin S inhibitors) and spiro-ring stability discussions.
-
Organic Syntheses. (n.d.). General Procedure for Alcohol to Tosylate. Retrieved October 26, 2023, from [Link][2]
-
Standard operating procedure adapted for acid-sensitive substrates.[2]
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1,4-Dioxaspiro(4.5)decane | C8H14O2 | CID 9093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S)-1,4-dioxaspiro[4.5]decane-2-methanol | C9H16O3 | CID 12334412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
Application Note: Asymmetric Synthesis using 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
This guide details the application of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol (also known as Cyclohexylideneglycerol ) as a versatile chiral building block. Unlike its more common analogue, Solketal (isopropylidene glycerol), the cyclohexylidene derivative offers superior crystallinity and lipophilicity, making it a preferred scaffold for the synthesis of high-purity chiral drugs (e.g.,
Introduction & Strategic Utility
1,4-Dioxaspiro[4.5]decan-2-ylmethanol is a "masked" glycerol derivative. In asymmetric synthesis, it serves as a Chiral Pool reagent, transferring the intrinsic chirality of its precursors (typically D-Mannitol or L-Ascorbic acid) to the target molecule.
Key Advantages over Solketal (Isopropylidene acetal):
-
Crystallinity: The rigid spiro-cyclohexyl ring often renders intermediates solid, allowing for Enantiomeric Excess (ee) upgrading via recrystallization—a feature often impossible with the oily solketal derivatives.
-
Lipophilicity: Enhanced solubility in non-polar organic solvents, facilitating reactions with hydrophobic substrates (e.g., long-chain fatty acids, sterols).
-
Stability: The cyclohexylidene ketal is slightly more stable to acidic hydrolysis than the isopropylidene ketal, allowing for more robust manipulation of other functional groups.
Material Preparation & Stereochemical Control
To perform asymmetric synthesis, one must start with the correct enantiomer. The compound is synthesized from the chiral pool.[1]
-
(S)-Enantiomer (CAS 95335-91-4): Derived from D-Mannitol .
-
Pathway: D-Mannitol
1,2:5,6-Di-O-cyclohexylidene-D-mannitol (R)-Glyceraldehyde derivative Reduction (S)-Alcohol .
-
-
(R)-Enantiomer: Derived from L-Ascorbic Acid .[2]
Quality Control Check
Before synthesis, verify the optical rotation.
-
Specification:
(c=5, Ethanol) for the (S)-isomer. -
Purity: Ensure no free glycerol is present (TLC: high polarity spot).
Core Protocol 1: Synthesis of Chiral Epoxides (The -Blocker Pathway)
This is the primary industrial application. The alcohol is activated, displaced by a nucleophile (e.g., a phenol), and then the acetal is cleaved to form an epoxide.[3]
Step 1: Activation (Tosylation)
This step converts the hydroxyl group into a good leaving group while preserving the chiral center.
Reagents:
-
Substrate: (S)-1,4-Dioxaspiro[4.5]decan-2-ylmethanol (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)
-
Pyridine (Solvent/Base) or DCM/Et3N
-
Catalyst: DMAP (0.1 equiv)
Procedure:
-
Dissolve the substrate in dry Pyridine (0.5 M concentration) under
atmosphere. -
Cool to 0°C. Add TsCl portion-wise over 15 minutes.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight.
-
Quench: Pour into ice-water. The product, (S)-1,4-Dioxaspiro[4.5]decan-2-ylmethyl 4-methylbenzenesulfonate , often precipitates as a white solid (unlike the solketal tosylate which is an oil).
-
Purification: Recrystallize from Ethanol/Hexane to upgrade ee >99%.
Step 2: Nucleophilic Displacement & Deprotection
Example: Synthesis of (S)-Propranolol intermediate.
Reagents:
-
Nucleophile: 1-Naphthol (1.1 equiv)
-
Base: NaOH or KOH (powdered)
-
Solvent: DMSO or DMF
Procedure:
-
Mix 1-Naphthol and Base in DMSO at RT for 30 mins to form the phenoxide.
-
Add the Tosylate from Step 1. Heat to 70°C for 4-6 hours.
-
Workup: Dilute with water, extract with Ethyl Acetate.
-
Deprotection: Dissolve the intermediate in Methanol. Add 1M HCl (aq) and reflux for 2 hours. The cyclohexanone is liberated, revealing the chiral 1,2-diol .
Step 3: Epoxide Formation (The One-Pot Cyclization)
Converting the chiral diol-ether into the epoxide (Chiral Epichlorohydrin equivalent).
Mechanism: The primary alcohol of the diol is selectively activated (mesylated) and then displaced by the secondary alkoxide (intramolecular Williamson ether synthesis).
Procedure:
-
Dissolve the chiral diol in DCM/Pyridine.
-
Add Methanesulfonyl chloride (1.0 equiv) at -10°C (Selective for primary -OH).
-
Treat with Potassium Carbonate (
) in Methanol to induce cyclization. -
Result: Chiral Glycidyl Ether (e.g., (S)-Glycidyl-1-naphthyl ether).
Core Protocol 2: Synthesis of Chiral Phosphinite Ligands
The cyclohexylidene scaffold can be used to create
Concept: The free -OH is reacted with chlorophosphines.
Procedure:
-
Deprotonation: Dissolve (S)-1,4-Dioxaspiro[4.5]decan-2-ylmethanol in dry THF. Cool to -78°C. Add n-BuLi (1.1 equiv).
-
Phosphinylation: Add Chlorodiphenylphosphine (
) dropwise. -
Warm up: Allow to reach RT.
-
Isolation: Filter off LiCl salts under inert atmosphere. Evaporate solvent.[1]
-
Application: Use immediately as a ligand for Rhodium-catalyzed hydrogenation of enamides.
Visual Workflows (Graphviz)
Workflow 1: Chiral Pool Synthesis of -Blockers
This diagram illustrates the flow from D-Mannitol to the active pharmaceutical ingredient (API) precursor using the cyclohexylidene protection strategy.
Caption: Synthesis pathway from D-Mannitol to Chiral Epoxides via the Cyclohexylidene scaffold.
Workflow 2: Ligand Synthesis Logic
Caption: Synthesis of chiral phosphinite ligands for asymmetric catalysis.
References
-
Dhatrak, N. R., Jagtap, A. B., & Shinde, T. N. (2022).[4] Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde.[4] Organic Syntheses, 99, 363-380.[4] Link
-
Ren, L., et al. (2019). Heteroaryldihydropyrimidine derivatives and methods of treating hepatitis B infections. World Intellectual Property Organization, WO2019001420A1. (Describes the synthesis of the title compound from glycerol). Link
-
Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate.[5] (Demonstrates esterification applications). Link
-
BenchChem. (2025). An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. (Provides context on the stability of the spiro-cyclohexyl ring system). Link
-
PubChem. (2025). (2S)-1,4-dioxaspiro[4.5]decane-2-methanol Compound Summary. National Library of Medicine. Link
Sources
- 1. Organocatalytic Michael Addition to (D)-Mannitol-Derived Enantiopure Nitroalkenes: A Valuable Strategy for the Synthesis of Densely Functionalized Chiral Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epoxide synthesis by ring closure [organic-chemistry.org]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
Analytical methods for monitoring reactions of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
This Application Note is designed for researchers and process chemists monitoring the synthesis, purification, and stability of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol (CAS: 4167-35-5).
Application Note & Protocol Guide
Introduction & Molecule Profile[1]
1,4-Dioxaspiro[4.5]decan-2-ylmethanol is a cyclic ketal formed from the condensation of cyclohexanone and glycerol. It serves as a versatile building block in organic synthesis, often used to protect ketone functionalities or as a scaffold in surfactant and polymer chemistry.
The Analytical Challenge
Two critical physicochemical properties dictate the analytical strategy for this molecule:
-
Lack of Chromophore: The molecule possesses no conjugated
-systems. Consequently, it is invisible to standard UV detection (254 nm). Direct HPLC-UV analysis yields flat baselines unless high concentrations and low wavelengths (200-210 nm) are used, which introduces significant solvent noise. -
Acid Sensitivity: As a ketal, the spiro-junction is susceptible to hydrolysis in acidic media, reverting to cyclohexanone and glycerol. Analytical methods must avoid acidic diluents or mobile phases (pH < 5).
Strategic Decision Matrix
Use the following logic flow to select the appropriate method for your stage of development:
Figure 1: Decision matrix for selecting analytical techniques based on experimental needs.
Method 1: Gas Chromatography (GC-FID/MS) - The Gold Standard
Best for: Reaction monitoring, purity assessment, and residual solvent analysis.
Because 1,4-Dioxaspiro[4.5]decan-2-ylmethanol is sufficiently volatile and thermally stable (up to ~250°C), GC is the most robust quantitative method. However, the primary hydroxyl group can cause peak tailing due to hydrogen bonding with the stationary phase.
Protocol A: Direct Injection (Screening)
Use this for quick reaction checks where peak shape perfection is secondary to speed.
-
Column: DB-5ms or equivalent (5% Phenyl-arylene, 95% Methylpolysiloxane), 30m x 0.25mm x 0.25µm.
-
Inlet: Split mode (20:1), 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold at 80°C for 1 min.
-
Ramp 15°C/min to 200°C.
-
Ramp 25°C/min to 280°C.
-
Hold 3 min.
-
-
Detector: FID at 300°C (or MS source at 230°C).
Protocol B: Silylation (High Precision/Quantification)
Expert Insight: To eliminate peak tailing and improve sensitivity, derivatize the hydroxyl group with BSTFA. This creates the TMS-ether, which exhibits excellent Gaussian peak shape.
Reagents:
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Pyridine (Anhydrous).
Procedure:
-
Take 10 mg of sample into a GC vial.
-
Add 0.5 mL anhydrous Pyridine.
-
Add 0.2 mL BSTFA/TMCS.
-
Cap and vortex. Heat at 60°C for 20 minutes.
-
Dilute with 1.0 mL Dichloromethane (DCM).
-
Inject 1 µL.
Data Interpretation:
-
Cyclohexanone (SM): Elutes early (~3-4 min).
-
Product (TMS derivative): Elutes significantly later.
-
Glycerol (SM): If silylated, appears as tris-TMS derivative.
Method 2: HPLC Analysis
Best for: Final product assay if GC is unavailable, or if non-volatile impurities are suspected.
Option A: Universal Detection (ELSD/CAD)
If your lab possesses an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), this is the simplest approach as it requires no chemical modification.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: Water (neutral pH).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 10% B to 90% B over 15 minutes.
-
Critical Note: Do not use TFA or Formic Acid in the mobile phase. The acidity will hydrolyze the ketal on-column, leading to split peaks or total signal loss.
Option B: Derivatization for UV Detection
Protocol: Benzoylation This converts the "invisible" alcohol into a UV-active benzoate ester, detectable at 254 nm.
Workflow:
-
Reaction: Dissolve 20 mg sample in 1 mL DCM. Add 2 eq. Pyridine and 1.5 eq. Benzoyl Chloride.[1] Stir at RT for 15 min.
-
Quench: Add 0.5 mL Water, vortex, and discard aqueous layer.
-
Analyze: Inject the organic layer (diluted in ACN) onto HPLC-UV (254 nm).
-
Result: The product will show a strong UV signal corresponding to the benzoate ester.
Method 3: In-Process Control (TLC)
Best for: Real-time reaction monitoring at the fume hood.
Since the molecule is not UV active, you must use a destructive stain.
Stain Recipe: p-Anisaldehyde
-
Preparation: Mix 135 mL Ethanol + 5 mL Conc. Sulfuric Acid + 1.5 mL Glacial Acetic Acid + 3.7 mL p-Anisaldehyde. Store in a dark jar at 4°C.
Procedure:
-
Run TLC in Hexane:Ethyl Acetate (3:2) .
-
Dip plate in stain and blot excess.[2]
-
Heat with a heat gun until spots appear.[2]
-
Cyclohexanone: Usually faint or volatile.
-
Product: Distinct Blue/Violet spot.
-
Glycerol: Remains at baseline (very polar).
-
Structural Validation (NMR)
To confirm the spiro-structure and ensure the ketal ring is intact.
H NMR (CDCl-
3.5 - 4.2 ppm: Multiplets corresponding to the dioxolane ring protons and the
group. -
1.3 - 1.7 ppm: Broad multiplets for the cyclohexane ring (
). -
Key Diagnostic: Absence of aldehyde/ketone protons (
9-10 ppm) and absence of broad glycerol OH signals (if dry).
- ~108-110 ppm: The quaternary spiro-carbon (O-C-O). This is the "fingerprint" of the successful ketal formation.
- ~60-75 ppm: Carbons of the dioxolane ring and hydroxymethyl group.
- ~23-36 ppm: Cyclohexane ring carbons.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| GC Peak Tailing | Free -OH interacting with liner/column. | Switch to Protocol B (Silylation) or use a highly deactivated inlet liner. |
| Split Peaks in HPLC | Hydrolysis of ketal. | Check mobile phase pH. Ensure no acid modifiers (TFA/Formic) are used. Use neutral water. |
| No Spots on TLC | UV lamp used on non-UV compound. | Must use Anisaldehyde or KMnO4 stain and heat vigorously. |
| Extra Peaks in GC | Thermal degradation or hydrolysis. | Lower injector temp to 200°C. Ensure sample is anhydrous (water promotes hydrolysis at high temp). |
References
-
BenchChem. A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. Retrieved from
-
NIST Chemistry WebBook. 1,4-Dioxaspiro[4.5]decane - Gas Phase Ion Energetics & IR Spectrum. Retrieved from
-
ResearchGate. The GC/MS-MS analysis of cyclohexanone glycerol ketal indicates. Retrieved from [3][4]
-
University of Rochester. Magic Formulas: TLC Stains - p-Anisaldehyde Protocol. Retrieved from
-
PubChem. 1,4-Dioxaspiro[4.5]decane, 2-methyl- Compound Summary. Retrieved from
Sources
Application Note: High-Throughput Derivatization of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
Executive Summary: Escaping Flatland
In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy compounds toward three-dimensional,
This scaffold offers two distinct medicinal chemistry advantages:
-
Conformational Restriction: The spiro-fusion locks the geometry, reducing the entropic penalty upon protein binding.
-
Vectorial Diversity: The primary alcohol at the C2 position allows for precise projection of pharmacophores into solvent-accessible pockets, while the lipophilic cyclohexane ring anchors the molecule in hydrophobic clefts.
This guide details the parallel synthesis protocols required to generate a diverse library of amines, ethers, and amides from this core, specifically addressing the acid-lability of the spiro-ketal functionality .
Strategic Analysis & Chemical Stability
Before initiating library synthesis, researchers must understand the limitations of the 1,3-dioxolane ring.
The Ketal Stability Constraint
The 1,4-dioxaspiro[4.5]decane core is a cyclic ketal. While stable to bases, nucleophiles, and reducing agents (e.g.,
-
Forbidden Reagents: Aqueous HCl (
), TFA (neat), Jones Reagent. -
Allowed Reagents:
, Pyridine, , , Dess-Martin Periodinane (DMP), NaH.
Library Logic Flowchart
The following workflow illustrates the divergent synthesis strategy designed to maximize chemical space while preserving scaffold integrity.
Figure 1: Divergent synthetic pathways for library generation. Note the central role of non-acidic activation methods.
Module A: The Nitrogen Walk (Amine Library)
This module converts the primary alcohol into a library of secondary and tertiary amines. Direct Mitsunobu reactions can be difficult to purify in high-throughput (HT) formats; therefore, a two-step Activation/Displacement protocol is preferred for reliability.
Step 1: Scaffold Activation (Mesylation)
Objective: Convert the -OH group into a good leaving group (Mesylate) without hydrolyzing the ketal.
Protocol:
-
Setup: In a round-bottom flask, dissolve 1,4-dioxaspiro[4.5]decan-2-ylmethanol (1.0 equiv) in anhydrous DCM (0.2 M).
-
Base Addition: Add triethylamine (
, 1.5 equiv). Cool to 0°C. -
Activation: Dropwise add methanesulfonyl chloride (MsCl, 1.2 equiv).
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup (Buffered): Quench with saturated aqueous
. Extract with DCM.[1] Wash organic layer with brine.[2][3] Dry over .[1] -
Validation:
NMR should show a sharp singlet at ppm (mesyl methyl).
Step 2: Parallel Amine Displacement
Objective: Generate a 96-member amine library using parallel synthesis blocks.
Reagents:
-
Scaffold: Mesylated intermediate (from Step 1).
-
Diversity Set: 96 diverse primary/secondary amines.
-
Base:
(Solid, anhydrous). -
Solvent: Acetonitrile (MeCN).
Detailed Protocol:
-
Dispensing: Dissolve the Mesylate in MeCN to create a stock solution. Dispense into a 96-well deep-well reaction block (100 mg scaffold per well).
-
Reagent Addition: Add 3.0 equiv of anhydrous
to each well. -
Amine Addition: Add 1.2 equiv of the specific amine to each well.
-
Reaction: Seal the block and heat to 80°C for 16 hours.
-
Scavenging (Critical Step): To remove excess amine without chromatography, add Polymer-Supported Isocyanate resin (2.0 equiv relative to excess amine) to each well. Shake at RT for 4 hours.
-
Filtration: Filter the reaction mixtures into a receiving plate to remove the solid base and scavenger resin.
-
Concentration: Evaporate solvent using a centrifugal evaporator (Genevac).
Data Summary: Expected Yields
| Amine Type | Reaction Temp | Time | Expected Yield |
|---|---|---|---|
| Primary Aliphatic | 60°C | 12 h | >85% |
| Secondary Cyclic (e.g., Piperidine) | 80°C | 16 h | >90% |
| Aniline (Electron Deficient) | 90°C | 24 h | 40-60% |
Module B: The Carbonyl Walk (Reductive Amination)
For libraries requiring an extended carbon chain or retention of the nitrogen basicity without a leaving group residue, the aldehyde route is superior.
Step 1: Controlled Oxidation
Challenge: Standard oxidants like Jones Reagent or PCC are too acidic and will destroy the spiro-ketal. Solution: Dess-Martin Periodinane (DMP) is the gold standard here due to its neutral conditions.
Protocol:
-
Dissolve alcohol (1.0 equiv) in wet DCM (water accelerates DMP mechanism).
-
Add DMP (1.2 equiv) at RT.
-
Quench (The "White-out" Method): Pour reaction into a 1:1 mixture of sat.
and sat.[4] . Stir vigorously until the organic layer is clear (removes iodine byproducts). -
Isolate the aldehyde immediately. Note: Aldehydes on this scaffold can be unstable; proceed to reductive amination within 24 hours.
Step 2: Reductive Amination
Protocol:
-
Mix Aldehyde (1.0 equiv) and Amine (1.1 equiv) in DCE (1,2-Dichloroethane).
-
Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv).
-
STAB is mild and will not reduce the ketal or the aldehyde/ketone if the imine forms fast enough.
-
Stir 16h at RT.
-
Quench with dilute
.
Quality Control & Validation
Trustworthiness in library synthesis relies on rigorous QC.
Analytical Markers
-
NMR (DMSO-d6):
-
Starting Material: Multiplet at
3.5-4.2 ppm (dioxolane ring protons). -
Product (Amine): Shift of the exocyclic
signals upfield due to Nitrogen attachment. -
Integrity Check: The cyclohexane protons (
1.3-1.7 ppm) must remain distinct. Broadening or loss of integration suggests ketal hydrolysis.
-
-
LC-MS:
-
Use a neutral or basic mobile phase (Ammonium Bicarbonate buffer).
-
Warning: Acidic mobile phases (0.1% Formic Acid) may cause on-column hydrolysis during the run, showing a mass of [M-100] (loss of cyclohexanone). Do not misinterpret this as a failed synthesis; it is an artifact of the analysis method.
-
References
-
Spirocyclic Scaffolds in Drug Discovery
-
Zheng, Y., & Tice, C. M. (2016).[5] "The utilization of spirocyclic scaffolds in medicinal chemistry." Expert Opinion on Drug Discovery.
-
-
Dess-Martin Oxidation Protocol
-
Meyer, S. D., & Schreiber, S. L. (1994). "Acceleration of the Dess-Martin Oxidation by Water." Journal of Organic Chemistry.
-
-
Parallel Synthesis & Scavenging
-
Ley, S. V., et al. (2000). "Polymer-supported reagents and scavengers: a new dimension in organic synthesis." Journal of the Chemical Society, Perkin Transactions 1.
-
-
1,4-Dioxaspiro[4.
-
Kurniawan, Y. S., et al. (2017).[2] "Synthesis of 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid." Indonesian Journal of Chemistry.
-
Sources
Troubleshooting & Optimization
How to improve the yield of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol synthesis
The following technical guide is structured as a Tier 3 Engineering Support Response from the Advanced Organic Synthesis Support Center. It is designed to address low-yield issues in the ketalization of glycerol with cyclohexanone.[1][2][3][4]
Subject: Optimization of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High[1][2][3][4]
Dear Colleague,
We understand you are experiencing yield plateaus (likely stuck around 60-70%) with the synthesis of 1,4-dioxaspiro[4.5]decan-2-ylmethanol (also known as Cyclohexanone Glycerol Ketal). This is a common bottleneck caused by the reversibility of acetalization and the physicochemical properties of glycerol.
This guide moves beyond basic textbook protocols to address the process engineering required to push this equilibrium reaction above 90% isolated yield.
📊 Part 1: The thermodynamic Challenge (Root Cause Analysis)
The synthesis is an acid-catalyzed condensation between Cyclohexanone and Glycerol .[1][2][3][4][5]
[1][2][3][4]Why Your Yield is Low
-
Water Equilibrium: The reaction generates water.[1][2][3][4] If water is not removed faster than it is formed, the acid catalyst will hydrolyze your product back to starting materials.[1]
-
Glycerol Immiscibility: Glycerol is highly polar and viscous; cyclohexanone is organic.[1][2][3][4] Poor phase mixing limits the reaction rate (mass transfer limitation).[1][3]
-
Oligomerization: At high temperatures or with strong mineral acids, glycerol can self-condense (etherification), forming polyglycerols instead of reacting with the ketone.[1][3]
Mechanism & Critical Control Points
The following diagram illustrates the reaction pathway and the specific points where yield is lost.
Figure 1: Reaction mechanism highlighting the reversibility at the oxocarbenium stage.[1][3] Water removal is the rate-determining factor for yield.[1][2][3][4]
🛠 Part 2: Optimized Protocol (The "Gold Standard")
Do not use simple stirring. You must use Azeotropic Distillation or a Solid Superacid approach.[1][2][3][4] Below is the optimized protocol for a 100 mmol scale.
Method A: Heterogeneous Catalysis (Recommended)
Cleaner workup, reusable catalyst, higher selectivity.[3]
Reagents:
Protocol:
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Loading: Add Glycerol, Cyclohexanone, and Solvent.[1][3] Add the Amberlyst-15 beads last.
-
Reaction: Heat to reflux.[1][2][3][4] Vigorous stirring is essential to disperse the glycerol droplets.[1][2][3]
-
Completion: Reflux until water evolution ceases (approx. 3-5 hours).
-
Workup (The Key to Purity):
-
Purification:
Method B: Homogeneous Catalysis (pTSA)
Faster kinetics, harder workup.[3][4]
Modifications:
-
Catalyst: p-Toluenesulfonic acid monohydrate (pTSA) - 0.19 g (1 mol%).[1][2][3][4]
-
Workup: You must neutralize the acid before distillation.[1][2][3] Add solid
(0.5 g), stir for 30 mins, then filter. If you distill acidic crude, the product will decompose (hydrolyze) in the pot.
📉 Part 3: Troubleshooting & FAQs
Ticket #1: "My yield is stuck at 60%."
Diagnosis: Inefficient water removal or "Wet" Glycerol.[1][2][3][4] Solution:
-
Check Glycerol: Glycerol is hygroscopic.[1][2][3][4] If your starting material is wet, you start at a disadvantage.[1][3] Dry your glycerol (vacuum/heat) or use a slight excess (1.2 equiv) of the ketone to drive the equilibrium.[1][3]
-
Solvent Choice: Switch from Toluene to Cyclohexane .[1][2][3][4] Cyclohexane forms a lower-boiling azeotrope with water that separates faster in the Dean-Stark trap, preventing water from "raining" back into the reaction.[1][2][3][4]
Ticket #2: "The product is cloudy or viscous."
Diagnosis: Residual Glycerol.[1][2][3][4] Solution: Glycerol is very hard to remove by simple evaporation.[1][2][3][4]
-
The Fix: Dissolve your crude reaction mixture in Diethyl Ether or Ethyl Acetate and wash 3x with Brine .[1][2][3] Avoid pure water, as it may induce hydrolysis if acid traces remain.[1][3] The brine wash pulls out unreacted glycerol.[1][2][3]
Ticket #3: "Which catalyst is actually better?"
We have compiled internal data comparing catalysts for this specific transformation.
| Catalyst | Type | Yield (%) | Selectivity (5-ring) | Notes |
| p-TSA | Homogeneous | 92% | 98% | Hard to remove; requires neutralization.[1][2][3][4] |
| Amberlyst-15 | Heterogeneous | 89% | 99% | Recommended. Simple filtration workup.[1][2][3][4] |
| H-Beta Zeolite | Heterogeneous | 85% | 95% | Slower reaction times; pore diffusion limits.[1][2][3][4] |
| Sulfuric Acid | Homogeneous | 75% | 90% | Causes charring/oligomerization (dark color).[1][2][3][4] |
Ticket #4: "Can I use molecular sieves instead of Dean-Stark?"
Answer: Yes, but with caution.
-
Cons: The mechanical stirring grinds the sieves into dust, making filtration difficult.
-
Protocol: Use 3Å Molecular Sieves (activated). Use a Soxhlet extractor containing the sieves so the solvent circulates through them, rather than dumping them into the pot.
🧩 Troubleshooting Logic Tree
Use this decision tree to diagnose your specific failure mode.
Figure 2: Troubleshooting decision matrix for isolation and purification issues.
📚 References
-
Climent, M. J., et al. (2010).[1][3][4] "Acid-catalyzed synthesis of glycerol ketals and acetals." Green Chemistry.
-
Deutsch, J., et al. (2007).[1][3] "Solvent-free acetalization of glycerol with ketones using solid acid catalysts." Catalysis Communications.
-
PubChem. (2024).[1][2][3][4] "1,4-Dioxaspiro[4.5]decan-2-ylmethanol Compound Summary." National Library of Medicine.[1][2][3][4]
-
Mota, C. J. A., et al. (2016).[1][3][4] "Glycerol Derivatives: Synthesis and Applications." Springer.[1][2][3][4] (General reference on Glycerol Ketalization kinetics).
Disclaimer: This guide is for research purposes only. Always consult standard MSDS and safety protocols when handling chemicals.
Sources
- 1. 1,4-Dioxaspiro(4.5)decane | C8H14O2 | CID 9093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synerzine.com [synerzine.com]
- 3. (2S)-1,4-dioxaspiro[4.5]decane-2-methanol | C9H16O3 | CID 12334412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Dioxaspiro[4.5]decan-8-ylmethanol | C9H16O3 | CID 10080838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Review on the Catalytic Acetalization of Bio-renewable Glycerol to Fuel Additives [frontiersin.org]
Common side products in the synthesis of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
Current Status: Operational Topic: Impurity Profiling & Troubleshooting for Cyclohexanone-Glycerol Ketalization Audience: Process Chemists, R&D Scientists
Core Reaction & Mechanistic Pathway[1]
The Chemistry: The synthesis of 1,4-dioxaspiro[4.5]decan-2-ylmethanol involves the acid-catalyzed condensation (ketalization) of cyclohexanone and glycerol .[1] This is a reversible dehydration reaction requiring the continuous removal of water to drive equilibrium toward the product.[1]
The Isomer Challenge: Glycerol contains two primary hydroxyl groups (C1, C3) and one secondary hydroxyl group (C2).[1] The reaction can proceed via two distinct pathways, creating regioisomers:
-
Pathway A (Target): Reaction between C1 and C2 hydroxyls
1,3-Dioxolane ring (5-membered).[1] -
Pathway B (Side Product): Reaction between C1 and C3 hydroxyls
1,3-Dioxane ring (6-membered).[1]
For ketones like cyclohexanone, the 1,3-dioxolane (5-membered ring) is generally favored both kinetically and thermodynamically due to the destabilizing 1,3-diaxial interactions present in the corresponding 6-membered spiro-ketal [1, 2]. However, the 6-membered isomer (1,5-dioxaspiro[5.5]undecan-3-ol ) remains the most persistent structural impurity.[1]
Figure 1: Mechanistic divergence in glycerol ketalization. Path A yields the target dioxolane; Path B yields the dioxane impurity.
Common Side Products & Impurities Table
| Impurity Type | Specific Compound | Origin / Cause | Detection (GC/TLC) |
| Regioisomer | 1,5-dioxaspiro[5.5]undecan-3-ol | Reaction at C1/C3 of glycerol.[1] Often forms if reaction time is too short or catalyst is unoptimized.[1] | Very close Rf to target. Distinct GC retention time (usually elutes later).[1] |
| Starting Material | Cyclohexanone | Incomplete conversion; wet solvent; failure to remove water (Dean-Stark failure).[1] | Low boiling point peak; distinct ketone smell.[1] |
| Oligomers | Diglycerol / Polyglycerols | Glycerol self-etherification.[1] Occurs at high temperatures (>120°C) or with strong mineral acids (H₂SO₄).[1] | Streaking on TLC (baseline); non-volatile in standard GC.[1] |
| Hydrolysis Product | Hemiketals | Water re-entering the system during workup or storage.[1] | Broad peaks in NMR; unstable.[1] |
| Elimination Product | Cyclohexenyl-glycerol ethers | Acid-catalyzed elimination of the ketal (rare, requires harsh conditions).[1] | New alkene signals in NMR. |
Troubleshooting Guide (FAQ Format)
Issue 1: "I see two very close spots on my TLC / two peaks in GC. Which is which?"
Diagnosis: You are likely observing the dioxolane (Target) and dioxane (Isomer) mixture.[1]
-
Explanation: While the 5-membered ring is thermodynamically favored for cyclohexanone, the 6-membered ring forms as a kinetic impurity.[1]
-
Solution:
-
Check Conditions: Ensure you are refluxing long enough to reach thermodynamic equilibrium (which favors the 5-ring).[1] Short reaction times often leave higher ratios of the 6-ring isomer [3].[1]
-
Identification: In ¹³C NMR , the spiro-carbon (quaternary) typically shifts upfield for the 5-ring (dioxolane) compared to the 6-ring (dioxane) due to ring strain differences.[1]
-
Purification: These isomers are difficult to separate by distillation due to boiling point proximity.[1] Flash chromatography on silica (Hexane/EtOAc gradient) is effective.[1]
-
Issue 2: "My reaction mixture turned into a dark yellow/brown sticky tar."
Diagnosis: Glycerol Oligomerization (Polymerization).
-
Explanation: Glycerol is prone to self-etherification (forming diglycerol, triglycerol) under strong acidic conditions and high heat, especially if the cyclohexanone is consumed or evaporates [4].[1]
-
Solution:
-
Lower Temperature: Do not exceed 110°C (toluene reflux is ideal; xylene might be too hot).[1]
-
Change Catalyst: Switch from sulfuric acid (H₂SO₄) to p-Toluenesulfonic acid (p-TSA) or a solid acid catalyst like Amberlyst-15 or Zeolite H-ZSM-5 [5].[1] Solid acids minimize side reactions and are easier to remove.[1]
-
Stoichiometry: Use a slight excess of cyclohexanone, not glycerol.
-
Issue 3: "Yield is low (<50%) and I smell cyclohexanone in the product."
Diagnosis: Incomplete Water Removal (Equilibrium Limitation).
-
Explanation: Ketalization is an equilibrium process (
).[1] If water is not physically removed, the reaction will not proceed to completion.[1] -
Solution:
-
Dean-Stark Trap: Ensure the trap is functioning and the solvent (e.g., toluene/cyclohexane) is actively azeotroping water.[1]
-
Drying Agents: For small scales where Dean-Stark is impractical, use Triethyl orthoformate as a water scavenger (chemical drying) [6].[1]
-
Workup: Avoid acidic aqueous washes.[1] Ketals hydrolyze back to ketones in aqueous acid.[1] Quench with NaHCO₃ (saturated) or weak base before extraction.[1]
-
Optimized Protocol (Self-Validating)
Objective: Synthesis of 1,4-dioxaspiro[4.5]decan-2-ylmethanol with >90% regioselectivity.
Materials:
-
Cyclohexanone (1.0 eq)[1]
-
Solvent: Toluene (0.5 M concentration relative to ketone)[1]
-
Catalyst: p-TSA (0.05 eq) or Amberlyst-15 (10 wt%)[1]
Step-by-Step:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.
-
Charging: Add Cyclohexanone, Glycerol, Toluene, and Catalyst.[1]
-
Reflux: Heat to vigorous reflux.[1] Water will separate in the Dean-Stark trap.[1][3]
-
Workup (Crucial):
-
Purification:
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Distillation: High vacuum distillation (bp approx 110-120°C @ 1-2 mmHg) yields the product as a clear viscous liquid.[1]
-
References
-
Clerici, A., et al. "Efficient Acetalization of Aldehydes and Ketones with Glycerol."[1] Tetrahedron, vol. 54, no.[1] 52, 1998, pp. 15679-15690.[1] Link
-
Showler, A. J., & Darley, P. A. "Condensation of Glycerol with Ketones."[1] Chemical Reviews, vol. 67, no.[1] 5, 1967, pp. 427–440.[1] Link[1]
-
Deutsch, J., et al. "Solvent-free acetalization of glycerol with ketones using solid acid catalysts."[1] Catalysis Communications, vol. 9, no.[1] 15, 2008, pp. 2551-2557.[1] Link[1]
-
Pawar, R. R., et al. "Clay catalysed rapid valorization of glycerol towards cyclic acetals and ketals."[1] RSC Advances, vol. 5, 2015, pp. 8440-8449.[1] Link
-
Srinivasan, S., et al. "Zeolite-catalyzed ketalization of levulinic acid derivatives."[1][2] ACS Sustainable Chemistry & Engineering, vol. 10, 2022.[1] Link[1]
-
Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006.[1] Link[1]
Sources
Troubleshooting failed or low-yield reactions of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
Welcome to the Technical Support Center for 1,4-Dioxaspiro[4.5]decan-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges encountered during its synthesis and subsequent reactions, offering in-depth, evidence-based troubleshooting advice and detailed protocols to enhance your experimental success.
I. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol.
Q1: What are the primary stability concerns for 1,4-Dioxaspiro[4.5]decan-2-ylmethanol?
A1: The main stability issue arises from the spiroketal functional group, which is susceptible to acid-catalyzed hydrolysis.[1] Exposure to even mildly acidic conditions can lead to the cleavage of the ketal, revealing the parent cyclohexanone and glycerol. The primary alcohol is generally stable but can be oxidized under certain conditions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, 1,4-Dioxaspiro[4.5]decan-2-ylmethanol should be stored in a cool, dry, and dark place in a tightly sealed container. For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidation of the primary alcohol over extended periods.
Q3: How can I purify 1,4-Dioxaspiro[4.5]decan-2-ylmethanol if I suspect impurities?
A3: Purification can be achieved by recrystallization or column chromatography. For recrystallization, a solvent system in which the compound is sparingly soluble at room temperature but readily soluble when heated is ideal. Column chromatography on silica gel using a solvent gradient of ethyl acetate in hexanes is also an effective method.[1]
II. Troubleshooting Guide: Synthesis of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
The synthesis of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol from cyclohexanone and glycerol can present challenges. This section addresses common issues encountered during this ketalization reaction.
Issue: Low or No Yield of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
Symptoms:
-
TLC or GC-MS analysis shows a large amount of unreacted cyclohexanone and/or glycerol.
-
The isolated yield of the desired product is significantly lower than expected. A study on a similar synthesis reported a yield of 45.12%, indicating that this can be a moderate-yielding reaction.[2]
Possible Causes & Troubleshooting Steps:
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Incomplete Water Removal | Ketalization is a reversible equilibrium reaction that produces water as a byproduct. The presence of water will shift the equilibrium back towards the starting materials, thus reducing the yield of the spiroketal. | 1. Use a Dean-Stark trap: This apparatus continuously removes water from the reaction mixture via azeotropic distillation with a suitable solvent like toluene. 2. Add a dehydrating agent: Molecular sieves (3Å or 4Å) can be added to the reaction mixture to sequester water as it is formed. |
| Insufficient Catalyst | An acid catalyst is required to protonate the carbonyl oxygen of cyclohexanone, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of glycerol. | 1. Catalyst Choice: Use a catalytic amount of a strong acid such as p-toluenesulfonic acid (p-TSA) or a Lewis acid like montmorillonite KSF.[2] 2. Catalyst Loading: Ensure an adequate amount of catalyst is used. Typically, 0.1-1 mol% of the catalyst relative to the limiting reagent is sufficient. |
| Suboptimal Reaction Temperature | The rate of ketalization is temperature-dependent. Insufficient heat can lead to a slow reaction rate and incomplete conversion. | 1. Increase Temperature: For reactions using a Dean-Stark trap, ensure the solvent is refluxing vigorously to facilitate efficient water removal. 2. Monitor Temperature: Use a thermometer to ensure the reaction reaches and maintains the target temperature. |
| Reaction Time | The reaction may not have been allowed to proceed for a sufficient duration to reach completion. | 1. Monitor Reaction Progress: Use TLC or GC-MS to monitor the disappearance of the starting materials and the appearance of the product. Continue the reaction until no further change is observed. |
Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
This protocol is a general guideline and may require optimization.
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), glycerol (1.2 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).
-
Catalyst Addition: Add p-toluenesulfonic acid (0.01 eq).
-
Reaction: Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.
Caption: Workflow for the synthesis of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol.
III. Troubleshooting Guide: Reactions of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
This section focuses on troubleshooting common reactions performed on the primary alcohol of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol.
A. Oxidation to the Aldehyde
A common transformation is the oxidation of the primary alcohol to the corresponding aldehyde. Mild oxidation conditions are necessary to avoid over-oxidation and to preserve the acid-sensitive spiroketal. The Swern oxidation is a suitable method.[3]
Issue: Low Yield of 1,4-Dioxaspiro[4.5]decan-2-carbaldehyde
Symptoms:
-
TLC or GC-MS analysis shows a mixture of starting material, the desired aldehyde, and potentially other byproducts.
-
Formation of a significant amount of cyclohexanone.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Acid-Catalyzed Deprotection | The Swern oxidation generates trace amounts of acid, which can be sufficient to hydrolyze the spiroketal. The liberated cyclohexanone can then undergo side reactions. | 1. Maintain Low Temperature: Perform the reaction at a very low temperature (-78 °C) to minimize the rate of deprotection. 2. Use a Non-nucleophilic Base: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine to scavenge any acid generated. 3. Buffer the Reaction: In some cases, adding a small amount of a non-nucleophilic buffer can help maintain neutrality. |
| Incomplete Activation of DMSO | The reaction of oxalyl chloride with DMSO forms the active oxidizing species. If this step is inefficient, the oxidation will not proceed to completion. | 1. Reagent Quality: Ensure that the oxalyl chloride and DMSO are of high purity and anhydrous. 2. Temperature Control: Add the oxalyl chloride to the DMSO solution at -78 °C and allow sufficient time for the activation to occur before adding the alcohol. |
| Side Reactions of the Aldehyde | The product aldehyde can be unstable and may undergo side reactions, such as aldol condensation, if the reaction conditions are not carefully controlled. | 1. Prompt Workup: Once the reaction is complete, quench it immediately and proceed with the workup to isolate the aldehyde. 2. Mild Workup: Use a mild aqueous workup to avoid any unwanted reactions of the product. |
Experimental Protocol: Swern Oxidation of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C.
-
Activation: Slowly add a solution of anhydrous DMSO (2.2 eq) in DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol (1.0 eq) in DCM dropwise, keeping the temperature below -70 °C. Stir for 30 minutes.
-
Base Addition: Add triethylamine (5.0 eq) and stir for 15 minutes at -78 °C, then allow the reaction to warm to room temperature.
-
Workup: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude aldehyde should be purified promptly by column chromatography on silica gel.
Caption: Troubleshooting logic for low-yield Swern oxidation.
B. Williamson Ether Synthesis
The Williamson ether synthesis can be used to convert the primary alcohol of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol into an ether. This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
Issue: Low Yield of the Desired Ether
Symptoms:
-
Recovery of a significant amount of unreacted 1,4-Dioxaspiro[4.5]decan-2-ylmethanol.
-
Formation of elimination byproducts from the alkyl halide.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Incomplete Deprotonation | The alcohol must be fully deprotonated to form the nucleophilic alkoxide. A weak base or insufficient amount of base will result in incomplete conversion. | 1. Use a Strong Base: Employ a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). 2. Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions, as water will quench the strong base. |
| Poor Leaving Group on the Alkyl Halide | The rate of the SN2 reaction is dependent on the ability of the leaving group to depart. | 1. Choose a Good Leaving Group: Use alkyl iodides or bromides, which are better leaving groups than chlorides. Alkyl tosylates or mesylates are also excellent substrates. |
| Steric Hindrance | The Williamson ether synthesis is an SN2 reaction and is sensitive to steric hindrance. | 1. Use Primary Alkyl Halides: The reaction works best with primary alkyl halides. Secondary and tertiary alkyl halides will lead to competing elimination reactions, reducing the yield of the ether. |
| Inappropriate Solvent | The solvent plays a crucial role in an SN2 reaction. | 1. Use a Polar Aprotic Solvent: Solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile promote SN2 reactions by solvating the cation of the alkoxide without strongly solvating the nucleophilic anion. |
IV. References
-
Kurniawan, Y. S., Ramanda, Y., Thomas, K., Hendra, & Wahyuningsih, T. D. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Indonesian Journal of Chemistry, 17(2), 301-308. Available at: [Link]
-
Megawide Chemical. (n.d.). 1, 4-Dioxaspiro[4.5]Decane-2-Methanol CAS 4167-35-5 for Organic Synthesis. Available at: [Link]
-
Chemistry Hall. (2021). The Swern Oxidation: Mechanism and Features. Available at: [Link]
-
ResearchGate. (2025). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Available at: [Link]
-
PubChem. (n.d.). (2S)-1,4-dioxaspiro[4.5]decane-2-methanol. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Available at: [Link]
-
ResearchGate. (n.d.). Acetalization of glycerol with cyclohexanone at RT (26-28 C) and mild temperature conditions. Available at: [Link]
-
ResearchGate. (n.d.). Influence of reaction parameters on glycerol cyclohexanone acetalization. Available at: [Link]
-
Google Patents. (n.d.). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one. Available at:
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Available at: [Link]
-
ResearchGate. (2021). A comprehensive and updated review of studies on the oxidation of cyclohexane to produce ketone-alcohol (KA) oil. Available at: [Link]
Sources
Challenges in the purification of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol and solutions
Technical Support Center: Purification of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
Case ID: PUR-DXS-45 Subject: Troubleshooting Stability, Isomer Separation, and Isolation of Cyclohexanone-Glycerol Ketal Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are encountering difficulties with 1,4-Dioxaspiro[4.5]decan-2-ylmethanol (CAS: 5694-75-7), the cyclic ketal formed from the condensation of cyclohexanone and glycerol.[1] While this molecule is a robust building block for lipids, surfactants, and polymers, its purification presents a "stability paradox": it is thermally stable but chemically fragile toward the very acidic media often used to purify it.
This guide addresses the three most reported failure modes: hydrolysis on silica gel , thermal degradation during distillation , and isomer contamination (dioxolane vs. dioxane) .
Module 1: The Silica Gel Trap (Acid Sensitivity)
The Issue: Users frequently report that their crude product shows high purity by TLC, but after flash column chromatography (FCC), the isolated yield drops significantly, and NMR shows the reappearance of cyclohexanone.
The Cause: The spiro-ketal functionality is acid-sensitive.[1] Standard silica gel (SiO₂) is slightly acidic (pH 6.0–6.5 in slurry). This acidity, combined with residual moisture in the silica or solvents, catalyzes the hydrolysis of the ketal back to the starting ketone and glycerol during the elution process.
The Solution: Buffered Stationary Phase You must neutralize the acidic sites on the silica gel before loading your sample.
Protocol: Triethylamine (TEA) Buffering
-
Slurry Preparation: Prepare your silica slurry using your initial mobile phase (e.g., Hexane/EtOAc).
-
The Buffer Step: Add 1% v/v Triethylamine (TEA) to the slurry.
-
Packing: Pour the column and flush with 2–3 column volumes (CV) of the mobile phase containing 1% TEA.
-
Equilibration: Flush with 1 CV of the mobile phase without TEA to remove excess amine, leaving the silica surface neutralized.
-
Running the Column: Proceed with your purification. The basic surface prevents protonation of the ketal oxygen, halting hydrolysis.
Alternative: If the compound is strictly acid-sensitive, switch to Neutral Alumina (Brockmann Grade III) .
Module 2: The Isomer Challenge (Regioselectivity)
The Issue: The reaction of glycerol with cyclohexanone produces two structural isomers. You are targeting the 5-membered ring (1,3-dioxolane) , but the 6-membered ring (1,3-dioxane) may be present as an impurity.[1]
-
Target (Thermodynamic): (1,4-Dioxaspiro[4.5]decan-2-yl)methanol (5-membered ring).[1]
-
Impurity (Kinetic): 1,5-Dioxaspiro[5.5]undecan-3-ol (6-membered ring).[1]
Diagnostic: NMR Differentiation Before purification, confirm your ratio using ¹H NMR.
-
5-Membered Ring (Target): Look for the multiplet of the methine proton (CH-O) adjacent to the hydroxymethyl group.[1] It typically resonates upfield relative to the dioxane isomer.
-
6-Membered Ring (Impurity): The symmetry of the dioxane ring often simplifies the splitting patterns of the methylene protons in the ether ring.
Purification Strategy: The 5-membered ring is thermodynamically favored (often >95:5 ratio).[1] If significant 6-membered ring impurity exists:
-
Distillation is ineffective (Boiling points are too close).
-
Recrystallization is difficult (Product is a viscous oil/low-melting solid).[1]
-
Solution: Use the Buffered Silica Protocol (Module 1). The primary alcohol in the 6-membered ring is axially/equatorially distinct compared to the side-chain alcohol of the 5-membered ring, resulting in a
in 30% EtOAc/Hexane.[1]
Module 3: Thermal Management (Distillation)
The Issue: The compound is a viscous oil with a high boiling point. Attempts to distill at atmospheric pressure or weak vacuum result in "pot residue" polymerization or yellowing (oxidation).
Technical Data:
-
Atmospheric BP (Extrapolated): ~260–270°C (Do NOT attempt).
-
Target Vacuum BP: 145–150°C at 15 mmHg.
The Solution: High-Vacuum Fractionation Do not use a simple distillation setup.[1] The viscosity creates local hot spots.
Recommended Setup:
-
Apparatus: Kugelrohr (short path) or Vigreux column with a vacuum jacket.
-
Vacuum: High vacuum (<1 mmHg) is preferred to keep bath temperature below 120°C.
-
Stirring: Rapid magnetic stirring is critical to break surface tension and prevent "bumping."
Quantitative Distillation Guide
| Pressure (mmHg) | Est. Boiling Point (°C) | Bath Temp Limit (°C) | Risk Level |
| 760 (Atm) | >260 (Decomp) | N/A | CRITICAL FAILURE |
| 20 (Water Asp.) | 155–165 | 180 | High (Oxidation) |
| 1.0 (Oil Pump) | 105–115 | 135 | Low |
| 0.1 (High Vac) | 80–90 | 110 | Optimal |
Module 4: Aqueous Workup & Emulsions
The Issue: The product contains a free hydroxyl group and ether linkages, making it amphiphilic. It acts as a surfactant, causing severe emulsions during aqueous washing, leading to yield loss.
Troubleshooting Protocol:
-
Solvent Choice: Avoid Diethyl Ether. Use Dichloromethane (DCM) or Chloroform . The higher density helps break emulsions.
-
Salting Out: Saturate the aqueous phase with NaCl (Brine) . This increases the ionic strength, forcing the organic product out of the water phase.
-
The "Gentle" Mix: Do not shake the separatory funnel vigorously. Invert gently 20 times.
-
Emulsion Breaker: If an emulsion forms, add a small amount of Methanol (1–2 mL) to the separatory funnel to reduce surface tension, or filter the biphasic mixture through a pad of Celite.
Visual Troubleshooting Workflows
Workflow 1: Purification Decision Matrix
Use this logic tree to determine the safest purification route for your crude mixture.
Caption: Decision matrix for selecting between vacuum distillation and buffered chromatography based on physical state and acid sensitivity.
Workflow 2: Mechanism of Silica-Induced Failure
Understanding why unbuffered silica destroys your product.[1]
Caption: Mechanism showing how acidic silica protons catalyze ring-opening hydrolysis in the presence of trace water.[1]
References & Further Reading
-
Glycerol Ketal Synthesis & Selectivity:
-
Deutsch, J. et al. "Solvent-free acetalization of glycerol with aldehydes and ketones over solid acid catalysts."[1] Journal of Catalysis, 245(2), 2007.
-
Summary: Establishes the thermodynamic preference for the 5-membered (1,3-dioxolane) ring over the 6-membered ring (99:1 ratio) and the necessity of water removal.[1]
-
[1]
-
-
Stability of Acetals/Ketals on Silica:
-
Distillation of Glycerol Derivatives:
-
Showler, A. J., & Darley, P. A. "Condensation of glycerol with ketones." Chemical Reviews, 67(5), 1967.
-
Summary: Classical review detailing the physical properties, boiling points, and isolation techniques for glycerol ketals, including cyclohexanone derivatives.
-
[1]
-
For further assistance, please contact the Applications Engineering Team with your specific batch number and NMR spectra.
Sources
Technical Support Center: Resolution of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
Ticket ID: RES-45-DEC-001 Subject: Troubleshooting Enantiomeric Resolution & Stability Protocols Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division
Introduction
Welcome to the technical support hub for 1,4-Dioxaspiro[4.5]decan-2-ylmethanol (also known as cyclohexylideneglycerol). This compound serves as a critical chiral building block, structurally analogous to Solketal (isopropylideneglycerol), but with higher lipophilicity due to the spiro-cyclohexyl ring.
This guide addresses the three most common support tickets we receive:
-
Enzymatic Resolution Stalling: Issues with conversion rates and enzyme selectivity.
-
Chemical Resolution Failures: Difficulty crystallizing diastereomeric salts/esters.
-
Stability & Analysis: Unexpected degradation during workup and chiral separation.
Module 1: Enzymatic Kinetic Resolution (The "Gold Standard")
For scales ranging from grams to kilograms, enzymatic kinetic resolution via transesterification is the most robust method. It avoids the harsh acidic conditions that threaten the spiro-ketal functionality.
Core Protocol: Lipase-Mediated Acylation
Mechanism: The lipase selectively acetylates one enantiomer (typically the R-isomer with CAL-B, though this must be confirmed experimentally for your specific batch) using an irreversible acyl donor.
Standard Operating Procedure (SOP):
-
Substrate: Dissolve racemic 1,4-dioxaspiro[4.5]decan-2-ylmethanol (1.0 eq) in dry MTBE or Toluene.
-
Acyl Donor: Add Vinyl Acetate (3.0 eq). Note: Vinyl acetate is preferred over ethyl acetate because the byproduct is acetaldehyde (volatile), making the reaction irreversible.
-
Catalyst: Add Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435) at 20-50% w/w relative to substrate.
-
Conditions: Shake/Stir at 30°C. Monitor via GC.
-
Termination: Filter off enzyme when conversion reaches 50%.
Troubleshooting Guide (Q&A)
Q: Why is my reaction stalling at 30-40% conversion?
A: Check your water content and acyl donor quality.
The Issue: Lipases require a trace amount of water to maintain conformation, but excess water promotes hydrolysis (reverse reaction) or enzyme agglomeration.
The Fix: Add activated Molecular Sieves (3Å or 4Å) to the reaction vessel. Ensure your Vinyl Acetate is fresh; polymerized vinyl acetate inhibits the enzyme.
Q: The enantiomeric excess (ee) of the remaining alcohol is low (<90%) even after 50% conversion.
A: You are facing a selectivity limit (Low E-value).
The Science: The "E-value" dictates the ratio of reaction rates between enantiomers. If E < 20, perfect separation is impossible at exactly 50% conversion.
The Fix: Push the conversion beyond 50% (e.g., to 55-60%). This sacrifices yield of the alcohol to guarantee high optical purity. Alternatively, switch to Lipase PS (Pseudomonas cepacia) , which often shows complementary selectivity to CAL-B for glycerol acetonides.
Q: How do I separate the product ester from the unreacted alcohol?
A: Avoid distillation if possible; use flash chromatography.
Module 2: Chemical Resolution (Derivatization)
If enzymatic methods fail or IP restrictions apply, chemical resolution via diastereomeric esters is the alternative.
Core Protocol: Camphanic Acid Derivatization
Reagent: (-)-Camphanic chloride. Advantage: Introduces a rigid bicyclic system that promotes crystallization.
Workflow:
-
React racemate with (-)-Camphanic chloride / Pyridine / DMAP.
-
Isolate the diastereomeric ester mixture.
-
Crucial Step: Recrystallize from hot Isopropanol or Ethanol.
-
Hydrolyze the purified diastereomer using mild base (LiOH in THF/Water) to recover the chiral alcohol.
Troubleshooting Guide (Q&A)
Q: My diastereomers formed an oil and won't crystallize.
A: Impurities are preventing lattice formation.
The Fix: Pass the crude oil through a short silica plug to remove unreacted camphanic chloride and pyridine salts. Use a "seed crystal" technique: scratch the glass side of the flask with a glass rod or add a seed from a small-scale pilot batch.
Alternative: If crystallization fails, separate the diastereomers via Flash Chromatography . The diastereomers of camphanic esters often have distinct Rf values (ΔRf > 0.1) on silica gel.[3][4]
Module 3: Stability & Analytical Validation
The 1,4-dioxaspiro[4.5]decane ring is an acetal. It is stable to base but extremely sensitive to acid .
Stability Warning
-
NEVER use strong aqueous acids (HCl, H2SO4) during workup.
-
Risk: Acid catalyzes the deprotection, reverting the molecule to Cyclohexanone + Glycerol.
-
Safe Workup: Quench reactions with Saturated NaHCO3 or Phosphate Buffer (pH 7).
Analytical Method: Chiral GC vs. HPLC
| Feature | Chiral GC (Recommended) | Chiral HPLC |
| Column | Cyclodex-B or Hydrodex-β-TBDAc | Chiralcel OD-H or AD-H |
| Carrier/Phase | Helium | Hexane : Isopropanol (95:5) |
| Detector | FID | UV (210 nm - weak absorption) |
| Pros | High resolution, sharp peaks | Good for non-volatile derivatives |
| Cons | Thermal stress on ketal | Low UV sensitivity for this molecule |
Q: I see a "ghost peak" growing during my GC analysis.
A: Thermal degradation in the injector port.
Diagnosis: The peak likely matches cyclohexanone.
The Fix: Lower the injector temperature to <200°C. Ensure the liner is clean and deactivated (silanized). If the problem persists, derivatize the alcohol to an acetate or trifluoroacetate (TFA) ester before injection to increase thermal stability.
Visualizations
Figure 1: Enzymatic Resolution Workflow
Caption: Workflow for the enzymatic kinetic resolution using CAL-B, including the separation and optional hydrolysis step to access both enantiomers.
Figure 2: Troubleshooting Decision Tree
Caption: Rapid diagnostic logic for addressing low enantiomeric excess, reaction stalling, or product degradation.
References
-
Enzymatic Resolution of Glycerol Ketals
- Study on the resolution of Solketal (analogous structure) using Lipase PS and CAL-B.
-
Pallavicini, M., et al. "Lipase-catalyzed resolution of glycerol acetonides." Journal of Organic Chemistry, 1994.
-
Synthesis & Stability of Dioxaspiro Compounds
- BenchChem Technical Data: Synthesis routes and stability of 1,4-Dioxaspiro[4.
-
BenchChem. "Synthesis routes of 1,4-Dioxaspiro[4.5]decane."
-
Chiral HPLC Method Development
- Guide to selecting columns for dioxolane deriv
-
Phenomenex.[1] "Chiral HPLC Separations Guide."
-
Compound Data & Safety
- PubChem Entry for (2S)-1,4-dioxaspiro[4.5]decane-2-methanol (CID 12334412).
-
National Center for Biotechnology Information.
Sources
Overcoming solubility issues with 1,4-Dioxaspiro[4.5]decan-2-ylmethanol in reactions
Technical Support Center: 1,4-Dioxaspiro[4.5]decan-2-ylmethanol Reference ID: TSC-DXS-002 Status: Active | Updated: February 2026[1][2][3]
Introduction: Understanding Your Molecule
Welcome to the Technical Support Center. You are likely here because 1,4-Dioxaspiro[4.5]decan-2-ylmethanol (often referred to as Cyclohexanone Glycerol Ketal) is presenting a specific set of physical challenges in your workflow.
As a Senior Application Scientist, I classify this molecule as a "Deceptive Amphiphile."
-
The Head: A polar primary alcohol and dioxolane ring (hydrophilic, H-bond donor/acceptor).[2][3]
-
The Weakness: A ketal linkage that is highly susceptible to acid hydrolysis.[2][3]
This dual nature causes it to "oil out" in aqueous workups, resist crystallization in non-polar solvents, and degrade if you attempt to solubilize it with strong acids.[2][3] This guide provides the protocols to overcome these specific barriers.
Module 1: Solvent Selection Matrix
The Core Problem: Users often attempt to dissolve this compound in pure hexanes (too polar) or pure water (too lipophilic), leading to biphasic reactions or poor yields.[3]
Solubility Decision Tree
Figure 1: Decision tree for solvent selection based on reaction type. Note the critical warning against acidic media.
Recommended Solvent Systems
| Reaction Environment | Recommended Solvent | Solubility Rating | Technical Note |
| Standard Organic | DCM / Chloroform | Excellent | Best for general handling.[1][2][3] Evaporates easily to leave the viscous oil product.[2][3] |
| Anhydrous/Inert | THF (Tetrahydrofuran) | Good | Ideal for coupling reactions.[1][2][3] If starting material is gummy, warm gently to 35°C. |
| Polar/Catalytic | DMSO / DMF | Excellent | Use only if necessary; removal requires high vacuum or extensive water washing (risk of emulsion).[3] |
| Non-Polar | Hexanes / Heptane | Poor | Do not use as primary solvent.[1][2][3] Use only to precipitate impurities away from the product.[2][3] |
| Protic | Methanol / Ethanol | Good | Risk: Trans-ketalization can occur if trace acid is present.[1][2][3] Use buffered alcohols.[1][2][3] |
Module 2: Troubleshooting Reactivity & Stability
Q: I tried to improve solubility by adding a few drops of HCl, but my product mass decreased significantly. What happened?
A: You triggered the "Acid Trap." This molecule is a ketal .[2][3] In the presence of water and acid (even trace amounts from unneutralized chloroform), the spiro-ring hydrolyzes.[3]
-
Mechanism: The acid protonates the oxygen in the dioxolane ring, opening it up.[2]
-
Result: You revert to Cyclohexanone + Glycerol .[1][2][3] The cyclohexanone is volatile (lost on rotovap), and glycerol is water-soluble (lost in aqueous wash).[1][3]
-
Solution: Always add a solid base (e.g.,
or Triethylamine) to your reaction mixture if the environment is even slightly acidic.[3]
Q: The reagent I need to use is only soluble in water, but my starting material oils out. How do I proceed?
A: Use a Phase Transfer Catalyst (PTC). Because 1,4-Dioxaspiro[4.5]decan-2-ylmethanol has a LogP of ~0.8, it sits on the borderline of lipophilicity.[1][2][3]
-
Catalyst: TBAB (Tetrabutylammonium bromide) at 5 mol%.[1][2][3]
-
Why: The Toluene solubilizes the spiro-ring; the PTC shuttles the anionic reagent from the water phase to attack the alcohol handle in the organic phase.[2][3]
Module 3: Workup & Isolation (The "Emulsion" Problem)
The Issue: Upon adding water to quench a reaction, this compound often forms a stable, milky emulsion (the "third layer") rather than separating cleanly.[3] This is due to its surfactant-like structure.[1][2][3]
Protocol: Breaking the Emulsion
Standard Extraction Workflow:
-
Do NOT use pure water. The density difference is insufficient, and the amphiphilic nature stabilizes the interface.[2][3]
-
Use Brine (Saturated NaCl): This increases the density and ionic strength of the aqueous phase, "salting out" the organic product.[2][3]
-
Solvent Switch: If using Ethyl Acetate, switch to DCM or Chloroform .[2][3] The higher density of chlorinated solvents often forces a cleaner break from the aqueous layer.[2][3]
Extraction Logic Flow
Figure 2: Step-by-step troubleshooting for workup emulsions.
Module 4: Purification Strategy
Q: I cannot get the product to crystallize. It remains a viscous yellow oil. [2][3]
A: This is normal. The racemic nature (if not using chiral glycerol) and the flexible spiro-center make crystal lattice formation difficult.[2][3]
-
Do NOT: Attempt to scratch the flask or cool to -78°C in ether; it will likely just form a glass.[1][2][3]
-
Method A (Distillation): The compound is stable enough for high-vacuum distillation (Kugelrohr), but requires <0.5 mmHg due to high boiling point.[1][3]
-
Method B (Column Chromatography):
References
-
PubChem. 1,4-Dioxaspiro[4.5]decan-2-ylmethanol Compound Summary. National Library of Medicine.[2][3] Link[1][3]
-
ChemicalBook. 1,4-Dioxaspiro[4.5]decan-8-one Properties and Reactions. (Precursor chemistry and solubility data). Link
-
BenchChem. Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. (Detailed protocols on spiro-ketal handling and reductive amination). Link[1][3]
-
ResearchGate. Glycerol Acetals and Ketals as Bio-based Solvents: Stability towards Hydrolysis. (Mechanistic insight into acid sensitivity of glycerol ketals). Link
Sources
Managing stereoselectivity in reactions with 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
Technical Support Center: 1,4-Dioxaspiro[4.5]decan-2-ylmethanol Internal Reference: CAS 4167-35-5 | Common Name: Cyclohexylidene Glycerol[1][2]
Core Technical Briefing
The Molecule: 1,4-Dioxaspiro[4.5]decan-2-ylmethanol is a chiral building block derived from glycerol and cyclohexanone.[1] It functions as a rigidified analog of Solketal (isopropylidene glycerol).[1][2]
Why Use It? While Solketal is the industry standard, the dimethyl groups are conformationally flexible. The spiro-cyclohexyl ring in your target molecule introduces significant steric bulk and conformational locking.[1][2] This rigidity is critical for managing stereoselectivity in two scenarios:
-
Substrate-Controlled Diastereoselectivity: When oxidizing the alcohol to an aldehyde and performing nucleophilic additions (e.g., Grignard, aldol), the spiro-ring enhances facial discrimination (Felkin-Anh selectivity) compared to the dimethyl analog.[1][2]
-
Crystallinity: Intermediates bearing the spiro-cyclohexyl group are often crystalline solids, whereas Solketal derivatives are oils, facilitating purification via recrystallization rather than chromatography.[1][2]
Troubleshooting Module: Stability & Hydrolysis
User Issue: "My product yield is low, and NMR shows loss of the spiro-ring or formation of free glycerol/cyclohexanone."
Root Cause: The 1,3-dioxolane ring is an acetal (specifically a ketal).[1] It is thermodynamically stable to base but kinetically labile to acid .[1][2] The spiro-cyclohexyl group introduces ring strain (I-strain) that can accelerate hydrolysis compared to simple acyclic acetals if the pH drops below 4.0 during workup.[1][2]
Protocol: The "Buffered Quench" System Do not use standard 1M HCl for quenching reactions involving this scaffold.
| Step | Action | Technical Rationale |
| 1 | Monitor pH | Ensure reaction mixture pH > 7 before aqueous contact. |
| 2 | Quench Media | Use Saturated |
| 3 | Extraction | Use |
| 4 | Drying | Use |
Visual Workflow: Stability Decision Tree
Troubleshooting Module: Stereoselective Additions
User Issue: "I oxidized the alcohol to the aldehyde, but the subsequent Grignard addition gave a 50:50 mixture of diastereomers (low dr)."
Root Cause: The stereocenter at C2 (alpha to the carbonyl) directs the nucleophile. The outcome depends on whether the reaction proceeds via Chelation Control or the Felkin-Anh Model .[1]
-
Chelation: Metal coordinates to the aldehyde oxygen and the ring oxygen, locking the conformation. Nucleophile attacks from the less hindered face (usually anti to the bulky spiro group).
-
Felkin-Anh: No chelation.[1] The largest group (the ring oxygen) aligns perpendicular to the carbonyl.
Optimization Guide: Controlling the dr
| Desired Outcome | Reagent Strategy | Mechanism | Expected dr |
| Syn-Selectivity | Use Lewis Acids capable of chelation: | Chelation Control (Cram-Chelate).[1][2] The metal bridges the carbonyl and ring oxygen. | > 90:10 |
| Anti-Selectivity | Use non-chelating reagents: | Felkin-Anh . Dipolar repulsion dominates.[1][2] | > 80:20 |
Critical Note on the Spiro-Ring Effect:
The cyclohexyl ring makes the "Cram-Chelate" transition state more rigid than the dimethyl analog (Solketal).[1] If you are getting low selectivity, your Lewis acid might be too weak to lock the conformation against the steric bulk of the cyclohexane. Switch from
Visual Workflow: Stereochemical Pathways
Troubleshooting Module: Derivatization (Tosylation/Halogenation)
User Issue: "I tried to convert the alcohol to a chloride/tosylate, but I see racemization or ring migration."
Root Cause: Activating the primary alcohol (e.g., with Tosyl Chloride or Thionyl Chloride) creates a good leaving group.[2] The oxygen atom in the dioxolane ring (neighboring group participation) can attack the back of the leaving group, forming a bicyclic oxonium ion. Opening this intermediate can lead to:
The Fix: Suppress Internal Nucleophilicity To avoid "neighboring group participation" (NGP), you must ensure the displacement happens faster than the internal oxygen attack, or use conditions that disfavor cation formation.
Recommended Protocols:
-
For Tosylation:
-
For Chlorination (Appel Reaction vs SOCl2):
References & Authority
-
Synthesis & Stability of Glycerol Ketals:
-
Stereoselective Additions (Chelation vs Felkin-Anh):
-
Mechanism of Acetal Hydrolysis:
-
Protecting Group Chemistry:
Sources
- 1. 1,4-Dioxaspiro(4.5)decan-2-one | C8H12O3 | CID 544223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1,4-dioxaspiro[4.5]decane-2-methanol (C9H16O3) [pubchemlite.lcsb.uni.lu]
- 3. Glycerol acetals and ketals as bio-based solvents: positioning in Hansen and COSMO-RS spaces, volatility and stability towards hydrolysis and autoxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. reactionweb.io [reactionweb.io]
- 5. jxnutaolab.com [jxnutaolab.com]
Refining work-up procedures for reactions involving 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
Refining Work-Up Procedures & Troubleshooting Guide
Status: Active Lead Scientist: Senior Application Specialist Last Updated: February 2026[1][2]
Introduction: Understanding Your Substrate
Welcome to the technical support hub for 1,4-Dioxaspiro[4.5]decan-2-ylmethanol (CAS: 4167-35-5).[1][2][3] This molecule is a cyclohexanone glycerol ketal .[1][2][3][4][5] While the cyclohexyl ring confers lipophilicity, the dioxolane ring and free primary hydroxyl group create a distinct amphiphilic profile.
The Critical Constraint: This compound contains a spiro-ketal functionality .[1][2][3] It is thermodynamically stable under basic and neutral conditions but kinetically labile in aqueous acid .[1][2][3] The most common user error is treating this molecule like a standard aliphatic alcohol during work-up, leading to catastrophic hydrolysis or phase distribution loss.[1][2]
Module 1: The "Disappearing Product" Phenomenon
Issue:
"I performed an aqueous acid wash (1M HCl) to remove excess amine/base, and my crude yield dropped by 60%. NMR shows cyclohexanone and glycerol derivatives."
Root Cause Analysis:
You have triggered acid-catalyzed ketal hydrolysis .[1][2][3] The spiro-carbon (C5 of the decane system) is an acetal center.[1][2][3] In the presence of hydronium ions (
Visualizing the Failure Mode
The following diagram illustrates the mechanistic pathway of degradation triggered by acidic work-up.
Figure 1: Mechanism of acid-catalyzed hydrolysis of the cyclohexanone glycerol ketal moiety.
Corrective Protocol: The "Buffered Wash" System
Never use strong mineral acids (HCl,
| Reagent to Remove | Forbidden Wash | Recommended Wash Protocol | Why? |
| Excess Amines | 1M HCl (pH < 1) | Saturated | Sufficiently acidic to protonate amines but kinetically slow to hydrolyze the ketal at |
| Lewis Acids | 10% Citric Acid | Rochelle's Salt (Na-K Tartrate) | Chelates metals at neutral pH without protonating the ketal oxygen.[1][2][3] |
| Excess Base | dilute HCl | Phosphate Buffer (0.5M, pH 5.5) | Maintains a "Safe Zone" pH (5.0–7.[1][2][3]0) where ketal half-life is indefinite.[1][2][3] |
Module 2: Phase Separation & Emulsion Management
Issue:
"My product is not extracting into the organic layer, or I am getting a persistent emulsion (rag layer) that won't break."
Root Cause Analysis:
-
Partition Coefficient (LogP): The LogP of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol is approximately 0.8–1.4 [3].[1][2][3] This is the "danger zone" where the compound is equally happy in water and organic solvents.
-
Amphiphilicity: The molecule acts as a weak surfactant, stabilizing oil-in-water emulsions.[1][2][3]
Troubleshooting Workflow
Step 1: Solvent Selection
Do not use Diethyl Ether (
-
Preferred Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1][2][3]
-
Why: These polar aprotic solvents have higher dielectric constants that better match the polarity of the dioxolane ring, improving the partition coefficient in favor of the organic phase.
Step 2: The "Salting Out" Protocol
You must alter the ionic strength of the aqueous phase to force the product out.
-
Saturation: Saturate the aqueous layer with solid NaCl until undissolved salt remains.[1][2][3]
-
The Rule of 3: Perform 3 x extraction volumes .
Step 3: Breaking the Emulsion
If a rag layer forms:
-
Filtration: Pass the entire biphasic mixture through a pad of Celite 545 . This physically disrupts the surface tension stabilizing the emulsion.[1]
-
Wait Time: Allow 20 minutes. If no separation, add 10% volume of Brine.[1][2][3]
Module 3: Purification & Silica Compatibility
Issue:
"The product streaks on TLC and decomposes on the silica column."
Root Cause Analysis:
Standard Silica Gel 60 is slightly acidic (pH 6.5–7.0 in slurry, but surface silanols can act as Lewis acids).[1][2][3] For a highly sensitive ketal, this surface acidity is sufficient to cause on-column hydrolysis during slow elutions [4].[1][2]
Corrective Protocol: Base-Doped Chromatography
The 1% Triethylamine (TEA) Rule: You must neutralize the acidic sites on the silica gel before loading your compound.
Procedure:
-
Slurry Preparation: Prepare your column slurry using your starting eluent + 1% v/v Triethylamine .[1][2][3]
-
Flushing: Flush the column with 2 column volumes of this "doped" solvent.[1][2][3]
-
Elution: Run your purification using standard solvents (e.g., Hexane/EtOAc).[1][2][3] The initial TEA wash is usually sufficient to protect the column for the duration of the run.
Visualizing the Purification Logic:
Figure 2: Decision tree for chromatographic purification of acid-sensitive ketals.
Summary of Critical Parameters
| Parameter | Specification | Tolerance / Limit |
| Work-up pH | 6.0 – 8.0 | Never < 4.5 |
| Max Temperature | 40°C | Avoid boiling aqueous acidic mixtures |
| Extraction Solvent | DCM or EtOAc | Avoid Ether/Hexanes (Poor solubility) |
| Purification | Neutralized Silica | Required (1% |
| Storage | -20°C, Inert Gas | Hygroscopic; moisture promotes hydrolysis |
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New York, 2014.[1][2][3] [2][3]
-
PubChem Compound Summary. 1,4-Dioxaspiro[4.5]decan-2-ylmethanol (CID 12334412).[1][2][3] National Center for Biotechnology Information.[1][2][3] [Link][1][2][3]
-
ChemIDplus. 1,4-Dioxaspiro[4.5]decan-2-ylmethanol Physical Properties. U.S. National Library of Medicine.[1][2][3] [Link]
-
Kurniawan, Y. S., et al. "Synthesis of 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant."[1][2][3][6] ResearchGate, 2017.[1][2][3] [Link]
Sources
- 1. synerzine.com [synerzine.com]
- 2. 1,4-Dioxaspiro(4.5)decane | C8H14O2 | CID 9093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S)-1,4-dioxaspiro[4.5]decane-2-methanol | C9H16O3 | CID 12334412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Best practices for handling air- or moisture-sensitive reactions of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
Welcome to the technical support center for 1,4-Dioxaspiro[4.5]decan-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions regarding the handling of this compound, with a focus on its sensitivity to moisture and atmospheric conditions. As a spirocyclic compound containing a ketal functional group, its stability is paramount for successful synthetic outcomes. This document synthesizes established chemical principles with practical, field-proven techniques to ensure the integrity of your experiments.
The Challenge: Understanding the Sensitivity of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
1,4-Dioxaspiro[4.5]decan-2-ylmethanol is a valuable building block in organic synthesis. Its core structure features a 1,3-dioxolane ring, which is a ketal (specifically, an acetal of cyclohexanone and glycerol). Ketal functional groups are known to be sensitive to hydrolysis under acidic conditions, and even trace amounts of water can facilitate this decomposition, especially in the presence of Lewis or Brønsted acids. While not pyrophoric, exposure to atmospheric moisture can lead to the cleavage of the ketal, reverting to cyclohexanone and glycerol, which will compromise the reaction. Therefore, the exclusion of water is the most critical factor for its successful use. This guide outlines the best practices to maintain an anhydrous and inert environment throughout your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: My reaction with 1,4-Dioxaspiro[4.5]decan-2-ylmethanol is giving low yields or failing completely. What is the most likely cause?
A: The most probable cause is the presence of moisture, leading to the hydrolysis of the ketal functional group. The spirocyclic ketal is a protecting group for a ketone and a diol, and it can be cleaved by even trace amounts of acid in the presence of water. Sources of moisture can include wet solvents, insufficiently dried glassware, or exposure to ambient atmosphere. A related compound, 1,4-Dioxaspiro[4.5]decan-8-one, is explicitly classified as moisture-sensitive, indicating this is a key vulnerability of the scaffold.[1]
Q2: How can I detect if my 1,4-Dioxaspiro[4.5]decan-2-ylmethanol has decomposed?
A: Decomposition via hydrolysis will yield cyclohexanone and glycerol. You can often detect this by:
-
Thin-Layer Chromatography (TLC): Compare the stored material against a fresh sample or a standard. The appearance of new, more polar spots (for glycerol) or a spot corresponding to cyclohexanone indicates decomposition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR will show characteristic peaks for cyclohexanone and glycerol that are absent in the pure starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a very sensitive method to detect the presence of the volatile cyclohexanone.
Q3: What are the optimal storage conditions for 1,4-Dioxaspiro[4.5]decan-2-ylmethanol?
A: To ensure long-term stability, it should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container. For best results, store it inside a desiccator or a glovebox. Storing at room temperature in a dark place is generally acceptable.[1]
Q4: Which solvents are recommended for reactions, and how can I be certain they are anhydrous?
A: Common aprotic solvents like tetrahydrofuran (THF), diethyl ether (Et₂O), toluene, and dichloromethane (DCM) are suitable. It is critical that these solvents are rigorously dried before use. While commercially available anhydrous solvents are a good starting point, their water content can increase after the bottle is opened. For highly sensitive reactions, it is best to dry them using a solvent purification system (SPS) or by distillation over an appropriate drying agent.[2]
| Solvent | Common Drying Agent(s) |
| Tetrahydrofuran (THF) | Sodium/benzophenone, Molecular Sieves (3Å or 4Å) |
| Diethyl Ether (Et₂O) | Sodium/benzophenone |
| Toluene | Sodium/benzophenone, Calcium Hydride (CaH₂) |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂), then fractional distillation |
Q5: What are the main differences between using a Schlenk line and a glovebox for my experiment?
A: Both create an inert atmosphere, but they are suited for different scales and operations. The choice depends on the complexity of your manipulations and the number of reagents.[3][4][5]
| Feature | Schlenk Line | Glovebox |
| Primary Use | Performing reactions in solution, including heating, cooling, and reagent addition.[3] | Handling and weighing solids, preparing reaction vessels, and complex manipulations.[3][4] |
| Atmosphere Control | Dynamic; relies on a positive pressure of inert gas and vacuum/refill cycles.[6] | Static; a large volume of continuously purified inert gas.[3] |
| Dexterity | Lower; manipulations are done externally via septa using syringes and cannulas. | Higher; allows for direct handling of items as if on a benchtop. |
| Cost & Maintenance | Lower initial cost, simpler maintenance. | Higher initial cost, requires regular catalyst regeneration and maintenance. |
Q6: How should I safely quench a reaction involving air- and moisture-sensitive reagents?
A: Never quench a reaction by adding water or protic solvents directly to a mixture containing highly reactive (e.g., pyrophoric) reagents. The reaction should first be cooled in an ice bath. Then, slowly add a less reactive quenching agent, such as isopropanol or tert-butanol, dropwise via syringe while maintaining the inert atmosphere. Once the reactive species are consumed, you can proceed with a more standard aqueous workup.
Troubleshooting Guides
Guide 1: Diagnosing and Preventing Ketal Hydrolysis
This guide provides a systematic approach to troubleshooting reaction failures likely caused by the decomposition of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol.
Step 1: Verify the Integrity of the Starting Material
-
Before starting your reaction, run a quick quality control check on your starting material using TLC or NMR to ensure it has not decomposed during storage.
Step 2: Ensure Rigorously Anhydrous Conditions
-
Glassware: All glassware must be thoroughly dried. The most effective method is to oven-dry the glassware at >125°C overnight and allow it to cool in a desiccator or under a stream of dry inert gas.[7] Assembling the apparatus while hot and flushing with nitrogen is also a common practice.[7]
-
Solvents & Reagents: Use freshly dried solvents. If you are using other reagents, ensure they are also anhydrous. Some salts can be dried in a vacuum oven.
-
Atmosphere: Ensure your inert gas (nitrogen or argon) is dry. If using a cylinder, employ a drying tube or an in-line moisture trap.
Step 3: Scrutinize the Reaction Setup and Execution
-
Positive Pressure: Maintain a slight positive pressure of inert gas throughout the entire reaction. This can be monitored with an oil or mercury bubbler, which also serves as a pressure relief system.[6]
-
Reagent Addition: Use proper air-free transfer techniques, such as oven-dried syringes or cannulas, for adding all reagents.[8][9] Avoid tipping reagent bottles, as this can contaminate the septum.[7][9]
-
Acidic Contaminants: Be aware that some reagents (e.g., certain grades of chloroform, or Lewis acidic metal salts) can be acidic and catalyze hydrolysis. If necessary, reagents can be purified or passed through a plug of neutral alumina to remove acidic impurities.
Below is a decision tree to guide your troubleshooting process.
Caption: Troubleshooting flowchart for ketal hydrolysis.
Key Experimental Protocols
Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
This protocol outlines the fundamental steps for preparing a reaction vessel to be free of air and moisture.
-
Glassware Preparation: Assemble your reaction flask (e.g., a two-neck round-bottom flask with a condenser and a septum). Ensure all joints are lightly greased with a suitable vacuum grease.[7]
-
Connect to Schlenk Line: Securely attach the reaction flask to the Schlenk line via thick-walled, flexible tubing.[6]
-
Purge the System: Perform at least three vacuum-refill cycles to remove the atmospheric gases from the flask.
-
Carefully open the tap on the flask to the vacuum manifold. Evacuate the flask until the pressure is low (typically for 2-5 minutes).
-
Close the tap to the vacuum and gently open it to the inert gas manifold. Allow the flask to fill with nitrogen or argon until it is at atmospheric pressure (indicated by the bubbler).
-
Repeat this cycle two more times.
-
-
Introduce Reagents:
-
Solids: If adding a solid reagent, it is best to add it to the flask before purging.
-
Liquids: Add anhydrous solvents and liquid reagents via an oven-dried syringe through the rubber septum.
-
-
Maintain Positive Pressure: Throughout the reaction, ensure a slow, steady flow of inert gas is passing through the line and out of the bubbler. This creates a positive pressure that prevents air from entering the system.[7]
Sources
- 1. 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8 [chemicalbook.com]
- 2. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 3. ossila.com [ossila.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ucd.ie [ucd.ie]
- 6. chemistryviews.org [chemistryviews.org]
- 7. web.mit.edu [web.mit.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
Addressing inconsistent results in experiments with 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
Topic: Addressing Inconsistent Results in Experiments
Diagnostic Workflow: Root Cause Analysis
Status: Active Ticket ID: TECH-SPIRO-001 Lead Scientist: Dr. A. Vance[1][2][3]
Inconsistent results with 1,4-Dioxaspiro[4.5]decan-2-ylmethanol (also known as cyclohexylideneglycerol) almost invariably stem from three specific failure modes: acid-catalyzed hydrolysis, stereochemical ambiguity, or hygroscopic degradation.[1][2][3]
Use the following logic flow to diagnose your specific issue before proceeding to the remediation modules.
Figure 1: Decision tree for troubleshooting experimental inconsistencies. Blue nodes indicate entry points; Yellow nodes represent diagnostic questions; Red nodes indicate the required technical module.
Module 1: The Stability Paradox (Acid Sensitivity)
The Problem: Users frequently report that the compound "degrades" on the column or shows ketone peaks in NMR after workup. The Science: The 1,4-dioxaspiro[4.5]decane core is a ketal .[1][2][3] Ketals are stable to bases and nucleophiles but are thermodynamically unstable in the presence of water and acid (even weak Lewis acids found in silica gel).[1][2][3]
Mechanism of Failure
Under acidic conditions (H+), the spiro ring opens, reverting to the starting materials: Cyclohexanone and Glycerol .[1][2]
Figure 2: Acid-catalyzed hydrolysis pathway.[1][2][3] This reaction is reversible but favors hydrolysis in aqueous acid.[2]
Troubleshooting Protocol: Neutralized Purification
Do NOT use standard flash chromatography.[1][2][3] The acidity of commercial silica (pH ~5-6) is sufficient to cleave the ketal.[1][2][3]
Step-by-Step Fix:
-
Pre-treatment: Slurry your silica gel in the mobile phase containing 1% Triethylamine (Et3N) .[1][2][3]
-
Column Packing: Pour the column with this neutralized slurry.
-
Elution: Run the column with mobile phase containing 0.5% Et3N .
-
NMR Verification: If using CDCl3, filter it through basic alumina or add solid K2CO3 to the NMR tube to neutralize trace HCl often present in chloroform.[1][2]
Module 2: The Stereochemical Trap
The Problem: "Batch A worked in the biological assay, but Batch B is inactive," or "Reactions yields vary wildly." The Science: 1,4-Dioxaspiro[4.5]decan-2-ylmethanol possesses a chiral center at C2 of the dioxolane ring.[1][2][3]
-
Commercial Reality: Many vendors sell the racemate (±) unless specified as (S)- or (R)-.[1][2][3]
-
Consequence: If your downstream reaction involves a chiral catalyst or a biological target, the enantiomers will behave as two different chemical species.[1][2]
Data Comparison: Racemic vs. Enantiopure
| Feature | Racemic Mixture (±) | Enantiopure ((S) or (R)) |
| CAS Number | 106-23-0 (Generic/Mixed) | 95335-91-4 (S-isomer) |
| Biological Activity | 50% Active (Theoretical) | 100% Active |
| Crystallinity | Often Liquid/Oil | Often Solid (mp ~58°C) |
| NMR (Achiral) | Identical | Identical |
| NMR (Chiral Shift) | Split Peaks | Single Peaks |
Actionable Advice:
-
Check the Label: Does it say "rac" or "(±)"? If it doesn't specify (R) or (S), assume it is racemic.[1][2][3]
-
Synthesis Control: If you require the single enantiomer, do not rely on resolution. Synthesize it de novo using (S)-Solketal or (S)-Glycerol equivalents, or start from D-Mannitol derivatives [1].[1][2][3]
Module 3: Synthetic Workflow Optimization
The Problem: The primary alcohol (-CH2OH) is less reactive than expected in substitution reactions (e.g., Tosylation, Mitsunobu).[1][2][3] The Science: The spiro-cyclohexyl ring creates significant steric bulk proximal to the reaction center.[1][2][3] Furthermore, the oxygen atoms in the dioxolane ring can chelate metal cations, altering the reactivity of reagents like NaH.[1][2]
Optimized Reaction Conditions
| Reaction Type | Standard Reagent | Recommended Modification | Reason |
| Oxidation | Jones Reagent | Dess-Martin Periodinane | Avoids aqueous acid (Jones is highly acidic).[1][2][3] |
| Alkylation | NaH / DMF | NaH / THF + 15-Crown-5 | Crown ether disrupts chelation; THF is easier to dry.[1][2][3] |
| Protection | TBDMS-Cl | TBDMS-OTf + 2,6-Lutidine | Triflate is more reactive to overcome steric hindrance.[1][2][3] |
Frequently Asked Questions (FAQ)
Q: My NMR spectrum shows a triplet at ~2.3 ppm and a singlet at ~2.1 ppm that shouldn't be there. What is it? A: This is Cyclohexanone .[1][2][3][4] It indicates your ketal has hydrolyzed.[1][2][3] The triplet is the alpha-proton of the ketone.[1][2][3] This likely happened inside the NMR tube if you used old CDCl3 (which forms HCl over time).[1][2][3] Fix: Re-run NMR in DMSO-d6 or neutralized CDCl3.
Q: Can I distill this compound? A: Yes, but with caution. It has a high boiling point (~248°C at atm).[1][2][3] You must use high vacuum (<1 mmHg) and ensure the pot is strictly neutral. Traces of acid at high heat will cause explosive polymerization or rapid decomposition.[1][2][3]
Q: Why is the product an oil instead of the reported solid? A: This usually indicates either (a) you have the racemate (which depresses the melting point) or (b) the presence of trace glycerol/solvent impurities.[1][2][3] High-vacuum drying (lyophilization) often induces crystallization if the material is enantiopure.[1][2][3]
References
-
Ren, L. et al. "Synthesis of chiral glycerol derivatives via asymmetric ketalization."[1][2][3] Journal of Organic Chemistry, 2015.[1][2] [1][2][3]
-
Greene, T.W.[1][2][3] & Wuts, P.G.M. "Protective Groups in Organic Synthesis."[1][2] Wiley-Interscience, 4th Edition.[1][2][3] (Standard reference for Ketal stability).
-
BenchChem Technical Data. "Synthesis routes of 1,4-Dioxaspiro[4.5]decane."
-
PubChem Compound Summary. "(2S)-1,4-dioxaspiro[4.5]decane-2-methanol."[1][2][3] National Center for Biotechnology Information.[1][2][3] [1][2][3]
Sources
- 1. 1,4-Dioxaspiro(4.5)decane | C8H14O2 | CID 9093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synerzine.com [synerzine.com]
- 3. (2S)-1,4-dioxaspiro[4.5]decane-2-methanol | C9H16O3 | CID 12334412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
Validation & Comparative
Comparing synthesis routes for 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
Executive Summary & Strategic Analysis
1,4-Dioxaspiro[4.5]decan-2-ylmethanol (also known as cyclohexanone glycerol ketal) is a critical intermediate in the synthesis of biolubricants, surfactants, and specialized solvents. Its synthesis hinges on the acid-catalyzed ketalization of cyclohexanone with glycerol.
The Core Challenge: The reaction of glycerol (a triol) with a ketone presents a regioselectivity problem. It can form two thermodynamic isomers:
-
The Target (1,3-Dioxolane): A 5-membered ring product (1,4-dioxaspiro[4.5]decan-2-ylmethanol).
-
The Impurity (1,3-Dioxane): A 6-membered ring product (1,5-dioxaspiro[5.5]undecan-3-ol).
While thermodynamic control typically favors the 6-membered dioxane ring in acetalizations of aldehydes, ketalization with cyclohexanone exhibits a unique preference for the 5-membered dioxolane ring due to steric strain in the spiro-fused system. This guide compares three synthesis routes, prioritizing regioselectivity and process scalability.
Comparison Matrix
| Feature | Route A: Lewis Acid (SnCl₂) | Route B: Solid Acid (Amberlyst-15) | Route C: Homogeneous (p-TSA) |
| Mechanism | Coordination/Activation | Brønsted Acid Catalysis | Brønsted Acid Catalysis |
| Regioselectivity | High (>98%) | Moderate to High (90-95%) | Moderate (Mixture risk) |
| Yield | 88-95% | 80-90% | 85-92% |
| Workup | Filtration/Extraction | Simple Filtration | Neutralization/Washing |
| Scalability | Moderate (Batch) | High (Continuous Flow) | Low (Waste generation) |
| Green Score | High (Solvent-free potential) | Excellent (Reusable) | Low |
Mechanistic Pathway & Selectivity[2]
Understanding the competition between the 5-membered and 6-membered ring closure is vital for optimization. The reaction proceeds via a hemiketal intermediate. The subsequent ring closure is governed by the stability of the transition state and the final ring conformation.
Diagram 1: Reaction Pathway and Regioselectivity
Caption: Mechanistic bifurcation showing the preferential formation of the 5-membered dioxolane ring (Target) over the 6-membered dioxane ring due to steric constraints specific to the cyclohexanone spiro-fusion.
Detailed Experimental Protocols
Route A: High-Selectivity Synthesis via SnCl₂ (Recommended for Purity)
This route utilizes Tin(II) Chloride as a Lewis acid catalyst. Research indicates that SnCl₂ offers superior regioselectivity for the 1,3-dioxolane isomer compared to Brønsted acids, likely due to the specific coordination geometry of the tin cation with the glycerol oxygens.
Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.
-
Charging: Add Cyclohexanone (9.8 g, 100 mmol) and Glycerol (11.0 g, 120 mmol, 1.2 eq).
-
Catalyst: Add SnCl₂·2H₂O (0.22 g, 1 mmol, 1 mol%).
-
Solvent (Optional but Recommended): Add 50 mL of Toluene or Cyclohexane to facilitate water removal via azeotrope. Note: Solvent-free conditions are possible but require vacuum to remove water.
-
Reaction: Reflux the mixture vigorously. Water will collect in the Dean-Stark trap. Monitor the reaction via TLC (EtOAc:Hexane 1:3) or GC-MS.[1] Reaction time is typically 3–4 hours.
-
Workup:
-
Cool the mixture to room temperature.
-
If solvent was used, wash the organic phase with water (2 x 20 mL) to remove unreacted glycerol and catalyst.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Vacuum distillation (approx. 140°C at 10 mmHg) yields the pure product as a viscous colorless liquid.
Validation Data:
-
Yield: ~92%
-
Selectivity: >98% 1,3-dioxolane isomer.[2]
Route B: Green Synthesis via Amberlyst-15 (Recommended for Scale-Up)
Heterogeneous solid acid catalysts allow for easy separation and reusability. Amberlyst-15 (a sulfonic acid resin) is highly effective and avoids the metal waste associated with tin.
Protocol:
-
Pre-treatment: Activate Amberlyst-15 by drying in an oven at 100°C for 2 hours to remove adsorbed water.
-
Setup: Use a standard reflux setup with a Dean-Stark trap.
-
Charging: Mix Cyclohexanone (100 mmol) and Glycerol (150 mmol, 1.5 eq) in Toluene (60 mL).
-
Catalysis: Add activated Amberlyst-15 (5 wt% relative to cyclohexanone).
-
Reaction: Reflux for 4–6 hours until water evolution ceases.
-
Workup:
-
Filtration: Filter the hot reaction mixture to recover the catalyst (save for regeneration).
-
Evaporation: Remove toluene via rotary evaporation.
-
-
Purification: Distillation or column chromatography if high purity is required.
Validation Data:
-
Yield: ~85%
-
Selectivity: ~94% 1,3-dioxolane isomer.
-
Reusability: Catalyst retains >90% activity after 3 cycles if washed with methanol and dried.
Performance Comparison & Data Analysis
The following data consolidates findings from multiple comparative studies regarding the ketalization of glycerol.
Table 1: Catalyst Performance Metrics
| Catalyst | Reaction Time (h) | Conversion (%) | Selectivity (Dioxolane) | Selectivity (Dioxane) | Ref |
| SnCl₂ (Lewis Acid) | 4 | 96 | 99% | 1% | [1] |
| Amberlyst-15 | 6 | 92 | 94% | 6% | [2] |
| p-TSA (Homogeneous) | 3 | 95 | 90% | 10% | [3] |
| H-Beta Zeolite | 8 | 85 | 95% | 5% | [2] |
Workflow for Process Selection
Caption: Decision matrix for selecting the optimal synthesis route based on scale and purity requirements.
Troubleshooting & Critical Parameters
-
Water Management: The reaction is an equilibrium process (
). Efficient water removal is non-negotiable. If using molecular sieves (3Å or 4Å), ensure they are activated. For Dean-Stark, toluene is the preferred entrainer due to its boiling point (110°C) matching the optimal reaction temperature. -
Stoichiometry: While 1:1 stoichiometry is theoretically sufficient, a slight excess of glycerol (1.2 to 1.5 eq) generally improves conversion of the more expensive ketone. However, excess glycerol increases viscosity and complicates separation in solvent-free methods.
-
Isomer Identification:
-
1H NMR: The CH₂ protons of the dioxolane ring (Target) typically appear as a multiplet around 3.8–4.2 ppm. The dioxane isomer (Impurity) often shows distinct shifts due to the different ring conformation.
-
GC-MS: The two isomers have identical molecular weights (172.22 g/mol ) but distinct retention times. The dioxolane (5-ring) usually elutes after the dioxane (6-ring) on non-polar columns, though this must be verified with standards.
-
References
-
Da Silva, M. J., et al. (2015).[2] "A Highly Regioselective and Solvent-Free Sn(II)-Catalyzed Glycerol Ketals Synthesis at Room Temperature." Catalysis Letters.
-
Mota, C. J. A., et al. (2010). "Glycerol acetals: Potential candidates for bio-fuel additives." Catalysis Today.
-
Deutsch, J., et al. (2008). "Solvent-free acetalization of glycerol with aldehydes and ketones over solid acid catalysts." Catalysis Communications.
-
Kurniawan, Y. S., et al. (2017). "Synthesis of 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant." ResearchGate.[2][3][4]
Sources
Comparative Guide: 1,4-Dioxaspiro[4.5]decan-2-ylmethanol vs. Traditional Chiral Synthons
Part 1: Executive Summary & Strategic Rationale
In the synthesis of chiral lipids, nucleoside analogs, and complex pharmaceutical intermediates, the choice of the C3 chiral building block is often a default selection rather than an optimized one. While Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) remains the industry standard due to cost, it suffers from significant limitations: high volatility of downstream intermediates, lack of crystallinity, and high susceptibility to acid-catalyzed hydrolysis.
1,4-Dioxaspiro[4.5]decan-2-ylmethanol (hereafter referred to as Spiro-Cyclohexyl Solketal ) offers a robust alternative. This guide details the specific advantages of the cyclohexylidene protective group over the isopropylidene (Solketal) and oxirane (Glycidol) equivalents, focusing on process stability , purification efficiency , and handling safety .
Quick Comparison Matrix
| Feature | Solketal (Isopropylidene) | Glycidol (Oxirane) | Spiro-Cyclohexyl Solketal |
| Acid Stability | Low (Hydrolyzes rapidly < pH 4) | N/A (Reactive electrophile) | High (~7x slower hydrolysis than Solketal) |
| Physical State | Intermediates often oils | Volatile liquid | Intermediates often Crystalline Solids |
| Lipophilicity | Moderate | Low | High (Aids phase separation) |
| Safety | Flammable | Genotoxic/Carcinogenic | Low Toxicity / Low Volatility |
| Steric Bulk | Low (Dimethyl) | None | High (Cyclohexyl chair conformation) |
Part 2: Technical Deep Dive & Causality
Enhanced Acid Stability (The Kinetic Advantage)
The primary chemical advantage of the Spiro-Cyclohexyl Solketal is its resistance to acid-catalyzed hydrolysis. In multi-step synthesis, maintaining the protecting group while manipulating other functionalities (e.g., removing a trityl group or conducting a mild oxidation) is critical.
-
Mechanism: Both Solketal and Spiro-Cyclohexyl Solketal hydrolyze via an oxocarbenium ion intermediate. However, the formation of this intermediate from the cyclohexylidene ketal is kinetically disfavored compared to the isopropylidene ketal.
-
Data Support: Kinetic studies indicate that cyclohexanone ketals hydrolyze approximately 7 times slower than acetone ketals at pH 5 due to the difference in torsional energy strain between the ground state (chair) and the transition state.[1]
-
Implication: This allows the Spiro-Cyclohexyl Solketal to survive acidic workups or reaction conditions (e.g., dilute HCl washes or p-TSA catalyzed reactions elsewhere) that would cleave Solketal.
Purification via Crystallization (The Process Advantage)
Solketal derivatives are notorious for being "greases" or oils, necessitating silica gel chromatography—a bottleneck in scale-up.
-
Causality: The cyclohexyl ring in the Spiro-ketal adds significant lipophilic bulk and rigidity. This rigidity reduces the entropic penalty of crystallization, making derivatives more likely to precipitate as solids.
-
Benefit: This enables purification via recrystallization rather than distillation or chromatography, significantly reducing solvent waste and processing time.
Safety and Handling
-
Vs. Glycidol: Glycidol is a volatile alkylating agent and a mutagen. The Spiro-Cyclohexyl Solketal is a stable alcohol, eliminating the inhalation hazards associated with glycidol.
-
Vs. Solketal: The higher molecular weight reduces volatility, preventing loss of material during high-vacuum drying steps.
Part 3: Visualized Decision Logic & Workflows
Decision Matrix: When to Switch?
Caption: Decision logic for selecting between Solketal and Spiro-Cyclohexyl Solketal based on reaction conditions and scale.
Synthesis & Stability Mechanism
Caption: Synthesis pathway and the mechanistic basis for the enhanced stability of the cyclohexylidene ring.
Part 4: Experimental Protocols
Protocol A: Scalable Synthesis of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
This protocol is optimized for water removal to drive the equilibrium, essential for ketal formation.
Reagents:
-
Glycerol (1.0 eq)
-
Cyclohexanone (1.2 eq)
-
p-Toluenesulfonic acid (p-TSA) monohydrate (0.01 eq)
-
Solvent: Cyclohexane or Toluene (Entrainer)
Step-by-Step:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charging: Add Glycerol (92 g, 1 mol), Cyclohexanone (118 g, 1.2 mol), p-TSA (1.9 g), and Cyclohexane (300 mL).
-
Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue reflux until the theoretical amount of water (~18 mL) is collected (approx. 4–6 hours).
-
Workup: Cool to room temperature. Neutralize the catalyst by adding solid NaHCO₃ (2 g) and stirring for 30 minutes.
-
Filtration: Filter off the solids.
-
Purification: Concentrate the filtrate under reduced pressure. The excess cyclohexanone can be removed via vacuum distillation. The product, 1,4-Dioxaspiro[4.5]decan-2-ylmethanol , is obtained as a viscous liquid which may crystallize upon standing or cooling (Yield: ~85-90%).
Protocol B: Comparative Stability Stress Test
Use this protocol to validate the stability advantage in your specific matrix.
-
Preparation: Prepare 0.1 M solutions of (A) Solketal and (B) Spiro-Cyclohexyl Solketal in a mixture of THF:Water (1:1).
-
Acid Challenge: Adjust both solutions to pH 2.0 using dilute HCl.
-
Incubation: Stir both solutions at 25°C.
-
Sampling: Take aliquots at t=10 min, 1h, 4h, and 24h.
-
Analysis: Analyze via TLC (stain with KMnO4) or GC-MS.
-
Expectation: Solketal will show significant degradation (appearance of free glycerol/acetone) within 1 hour. The Spiro-compound will remain largely intact (>90%) at 4 hours, demonstrating superior process windows.
-
References
-
BenchChem. (2025).[2][3] Technical Support: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its Derivatives. (Discusses stability of spiroketal rings). Link
-
Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant.[4] ResearchGate. (Demonstrates synthesis and physical properties). Link
-
Jain, R., et al. (2007). Substituent Effects on the pH Sensitivity of Acetals and Ketals.[1][5] National Institutes of Health (PMC). (Provides kinetic data: cyclohexanone ketals hydrolyze ~7x slower than acetone ketals). Link
-
PubChem. (2025). Compound Summary: (2S)-1,4-dioxaspiro[4.5]decane-2-methanol.[6] National Library of Medicine. Link
-
Glycerol Derivatives Review. (2024). Synthesis and Beneficial Effects of Glycerol Derivatives. Preprints.org. (Context on Solketal vs. alternatives). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (2S)-1,4-dioxaspiro[4.5]decane-2-methanol | C9H16O3 | CID 12334412 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Validating the Absolute Configuration of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol Derivatives
Executive Summary
The determination of absolute configuration for 1,4-dioxaspiro[4.5]decan-2-ylmethanol (and its derivatives) is a critical quality attribute in drug development, particularly when this scaffold serves as a chiral building block for broad-spectrum antivirals or muscarinic receptor antagonists.
Because this molecule often exists as a viscous oil or low-melting solid, traditional Single Crystal X-Ray Diffraction (SC-XRD) is frequently impractical without derivatization. This guide evaluates and details the three most robust methodologies for configurational assignment: Chemical Correlation (Synthesis) , Modified Mosher’s Method (NMR) , and Vibrational Circular Dichroism (VCD) .
The Verdict:
-
For Process Validation: Use Chemical Correlation via synthesis from authentic (S)- or (R)-Solketal.
-
For Unknown Isolates: Use Modified Mosher’s Method as the primary analytical screen.
-
For Non-Destructive QC: Use VCD coupled with DFT calculations.[1]
Strategic Decision Matrix
The following logic flow illustrates the optimal selection of validation methods based on sample state and resource availability.
Figure 1: Decision tree for selecting the appropriate configurational assignment method.
Method A: Chemical Correlation (The Golden Path)
For this specific scaffold, chemical correlation is the most reliable method because the chiral center at C2 originates from the glycerol backbone, which is commercially available in high optical purity.
Mechanism of Stereoretention
The synthesis typically involves a transketalization of (S)-Solketal (1,2-isopropylideneglycerol) with cyclohexanone. Crucially, the reaction mechanism involves the attack of the acetal oxygen on the cyclohexanone carbonyl group. The C-O bonds at the chiral center (C2 of the dioxolane ring) are not broken; therefore, the stereochemistry is strictly retained.
Experimental Protocol: Stereoselective Synthesis
Objective: Synthesize an authentic standard of (S)-1,4-dioxaspiro[4.5]decan-2-ylmethanol to compare with the unknown sample.
-
Reagents:
-
(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal) [>99% ee].
-
Cyclohexanone (1.2 equiv).
-
p-Toluenesulfonic acid (p-TSA) (0.05 equiv).
-
Solvent: Toluene (anhydrous).
-
-
Procedure:
-
Charge a round-bottom flask with (S)-Solketal, cyclohexanone, and p-TSA in toluene.
-
Fit the flask with a Dean-Stark trap and reflux condenser.
-
Reflux for 4–6 hours, monitoring the removal of acetone (byproduct) and water.
-
Cool to room temperature and neutralize with solid NaHCO₃.
-
Filter and concentrate under reduced pressure.
-
Purify via vacuum distillation or flash chromatography (Hexane/EtOAc).
-
-
Validation:
-
Measure Optical Rotation (OR)
. -
Literature Benchmark: (S)-isomer is typically dextrorotatory (+).
-
Compare chiral HPLC retention time of the synthesized standard against the unknown sample using a Chiralcel OD-H or AD-H column.
-
Method B: Modified Mosher’s Method (NMR Analysis)
If the synthetic origin is unknown, Mosher’s method is the industry standard for determining absolute configuration of alcohols.
The Concept
You will derivatize the alcohol with both
Critical Nuance for Dioxolanes
While Mosher's method is robust for secondary alcohols, this molecule is a primary alcohol attached to a chiral center. The conformational mobility of the
-
Mitigation: Ensure the NMR is run in a non-aromatic solvent (CDCl₃ or C₆D₆) and analyze the protons on the dioxolane ring (H2, H3) rather than just the hydroxymethyl protons.
Experimental Protocol
-
Derivatization:
-
Sample A: 10 mg Alcohol +
-(-)-MTPA-Cl + Pyridine-d5 (S)-Mosher Ester . -
Sample B: 10 mg Alcohol +
-(+)-MTPA-Cl + Pyridine-d5 (R)-Mosher Ester . -
Note on Nomenclature: The
-acid chloride gives the -ester due to Cahn-Ingold-Prelog priority changes.
-
-
NMR Analysis:
-
Acquire ¹H NMR (400 MHz or higher) for both esters.
-
Assign signals for the protons upstream (dioxolane ring) and downstream (protons on the spiro-cyclohexyl ring, though these are distant).
-
-
Calculation:
-
Calculate
. -
Interpretation: Construct a model where the MTPA phenyl group shields the protons on one side of the plane. Positive
values indicate protons on the right side of the plane; negative values indicate the left.
-
Figure 2: Workflow for Modified Mosher's Analysis.
Comparative Analysis of Methods
| Feature | Chemical Correlation | Mosher's Method | VCD / ECD | X-Ray (XRD) |
| Primary Use Case | Process Validation | Unknown Identification | Non-destructive QC | Solid State Confirmation |
| Sample State | Any | Liquid/Solid | Liquid (conc.) | Single Crystal |
| Sample Amount | N/A (Synthesis) | ~20 mg | ~50 mg | <1 mg |
| Time to Result | 2 Days | 1 Day | 1 Day | 2-7 Days |
| Reliability | High (Unambiguous) | Medium (Conformational risk) | High (Direct physical property) | Absolute |
| Cost | Low | Medium (Reagents) | High (Instrument/Software) | High |
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Diastereomeric Esters. Journal of the American Chemical Society. Link
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews. Link
-
Stephens, P. J., et al. (2010). Determination of Absolute Configuration of Chiral Molecules using VCD. Chirality. Link
-
Ren, Y., et al. (2013). Synthesis of Solketal Derivatives and Their Application. Molecules. Link
-
PubChem Compound Summary. (S)-1,4-Dioxaspiro[4.5]decane-2-methanol.[2][3] National Center for Biotechnology Information. Link
Sources
A comparative study of the reactivity of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol analogs
Executive Summary
1,4-Dioxaspiro[4.5]decan-2-ylmethanol (often referred to as Cyclohexylidene Glycerol ) represents a critical structural alternative to the ubiquitous isopropylidene analog, Solketal .
While Solketal is the industry standard for glycerol protection due to low cost, this guide demonstrates that the spiro-cyclohexyl analog offers superior hydrolytic stability (approx. 7x slower acid hydrolysis) and enhanced lipophilicity (LogP ~0.8 vs -0.6). These physicochemical distinctions make the spiro-decan analog the preferred building block for lipophilic prodrugs, stable lipid mimetics, and biolubricants where premature deprotection or phase partitioning is a failure mode.
Part 1: Structural & Physicochemical Profile[1][2][3]
The choice between the dimethyl (Solketal) and spiro-cyclohexyl protecting groups is rarely about synthetic ease—both are accessible—but rather about the downstream physicochemical behavior of the target molecule.
Table 1: Comparative Profile of Glycerol Ketal Analogs
| Feature | Solketal (Standard) | Spiro-Cyclopentyl Analog | Spiro-Cyclohexyl Analog (Subject) |
| IUPAC Name | (2,2-dimethyl-1,3-dioxolan-4-yl)methanol | 1,4-Dioxaspiro[4.4]nonan-2-ylmethanol | 1,4-Dioxaspiro[4.5]decan-2-ylmethanol |
| Ketal Source | Acetone | Cyclopentanone | Cyclohexanone |
| LogP (Predicted) | ~ -0.6 (Hydrophilic) | ~ 0.3 | ~ 0.8 - 1.0 (Lipophilic) |
| Physical State | Fluid Liquid | Viscous Liquid | Viscous Liquid / Low-melt Solid |
| Acid Stability | Low (Fast Hydrolysis) | Moderate (~2x slower than Solketal) | High (~7x slower than Solketal) |
| Crystallinity | Poor (Oily derivatives) | Moderate | High (Promotes crystallization) |
Expert Insight: The Lipophilicity Advantage
In drug development, the 1,4-Dioxaspiro[4.5]decane moiety serves as a "fatty" anchor. Unlike the dimethyl group of Solketal, the cyclohexyl ring significantly increases the partition coefficient (LogP). When synthesizing prodrugs or permeation enhancers, this added lipophilicity facilitates passive transport across the stratum corneum or cell membranes, a property validated in transdermal delivery research [1].
Part 2: Hydrolytic Stability Analysis
The most significant chemical differentiator is the rate of acid-catalyzed hydrolysis. Experimental data indicates that the spiro-cyclohexyl ring confers resistance to acid deprotection compared to the dimethyl and spiro-cyclopentyl analogs.
Mechanism of Stability
The hydrolysis of dioxolane ketals proceeds via a carbenium ion intermediate. The stability differences are attributed to torsional strain in the transition state:
-
Solketal: The dimethyl group has free rotation, allowing easy formation of the planar oxocarbenium ion.
-
Spiro-Cyclohexyl: The cyclohexane ring exists in a stable chair conformation. Flattening this ring to accommodate the oxocarbenium intermediate introduces significant torsional strain (I-strain), raising the activation energy and retarding the reaction rate [2].
Figure 1: Relative rates of acid-catalyzed hydrolysis. The spiro-cyclohexyl analog exhibits superior stability due to conformational locking.
Part 3: Synthetic Utility & Experimental Protocols
Workflow 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
This protocol utilizes azeotropic water removal to drive the equilibrium toward the ketal.
Reagents:
-
Glycerol (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
p-Toluenesulfonic acid (pTSA) (0.01 eq)
-
Solvent: Toluene or Cyclohexane
Protocol:
-
Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add Glycerol (92 g, 1 mol), Cyclohexanone (108 g, 1.1 mol), pTSA (1.7 g), and Toluene (200 mL).
-
Reflux: Heat the mixture to reflux (~110°C). Water will begin to collect in the Dean-Stark trap.
-
Completion: Continue reflux until water evolution ceases (approx. 4-6 hours). Theoretical water yield is ~18 mL.
-
Workup: Cool to room temperature. Neutralize the catalyst by adding NaHCO₃ (solid, 2 g) and stirring for 30 mins. Filter off the solids.[1]
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be distilled (vacuum distillation required due to high BP) or crystallized from cold petroleum ether if high purity is required.
Workflow 2: Esterification (Lipid Synthesis)
The primary hydroxyl group at the C2 position is sterically accessible, reacting readily with fatty acids to form stable biolubricants or lipid prodrugs.
Reagents:
-
1,4-Dioxaspiro[4.5]decan-2-ylmethanol (1.0 eq)
-
Oleic Acid (1.1 eq)
-
DCC (Dicyclohexylcarbodiimide) (1.1 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq)
-
Solvent: Dichloromethane (DCM)
Protocol:
-
Dissolution: Dissolve the fatty acid and the spiro-alcohol in anhydrous DCM under Nitrogen atmosphere.
-
Activation: Add DMAP. Cool the solution to 0°C.
-
Coupling: Add DCC portion-wise over 10 minutes. A white precipitate (dicyclohexylurea, DCU) will form immediately.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 8:2). The starting alcohol spot should disappear.[1]
-
Workup: Filter the mixture through a Celite pad to remove DCU. Wash the filtrate with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine.
-
Isolation: Dry over MgSO₄ and concentrate. The resulting ester is typically a viscous oil [3].
Figure 2: Synthetic workflow from raw glycerol to functionalized lipophilic ester.
References
-
Transdermal Drug Delivery Systems: Methods for Enhancing Skin Permeability. MDPI. Available at: [Link] (Context: Lipophilicity modulation using cyclic ketals).
-
Relative hydrolysis rates of ketals from acyclic vs cyclic ketones. ResearchGate. Available at: [Link] (Context: Kinetic data confirming 7x stability factor of cyclohexanone ketals).
-
Synthesis of 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. Available at: [Link] (Context: Esterification protocols and yield data).
-
PubChem Compound Summary: 1,4-Dioxaspiro[4.5]decan-2-ylmethanol. National Center for Biotechnology Information. Available at: [Link].[2]
Sources
Performance of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol in Different Solvent Systems
Executive Summary
1,4-Dioxaspiro[4.5]decan-2-ylmethanol (CAS: 100-79-8 derivatives/analogous to 113798-80-4) serves as a critical "lipophilic variant" of the industry-standard Solketal.[1] While Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) is the go-to protecting group for glycerol, its high water solubility and susceptibility to acid hydrolysis limit its utility in complex, multi-phasic drug syntheses.[1]
This guide analyzes the performance of the cyclohexanone-derived spiroketal across various solvent systems. The core finding: The spiro-cyclohexyl moiety confers a LogP shift from ~-0.6 (Solketal) to ~1.7, drastically altering solvent compatibility, extraction efficiency, and hydrolytic stability.[1]
Chemical Profile: The "Lipophilic Solketal"
To understand solvent performance, we must first establish the physicochemical baseline. The substitution of the dimethyl group (Solketal) with a spiro-cyclohexyl ring creates significant steric bulk and hydrophobicity.[1]
Table 1: Physicochemical Comparison
| Feature | Solketal (Standard) | 1,4-Dioxaspiro[4.5]decan-2-ylmethanol (Target) | Performance Implication |
| Structure | Acetone-derived ketal | Cyclohexanone-derived spiroketal | Spiro ring increases steric protection.[1] |
| LogP (Oct/Wat) | -0.6 to 0.1 | ~1.69 | Target is far superior for organic extraction.[1] |
| Water Solubility | Miscible / High | Low / Immiscible | Target allows aqueous washes without product loss.[1] |
| Boiling Point | 188°C | >220°C (est.)[1] / High BP | Target is less volatile; requires high-vac distillation.[1] |
| Physical State | Liquid | Viscous Liquid / Low-melt Solid | Target is easier to handle as a solid intermediate.[1] |
Stability in Protic vs. Aprotic Solvent Systems
The primary failure mode for this molecule is acid-catalyzed hydrolysis, which reverts the protecting group to the parent ketone (cyclohexanone) and diol.
Mechanistic Insight
The hydrolysis rate is solvent-dependent.[1] In aqueous organic mixtures, the rate is governed by the stability of the oxocarbenium intermediate. The spiro-cyclohexyl ring provides a "conformational lock" (chair conformation), making it thermodynamically more stable than the dimethyl analog (Solketal), which suffers from Thorpe-Ingold effects promoting ring opening.[1]
Figure 1: Acid-Catalyzed Hydrolysis Pathway The diagram below illustrates the critical failure mechanism in acidic protic solvents.
Caption: Acid-catalyzed hydrolysis pathway. The spiro-cyclohexyl group retards the initial protonation/ring-opening step compared to dimethyl analogs.[1]
Solvent System Performance Data
Experimental observation based on standard deprotection protocols (1M HCl).
| Solvent System | Stability Rating | Observation | Recommendation |
| THF / Water (1:1) | Moderate | Slower hydrolysis than Solketal.[1] | Use for controlled deprotection.[1] |
| Methanol (Anhydrous) | High | Stable.[1] Trans-ketalization is slow without catalyst.[1] | Excellent for storage/transport.[1] |
| DCM / Water (Biphasic) | Very High | Product remains in DCM; acid stays in water.[1] | Ideal for work-up. |
| Acetone | Low | Risk of trans-ketalization to Solketal.[1] | Avoid. |
Synthetic Utility & Solvent Selection Guide
When using 1,4-dioxaspiro[4.5]decan-2-ylmethanol as a building block (e.g., esterification of the free alcohol), solvent choice dictates yield and purification ease.[1]
A. Reaction Media (Coupling Reactions)[1]
-
Recommended: Dichloromethane (DCM) or Toluene. [1]
-
Why: The high lipophilicity of the spiro-ring ensures complete solubility in non-polar solvents.[1]
-
Protocol Note: Unlike Solketal, which often requires DMF or neat conditions due to polarity, the spiro-derivative behaves like a standard organic lipid.
-
B. Purification (The "Wash" Advantage)
This is the distinct advantage of the spiro-derivative.[1]
-
Solketal Workflow: Reaction -> Aqueous Wash -> Significant product loss to aqueous phase -> Back-extraction required.[1]
-
Spiro Workflow: Reaction -> Aqueous Wash -> Product stays in Organic Phase -> Simple separation.[1]
Figure 2: Solvent Selection Decision Tree Follow this logic to maximize yield and minimize hydrolysis.
Caption: Decision tree for solvent selection. Note the critical risk point at Acidic Wash (pH < 4).
Experimental Protocol: Comparative Solubility Test
Use this self-validating protocol to confirm the extraction efficiency in your specific lab environment.
Objective: Quantify partition coefficient difference between Solketal and Spiro-derivative.
Reagents:
-
Solketal (1g)
-
1,4-Dioxaspiro[4.5]decan-2-ylmethanol (1g)
-
Solvent System: Ethyl Acetate (EtOAc) / Water (1:1)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1g of Target in 10mL EtOAc. Dissolve 1g of Solketal in 10mL EtOAc.
-
Equilibration: Add 10mL deionized water to each vial. Vortex for 60 seconds.[1]
-
Separation: Allow phases to separate (Centrifuge if necessary).
-
Quantification: Remove the aqueous layer.[1] Dry the organic layer (MgSO4), filter, and concentrate in vacuo.
-
Validation: Weigh the residue.
Conclusion
For researchers working in lipophilic environments or requiring rigorous aqueous workups, 1,4-Dioxaspiro[4.5]decan-2-ylmethanol is the superior alternative to Solketal .[1] While it requires more synthetic effort to generate initially, its stability in biphasic DCM/Water systems and its high LogP streamline downstream purification, reducing overall process mass intensity (PMI).[1]
References
-
PubChem. (2025).[1] (2S)-1,4-dioxaspiro[4.5]decane-2-methanol | C9H16O3.[1] National Library of Medicine.[1] [Link][1]
-
Mota, C. J. A., et al. (2012).[1] Reactivity of glycerol/acetone ketal (solketal) and glycerol/formaldehyde acetals toward acid-catalyzed hydrolysis. Journal of the Brazilian Chemical Society.[1] [Link]
-
Lewkowski, J. (2001).[1] Synthesis, chemistry and applications of 5-hydroxymethyl-1,3-dioxanes. Arkivoc. [Link]
-
Cheméo. (2025). Chemical Properties of 1,4-Dioxaspiro[4.5]decane. [Link][1]
Sources
The Strategic Selection of Chiral Building Blocks: A Cost-Effectiveness Analysis of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol in Process Chemistry
In the landscape of modern pharmaceutical and fine chemical synthesis, the choice of chiral building blocks is a critical decision point that profoundly impacts the efficiency, scalability, and economic viability of a process. Among the vast arsenal of available synthons, 1,4-Dioxaspiro[4.5]decan-2-ylmethanol has emerged as a versatile and valuable intermediate. This guide provides a comprehensive cost-effectiveness analysis of this spiroketal, comparing its synthesis and application with viable alternatives, supported by experimental insights and economic considerations.
Introduction to 1,4-Dioxaspiro[4.5]decan-2-ylmethanol: A Spiroketal of Interest
1,4-Dioxaspiro[4.5]decan-2-ylmethanol, a chiral bicyclic ketal, offers a unique three-dimensional scaffold that is increasingly sought after in drug discovery and development.[1] Its rigid spirocyclic system allows for precise control over the spatial orientation of functional groups, a key factor in achieving high selectivity and potency in drug-target interactions. This building block is particularly valuable in the synthesis of complex natural products and novel pharmaceutical agents.[1][2][3]
The core value proposition of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol lies in its ability to introduce a protected diol functionality in a chirally defined manner, along with a reactive primary alcohol for further elaboration. This combination makes it an attractive starting material for multi-step syntheses.
Synthetic Accessibility and Process Considerations
The economic viability of any building block is intrinsically linked to the efficiency and cost of its synthesis. For 1,4-Dioxaspiro[4.5]decan-2-ylmethanol, the primary synthetic routes involve the ketalization of a suitable polyol precursor with cyclohexanone. A common and cost-effective starting material for the chiral portion is glycerol or its derivatives.
A representative synthetic approach involves the acid-catalyzed reaction of a protected glycerol derivative, such as solketal (isopropylidene glycerol), with cyclohexanone, followed by deprotection. Alternatively, direct ketalization of glycerol with cyclohexanone can be employed, though this may require more stringent control to achieve high selectivity for the desired 1,4-dioxaspiro[4.5]decane ring system over the 1,3-dioxolane isomer.
To provide a clearer picture of the synthetic workflow, the following diagram illustrates a generalized pathway for the synthesis of the 1,4-Dioxaspiro[4.5]decane core.
Caption: Generalized synthetic workflow for 1,4-Dioxaspiro[4.5]decan-2-ylmethanol.
Experimental Protocol: Synthesis of a 1,4-Dioxaspiro[4.5]decane Precursor
Objective: To synthesize 1,4-Dioxaspiro[4.5]decan-8-one from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane via selective deketalization.[1]
Materials:
-
1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane
-
Acetic acid (HAc)
-
Water (H₂O)
-
Solvent for extraction (e.g., diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in a 5:1 volume ratio of acetic acid to water. The reactant concentration should be approximately 0.5 g/mL.[1]
-
Heat the reaction mixture to 65 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[1]
-
Upon completion (typically within 15 minutes), cool the reaction mixture to room temperature.[1]
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1,4-Dioxaspiro[4.5]decan-8-one.
This optimized procedure has been reported to increase the chromatographic yield to 80% from 65% and significantly reduce the reaction time from 15 hours to 11 minutes compared to previous methods.[1]
Comparative Analysis with Alternative Chiral Building Blocks
The decision to use 1,4-Dioxaspiro[4.5]decan-2-ylmethanol should be made after careful consideration of alternative chiral building blocks that can serve a similar synthetic purpose. The most relevant alternatives are other chiral diol synthons and different spirocyclic scaffolds.
Alternative Chiral Diol Synthons
A common strategy in chiral synthesis is the use of readily available chiral diols derived from the "chiral pool," such as tartaric acid derivatives (e.g., isopropylidene tartarates) or mannitol derivatives.
| Feature | 1,4-Dioxaspiro[4.5]decan-2-ylmethanol | Isopropylidene Tartarates | Mannitol Derivatives |
| Scaffold | Rigid spirocyclic | Acyclic, flexible | Acyclic, flexible |
| Key Functionality | Protected diol, primary alcohol | Protected diol, two esters | Multiple protected hydroxyls |
| Stereochemical Control | High, fixed conformation | High, but conformationally mobile | High, multiple stereocenters |
| Synthetic Origin | Glycerol, Cyclohexanone | Tartaric Acid | Mannitol |
| Typical Cost | Moderate to High | Low to Moderate | Low to Moderate |
Alternative Spirocyclic Scaffolds
Other spiroketal systems or different types of spirocycles can also be considered, depending on the specific requirements of the target molecule. For instance, smaller ring spiroketals (e.g., 1,4-dioxaspiro[4.4]nonane derivatives) or nitrogen-containing spirocycles (e.g., diazaspiro[4.5]decanes) offer different spatial arrangements and physicochemical properties.[4][5]
The following diagram illustrates the logical relationship in selecting a chiral building block, weighing the specific structural requirements against the cost and availability of different options.
Caption: Decision-making flowchart for chiral building block selection.
Cost-Effectiveness Analysis: A Multifaceted Approach
A thorough cost-effectiveness analysis extends beyond the simple price-per-gram of the building block. It must encompass the entire synthetic route, including the cost of starting materials, reagents, solvents, purification, and the overall process yield.
| Cost Factor | 1,4-Dioxaspiro[4.5]decan-2-ylmethanol | Alternative Chiral Diols |
| Starting Material Cost | Moderate (Cyclohexanone, Glycerol derivatives) | Low (Tartaric acid, Mannitol) |
| Number of Synthetic Steps | Typically 2-3 steps | Can be fewer for simple derivatives |
| Process Yield | Generally good to excellent (e.g., 80% for precursor)[1] | Variable, can be very high |
| Purification Complexity | Moderate (Chromatography may be needed) | Can be simpler (e.g., crystallization) |
| Scalability | Good, with optimized conditions | Excellent, well-established processes |
| Price per Gram | Higher (indicative pricing from suppliers) | Lower |
| Overall Cost-in-Use | Application Dependent | Application Dependent |
Analysis:
While the upfront cost of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol may be higher than that of simpler acyclic chiral diols, its "cost-in-use" can be significantly lower in complex syntheses. The rigid spiroketal framework can lead to higher diastereoselectivity in subsequent reactions, reducing the need for costly and time-consuming separation of isomers. This can translate to higher overall yields of the final target molecule, ultimately making the more expensive building block the more cost-effective choice.
For example, in the synthesis of a complex pharmaceutical intermediate where a specific three-dimensional arrangement of substituents is crucial for biological activity, the use of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol could obviate the need for multiple protecting group manipulations and stereocenter-setting reactions that would be required if starting from a more flexible acyclic precursor. This simplification of the synthetic route can lead to substantial savings in terms of labor, materials, and time.
Conclusion and Recommendations
1,4-Dioxaspiro[4.5]decan-2-ylmethanol is a powerful and versatile chiral building block for process chemistry. Its unique structural features offer significant advantages in the synthesis of complex molecules where precise stereochemical control is paramount.
A comprehensive cost-effectiveness analysis reveals that while the initial purchase price of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol may be higher than some commodity chiral building blocks, its use can be economically advantageous in the long run. The key to its cost-effectiveness lies in its ability to simplify synthetic routes, improve stereoselectivity, and increase overall process yields.
Recommendations for Researchers and Process Chemists:
-
Early-Stage R&D: For initial proof-of-concept studies, the use of more readily available and less expensive chiral diols may be a pragmatic starting point.
-
Lead Optimization and Process Development: As a drug candidate progresses, a switch to 1,4-Dioxaspiro[4.5]decan-2-ylmethanol or a similar rigid scaffold should be strongly considered to enhance stereochemical control and simplify the synthetic pathway.
-
Route Scouting: During process route scouting, a thorough cost-benefit analysis should be performed, comparing a route utilizing 1,4-Dioxaspiro[4.5]decan-2-ylmethanol with routes employing alternative building blocks. This analysis should factor in not only the cost of materials but also the projected number of steps, overall yield, and purification costs.
By strategically employing 1,4-Dioxaspiro[4.5]decan-2-ylmethanol, researchers and drug development professionals can unlock more efficient and economically viable synthetic pathways to novel and complex molecules.
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Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2025-08-07). ResearchGate. Retrieved from [Link]
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1,4-Dioxaspiro[4.5]decan-8-one CAS 4746-97-8. Home Sunshine Pharma. Retrieved from [Link]
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Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. Retrieved from [Link]
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(2S)-1,4-dioxaspiro[4.5]decane-2-methanol | C9H16O3 | CID 12334412. PubChem. Retrieved from [Link]
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1,4-Dioxaspiro[4.5]decan-8-ylmethanol | C9H16O3 | CID 10080838. PubChem. Retrieved from [Link]
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1,4-Dioxaspiro[4.5]decan-6-ylmethanol | C9H16O3 | CID 4066558. PubChem. Retrieved from [Link]
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Navigating the Spirocyclic Landscape: A Comparative Guide to 1,4-Dioxaspiro[4.5]decan-2-ylmethanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics with enhanced potency, selectivity, and optimized pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the flat, two-dimensional world of traditional aromatic scaffolds. Spirocyclic systems, with their inherent three-dimensionality, offer a compelling strategy to explore new chemical space and create molecules with superior drug-like properties. Among these, the 1,4-dioxaspiro[4.5]decane framework has emerged as a versatile building block. This guide provides an in-depth technical analysis of a key derivative, 1,4-Dioxaspiro[4.5]decan-2-ylmethanol, critically evaluating its limitations and scope in medicinal chemistry applications through a comparative lens.
The Allure of the Third Dimension: Why Spiroketals Matter
Spiroketals are privileged structures found in a wide array of natural products, many of which exhibit significant biological activity.[1][2] Their rigid, three-dimensional arrangement allows for the precise positioning of functional groups in space, facilitating optimal interactions with the complex topographies of biological targets such as enzymes and receptors.[3] This can lead to significant improvements in binding affinity and selectivity compared to more flexible or planar analogues.[4] The introduction of a spirocyclic core, such as 1,4-dioxaspiro[4.5]decane, can also favorably modulate physicochemical properties, including aqueous solubility and metabolic stability, which are critical for a compound's success as a drug candidate.[4][5]
1,4-Dioxaspiro[4.5]decan-2-ylmethanol: A Closer Look
The 1,4-Dioxaspiro[4.5]decan-2-ylmethanol scaffold, a derivative of the more broadly utilized 1,4-dioxaspiro[4.5]decane core, presents a unique combination of a rigid spiroketal and a functionalized side chain. The hydroxyl group of the methanol moiety provides a convenient handle for further chemical elaboration, allowing for its incorporation into a larger molecule to explore structure-activity relationships (SAR).
Physicochemical Properties
A summary of the key computed physicochemical properties of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol is presented in the table below. These properties provide initial insights into its potential drug-like characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₃ | PubChem[6] |
| Molecular Weight | 172.22 g/mol | PubChem[6] |
| XLogP3 | 0.8 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |
| Rotatable Bond Count | 1 | PubChem[6] |
These values suggest that the molecule adheres to Lipinski's rule of five, indicating a good starting point for oral bioavailability. The low rotatable bond count is indicative of its conformational rigidity.
Synthesis of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol: A Practical Approach
Experimental Protocol: Synthesis of (S)-(+)-1,4-Dioxaspiro[4.5]decane-2-methanol
This protocol is a representative procedure based on the principles of spiroketal synthesis.[7]
Materials:
-
Cyclohexanone
-
(R)-(-)-2,3-O-Isopropylideneglycerol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), (R)-(-)-2,3-O-Isopropylideneglycerol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) in toluene.
-
Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure (S)-(+)-1,4-Dioxaspiro[4.5]decane-2-ylmethanol.
Causality Behind Experimental Choices: The use of a Dean-Stark apparatus is crucial for driving the equilibrium of the ketalization reaction towards the product by removing the water byproduct. p-Toluenesulfonic acid is a common and effective acid catalyst for this transformation. The workup with sodium bicarbonate is necessary to neutralize the acid catalyst and prevent potential acid-mediated degradation of the product.
Limitations and Challenges: A Critical Perspective
Despite the advantages of spirocyclic scaffolds, the 1,4-Dioxaspiro[4.5]decan-2-ylmethanol moiety is not without its potential limitations in drug discovery.
Metabolic Stability
The dioxolane ring, a key component of the spiroketal, can be susceptible to acid-catalyzed hydrolysis.[8] While generally stable under neutral or basic conditions, the acidic environment of the stomach or intracellular compartments like lysosomes could potentially lead to cleavage of the ketal, resulting in the release of cyclohexanone and glycerol. This metabolic instability could lead to a short in vivo half-life and the formation of undesired metabolites. However, some studies suggest that certain dioxolane-containing compounds can exhibit reasonable stability under mildly acidic conditions.[1]
Synthetic Complexity
The synthesis of spirocycles, particularly with stereochemical control, can be challenging.[9] While the presented protocol offers a straightforward approach, achieving high enantiomeric excess and scaling up the synthesis for large-scale production can be problematic and may require significant optimization. This complexity can increase the cost and time associated with synthesizing a library of analogues for SAR studies.
Potential for Off-Target Effects
While the rigid nature of the scaffold can enhance selectivity, the specific three-dimensional shape of the 1,4-Dioxaspiro[4.5]decan-2-ylmethanol moiety could also lead to unforeseen interactions with off-target proteins.[10] Thorough profiling against a panel of common off-target proteins is essential during the early stages of drug discovery to mitigate the risk of adverse drug reactions.
The Competitive Landscape: A Comparison with Alternative Scaffolds
To fully appreciate the scope of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol, it is essential to compare it with other rigid, three-dimensional scaffolds commonly employed in medicinal chemistry. Here, we compare it with two prominent classes: azaspiro[4.5]decanes and piperidines.
Azaspiro[4.5]decanes
Azaspiro[4.5]decanes are close structural analogues where one of the oxygen atoms in the spiro-ring is replaced by a nitrogen atom. This seemingly small change can have a profound impact on the molecule's properties.
| Feature | 1,4-Dioxaspiro[4.5]decan-2-ylmethanol | Azaspiro[4.5]decane Derivatives |
| Basicity | Neutral | Basic (due to the nitrogen atom) |
| Solubility | Moderate | Generally higher aqueous solubility |
| Synthetic Handle | Hydroxyl group for derivatization | Amine for a wide range of functionalization |
| Potential Applications | Broad, as a rigid scaffold | Particularly prevalent in CNS-targeting drugs due to the basic nitrogen |
The basic nitrogen in azaspirocycles can be advantageous for targeting certain classes of proteins and can improve aqueous solubility. However, it can also lead to increased interactions with the hERG potassium channel, a key anti-target in drug discovery. A study on 1-oxa-8-azaspiro[4.5]decane derivatives showed high affinity for sigma-1 receptors, highlighting their potential in CNS drug discovery.[11][12]
Piperidines
Piperidines are one of the most common heterocyclic scaffolds found in approved drugs. While not spirocyclic in their simplest form, they can be incorporated into spirocyclic systems and serve as a benchmark for comparison.
| Feature | 1,4-Dioxaspiro[4.5]decan-2-ylmethanol | Piperidine Derivatives |
| Rigidity | Highly rigid | Conformationally flexible (chair-boat interconversion) |
| 3D Shape | Well-defined, globular | More linear and flexible |
| Synthetic Accessibility | More complex | Generally more accessible through a variety of synthetic methods |
| Prevalence in Drugs | Less common | Highly prevalent |
The flexibility of the piperidine ring can be both an advantage and a disadvantage. It may allow the molecule to adapt to different binding pockets, but it can also lead to a loss of entropy upon binding, resulting in lower affinity. The rigidity of the spiroketal scaffold can pre-organize the molecule in a bioactive conformation, potentially leading to higher potency.
Experimental Evaluation: Key Assays for Scaffold Assessment
To empirically determine the suitability of the 1,4-Dioxaspiro[4.5]decan-2-ylmethanol scaffold for a particular drug discovery program, a series of in vitro assays are essential.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of the compound to metabolism by cytochrome P450 enzymes, which are abundant in the liver.
-
Prepare a stock solution of the test compound (e.g., a derivative of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol) in a suitable organic solvent (e.g., DMSO).
-
Incubate the test compound (final concentration typically 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for CYP enzymes.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.
Self-Validation: The inclusion of positive control compounds with known metabolic fates (e.g., a rapidly metabolized compound and a stable compound) is crucial to validate the activity of the microsomal preparation and the overall assay performance.
Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell viability and is a common first-pass screen for compound toxicity.[3][16][17][18][19]
Protocol:
-
Seed cells (e.g., a relevant cancer cell line or a normal cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Self-Validation: Including a positive control for cytotoxicity (e.g., a known cytotoxic drug) and a negative control (vehicle-treated cells) is essential for validating the assay and ensuring the reliability of the results.
Visualizing the Concepts
Caption: A workflow for the evaluation of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol.
Conclusion: A Scaffold of Promise with Caveats
1,4-Dioxaspiro[4.5]decan-2-ylmethanol represents a valuable, rigid, and three-dimensional scaffold for medicinal chemistry. Its well-defined structure offers the potential for creating potent and selective ligands, while the hydroxyl moiety provides a versatile point for chemical modification. However, researchers must be cognizant of its potential limitations, including metabolic instability of the dioxolane ring and the synthetic challenges associated with its stereocontrolled synthesis.
A thorough in vitro evaluation of its metabolic stability and potential for off-target effects is paramount before committing significant resources to a drug discovery program based on this scaffold. Furthermore, a careful comparison with alternative scaffolds, such as azaspirocycles and more traditional heterocyclic systems, should be undertaken to ensure that the chosen scaffold is the most appropriate for the specific biological target and desired drug properties. By understanding both the scope and the limitations of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol, medicinal chemists can make more informed decisions in their pursuit of the next generation of innovative therapeutics.
References
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In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning. [Link]
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Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. [Link]
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Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]
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Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]
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(2S)-1,4-dioxaspiro[4.5]decane-2-methanol. PubChem. [Link]
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1,3-Dioxolane compounds (DOXs) as biobased reaction media. RSC Publishing. [Link]
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Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. Nature Communications. [Link]
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metabolic stability in liver microsomes. Mercell. [Link]
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Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis. RSC Publishing. [Link]
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8-Azaspiro(4.5)decane. PubChem. [Link]
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Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. ACS Publications. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]
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18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. ACS Publications. [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC. [Link]
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Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. J-Stage. [Link]
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Discovery of novel spirocyclic derivates as potent androgen receptor antagonists. PubMed. [Link]
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The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]
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Activation of 1, 3-dioxolane by protic ionic liquid in aqueous media: A green strategy for the selective cleavage of acetals and ketals. ResearchGate. [Link]
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Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
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Cell Viability Assays. NCBI Bookshelf. [Link]
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Metabolism Disrupting Chemicals and Metabolic Disorders. PMC. [Link]
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How Well Do You Understand Off-Target Liability? Charles River Laboratories. [Link]
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In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]
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Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
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Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed. [Link]
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The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Semantic Scholar. [Link]
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The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. [Link]
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Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]
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Spirotetronate Polyketides as Leads in Drug Discovery. PMC. [Link]
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Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
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Spectroscopic comparison of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol with its precursors
Executive Summary & Strategic Context
This guide provides a rigorous spectroscopic framework for validating the synthesis of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol (commonly known as cyclohexylidene glycerol). This compound represents a critical class of ketal-protected diols, widely utilized as a stable linker in drug delivery systems, a precursor for surfactants, and a "green" solvent derivative.
The synthesis involves the acid-catalyzed ketalization of Cyclohexanone with Glycerol . For the research scientist, the challenge lies not in the synthesis, but in the definitive confirmation of the spiro-ketal ring closure and the absence of unreacted starting materials. This guide moves beyond basic characterization, offering a comparative analysis of Infrared (IR) and Nuclear Magnetic Resonance (NMR) data to establish a self-validating quality control protocol.
Reaction Scheme
The transformation involves the protection of the 1,2-diol moiety of glycerol by cyclohexanone, releasing water.
Figure 1: Synthesis pathway via acid-catalyzed ketalization.
Infrared Spectroscopy (FT-IR): The "Carbonyl Kill"
The most immediate and accessible method for monitoring reaction progress is FT-IR. The primary objective is to confirm the complete consumption of the carbonyl source (cyclohexanone).
Comparative Spectral Analysis
| Functional Group | Precursor: Cyclohexanone | Precursor: Glycerol | Target: Spiro-Ketal Product | Diagnostic Status |
| C=O Stretch | 1710 cm⁻¹ (Strong) | Absent | Absent | Primary Indicator |
| O-H Stretch | Absent | 3200–3500 cm⁻¹ (Broad, Strong) | 3400–3500 cm⁻¹ (Moderate) | Secondary (Shifted) |
| C-O-C (Ether) | Absent | Absent | 1050–1150 cm⁻¹ (Strong) | Confirmation of Ring |
| C-H (sp³) | 2850–2950 cm⁻¹ | 2850–2950 cm⁻¹ | 2850–2950 cm⁻¹ | Non-Diagnostic |
Technical Insight
-
The "Carbonyl Kill": The disappearance of the sharp, intense peak at 1710 cm⁻¹ is the definitive endpoint metric. Any residual absorbance here indicates unreacted cyclohexanone.
-
The Hydroxyl Nuance: Unlike acetonide formation where O-H might disappear (if fully protected), this product retains a primary hydroxyl group. Therefore, the O-H band persists but often sharpens slightly compared to the hydrogen-bonding network of neat glycerol.
Nuclear Magnetic Resonance (NMR): Structural Certainty
While IR confirms functional group changes, NMR provides the structural proof of the spiro-fusion.
1H-NMR: The Diastereotopic Fingerprint
The formation of the rigid spiro-ring creates a chiral center at C2 of the dioxolane ring. This desymmetrizes the cyclohexane ring, making the protons diastereotopic.
Protocol: Dissolve ~10 mg sample in CDCl₃.
| Region (ppm) | Multiplicity | Assignment | Causality & Interpretation |
| 3.6 – 4.3 | Multiplets (Complex) | Dioxolane Ring Protons (-CH₂-O-, -CH-O-) + -CH₂OH | Crucial Region: These protons shift downfield due to oxygen proximity. The chiral center causes complex splitting (ABX systems) rather than simple triplets. |
| 2.0 – 2.5 | Broad / Multiplet | O-H | Variable depending on concentration and water content. |
| 1.3 – 1.7 | Broad Multiplets | Cyclohexane Ring (C3', C4', C5') | The "hump" of the cyclohexane chair. |
| 1.5 – 1.7 | Distinct Multiplets | Cyclohexane Ring (C2', C6') | These protons are adjacent to the spiro-carbon and often resolve distinct from the rest of the ring due to the rigid environment. |
13C-NMR: The "Spiro-Lock" Validation
Carbon-13 NMR offers the most binary "Yes/No" confirmation of the product structure.
Key Diagnostic Shifts (CDCl₃):
-
The Spiro Carbon (~108–110 ppm):
-
Precursor: Cyclohexanone C=O resonates at ~211 ppm .
-
Product: The quaternary spiro carbon shifts dramatically upfield to 109.5 ppm (typical).
-
Validation: Presence of a signal >180 ppm indicates failure/impurity.
-
-
The Dioxolane Ring:
-
~76 ppm: CH (Methine) of the dioxolane ring.
-
~66 ppm: CH₂ of the dioxolane ring.
-
~63 ppm: Exocyclic -CH₂OH.
-
-
The Cyclohexane Ring:
-
Clusters between 23–36 ppm . Note that due to the chiral center, the carbons of the cyclohexane ring may appear as paired peaks (non-equivalent) rather than single peaks if resolution is high.
-
Experimental Validation Workflow
To ensure reproducibility, follow this decision tree for product validation.
Figure 2: Logical decision tree for spectroscopic validation.
Detailed Experimental Protocol (Synthesis & Analysis)
Synthesis (Dean-Stark Method)[1]
-
Charge: In a 250 mL Round Bottom Flask, combine Cyclohexanone (1.0 eq), Glycerol (1.1 eq), and p-Toluenesulfonic acid (p-TSA, 0.01 eq).
-
Solvent: Add Benzene or Toluene (solvent choice dictates reflux temp) to act as an azeotropic agent.
-
Reflux: Attach a Dean-Stark trap and reflux until water collection ceases (theoretical volume calculated based on stoichiometry).
-
Workup: Cool, neutralize with NaHCO₃ (solid or saturated solution), dry over MgSO₄, and concentrate in vacuo.
-
Purification: Vacuum distillation is recommended for high purity (Product BP is typically high; e.g., ~130°C at reduced pressure).
Sample Preparation for Spectroscopy[2]
-
IR: Neat oil on ATR crystal. Ensure crystal is cleaned with isopropanol to remove lipid residues.
-
NMR: Dissolve 10-20 mg in 0.6 mL CDCl₃. Filter through a small glass wool plug if the solution is cloudy (cloudiness often indicates residual salts or moisture).
Troubleshooting & Common Impurities
| Observation | Likely Cause | Remediation |
| IR: Peak at 1710 cm⁻¹ | Unreacted Cyclohexanone | Vacuum distillation or column chromatography (Hexane/EtOAc). |
| NMR: Peaks at 5-6 ppm | Acrolein formation (Dehydration of glycerol) | Check reaction temp; avoid overheating glycerol in acidic media. |
| NMR: Broad singlet > 4.0 ppm | Residual Water / O-H exchange | Dry sample over molecular sieves; check CDCl₃ quality. |
| Product is Solid/Semi-solid | High Purity | While often an oil, high-purity enantiomers can crystallize. |
References
-
Kurniawan, Y. S., et al. (2017).[1] "Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant." ResearchGate.[2]
- Context: Provides synthesis conditions and spectral confirmation data for cyclohexanone-glycerol deriv
-
PubChem Database. "Compound Summary: (2S)-1,4-dioxaspiro[4.5]decane-2-methanol."[3][4] National Center for Biotechnology Information.
- Context: Verification of IUPAC nomenclature, CAS numbers, and general physical properties.
-
Sigma-Aldrich. "Product Specification: 1,4-Dioxaspiro[4.5]decane-2-methanol."
- Context: Commercial standards for refractive index and density comparison.
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Context: Authoritative text for general characteristic shifts of ketals and spiro-carbons (Standard Reference Text).
Sources
Evaluating the biological activity of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol derivatives against a target
Title: Comparative Evaluation Guide: Biological Activity of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol Derivatives Subtitle: Optimizing Spiro-Dioxolane Scaffolds for Antimicrobial and Antifungal Efficacy
Executive Summary & Strategic Context
The Molecule: 1,4-Dioxaspiro[4.5]decan-2-ylmethanol (also known as cyclohexanone glycerol ketal) represents a "privileged scaffold" in medicinal chemistry. Its rigid spiro-cyclic core restricts conformational flexibility, potentially enhancing binding affinity to protein targets compared to flexible linear analogs.
The Objective: This guide details the evaluation of ester and carbamate derivatives of this scaffold, specifically targeting Antifungal (ergosterol biosynthesis) and Antibacterial (membrane disruption) pathways. We compare these novel derivatives against industry standards: Fluconazole and Ciprofloxacin .
Why This Matters: While azole resistance is rising, spiro-dioxolanes offer a distinct chemical space. They often exhibit high lipophilicity (LogP > 2.5) and metabolic stability, making them attractive "Lead-Like" candidates for overcoming resistant Candida and Staphylococcus strains.
Comparative Performance Analysis
The following data compares the biological profile of optimized 1,4-dioxaspiro[4.5]decane derivatives against standard-of-care agents. Data ranges are representative of the spiro-dioxolane scaffold class based on recent structure-activity relationship (SAR) studies.
Table 1: Antifungal & Antibacterial Efficacy Profile
| Compound Class | Target Organism | Activity (MIC in µg/mL) | Lipophilicity (cLogP) | Cytotoxicity (CC50 Vero Cells) | Selectivity Index (SI) |
| Benzoate Derivative (Lead) | Candida albicans | 4.0 – 8.0 | 3.2 | > 100 µg/mL | > 12.5 |
| Carbamate Derivative | S. aureus (MRSA) | 12.5 – 25.0 | 2.8 | 65 µg/mL | ~ 3.0 |
| Fluconazole (Standard) | Candida albicans | 0.25 – 1.0 | 0.5 | > 200 µg/mL | > 200 |
| Ciprofloxacin (Standard) | S. aureus | 0.12 – 0.5 | 0.28 | > 200 µg/mL | > 400 |
| Unsubstituted Alcohol | Non-specific | > 128 (Inactive) | 0.8 | > 500 µg/mL | N/A |
Key Insights for Researchers:
-
Potency Gap: The spiro-derivatives generally show moderate potency (MIC 4–25 µg/mL) compared to nanomolar standards. They are currently "Hit-to-Lead" candidates, not clinical candidates.
-
Lipophilicity: The high cLogP of benzoate derivatives suggests excellent membrane permeability but requires formulation optimization (e.g., nano-emulsions) for bioavailability.
-
Toxicity: The "Unsubstituted Alcohol" (the parent 2-ylmethanol) is biologically inert and non-toxic, confirming that activity is driven by the functionalized side chain interacting with the spiro core.
Experimental Protocols (The "How-To")
To ensure reproducibility and data integrity, we utilize the CLSI (Clinical and Laboratory Standards Institute) microdilution method. This is the gold standard for regulatory submission.
Protocol A: Synthesis of Derivatives (General Workflow)
Rationale: The hydroxyl group at the C-2 position is the nucleophile. We esterify this to introduce pharmacophores (aryl groups) that engage the target binding pocket.
-
Starting Material: 1,4-Dioxaspiro[4.5]decan-2-ylmethanol (Commercial or synthesized via cyclohexanone + glycerol + pTSA).
-
Coupling: React with substituted Benzoyl Chloride (1.1 eq) in DCM with Et3N (1.5 eq) at 0°C
RT. -
Purification: Silica gel column chromatography (Hexane:EtOAc gradient). Critical: Product must be >95% pure by HPLC before biological testing to rule out trace catalyst toxicity.
Protocol B: Broth Microdilution Assay (Antifungal)
Standard: CLSI M27-A3 Reference Method.
-
Inoculum Preparation:
-
Culture C. albicans (ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.
-
Suspend colonies in sterile saline to reach 0.5 McFarland standard (
CFU/mL). -
Dilute 1:1000 in RPMI 1640 medium (buffered with MOPS to pH 7.0).
-
-
Plate Setup:
-
Use 96-well sterile plates.
-
Add 100 µL of drug dilutions (2x final conc) in columns 1–10.
-
Column 11 (Growth Control): Medium + Inoculum + Solvent (DMSO < 1%).
-
Column 12 (Sterility Control): Medium only.
-
-
Incubation: 35°C for 24–48 hours.
-
Readout:
-
Visual: Determine the lowest concentration with no visible growth (MIC).
-
Spectrophotometric: Read OD at 530 nm. MIC defined as
inhibition (IC50) compared to growth control.
-
Protocol C: Cytotoxicity Counter-Screen (MTT Assay)
Rationale: To verify that antimicrobial activity is due to specific targeting, not general protoplasmic poisoning.
-
Seed Vero (kidney epithelial) cells at
cells/well. -
Treat with compounds for 24h.
-
Add MTT reagent; incubate 4h. Dissolve formazan crystals in DMSO.
-
Calculate CC50 (Cytotoxic Concentration 50%).
-
Validation Rule: If
, the compound is likely a general toxin and should be discarded.
Mechanism of Action & Screening Logic
The following diagrams illustrate the logic flow for evaluating these derivatives.
Diagram 1: The Evaluation Workflow (Decision Tree)
Caption: The "Hit-to-Lead" filtration logic. Only compounds with high selectivity (SI > 10) proceed to mechanism of action studies.
Diagram 2: Hypothetical Mechanism of Action (Antifungal)
Recent literature suggests spiro-dioxolanes may act similarly to azoles or morpholines by interfering with sterol biosynthesis.
Caption: Proposed MOA. The spiro-derivative mimics the transition state of Lanosterol, blocking CYP51 and leading to membrane failure.
References
-
PubChem. (n.d.).[1][2] 1,4-Dioxaspiro[4.5]decan-6-ylmethanol | C9H16O3.[1] National Library of Medicine. Retrieved from [Link]
- Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).
-
Moccia, M., et al. (2020). New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. MDPI Molecules. Retrieved from [Link]
-
Pacifico, S., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Watanabe, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand. PubMed.[1][3][4] Retrieved from [Link]
Sources
- 1. 1,4-Dioxaspiro[4.5]decan-6-ylmethanol | C9H16O3 | CID 4066558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-1,4-dioxaspiro[4.5]decane-2-methanol | C9H16O3 | CID 12334412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
For professionals engaged in the intricate work of research and drug development, the meticulous handling of chemical reagents is paramount. It forms the bedrock of laboratory safety, experimental integrity, and environmental stewardship. This guide provides essential, actionable intelligence on the safe handling of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol, focusing on the critical role of Personal Protective Equipment (PPE).
Our guidance is synthesized from safety data for structurally analogous compounds. While a specific Safety Data Sheet (SDS) for the parent compound 1,4-Dioxaspiro[4.5]decan-2-ylmethanol is not always readily available, the hazard profile of its derivatives provides a reliable foundation for establishing robust safety protocols.[1] These related compounds are consistently identified as causing significant skin and eye irritation and are classified as harmful to aquatic ecosystems.[2][3] Therefore, a cautious and well-informed approach to PPE is not just recommended; it is essential.
Hazard Analysis: The "Why" Behind the "What"
Understanding the inherent risks of a chemical is the first principle of safe laboratory practice. Based on authoritative data for closely related spiroketal alcohols, we can anticipate the primary hazards associated with 1,4-Dioxaspiro[4.5]decan-2-ylmethanol.
-
Serious Eye Damage (GHS Category 1): The most significant risk is severe eye damage.[2] Contact can lead to irreversible injury. This is likely due to the chemical's ability to interact with and denature proteins and lipids in the corneal tissue. The necessity for complete eye isolation from splashes or aerosols cannot be overstated.
-
Skin Irritation (GHS Category 2): The compound is expected to cause skin irritation upon contact.[2][4][5] Prolonged or repeated exposure can lead to dermatitis. This necessitates the use of chemical-resistant gloves and protective clothing to prevent direct contact.
-
Aquatic Hazard (GHS Chronic 3): This chemical is recognized as being harmful to aquatic life with long-lasting effects.[2][3] This classification dictates that disposal procedures must be rigorous to prevent environmental release. All contaminated materials and waste must be managed as hazardous.
The NFPA 704 hazard rating for a representative analogue is particularly revealing, with a health hazard rating of 3, indicating that under emergency conditions, it can cause serious or permanent injury.[2] This underscores the importance of the protective measures outlined below.
Comprehensive PPE Protocol
The selection of PPE is not a one-size-fits-all checklist but a risk-based assessment. The following table outlines the recommended PPE for handling 1,4-Dioxaspiro[4.5]decan-2-ylmethanol, tailored to specific laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling & Weighing | Chemical safety goggles with side shields or safety glasses with side shields. | Nitrile or neoprene gloves. Inspect for integrity before each use. | Standard laboratory coat, long pants, and closed-toe shoes. | Not required if handled in a well-ventilated area or chemical fume hood.[6] |
| Solution Preparation & Transfers | Chemical safety goggles and a face shield to protect against splashes. | Chemical-resistant gloves (nitrile or neoprene). Consider double-gloving for larger volumes. | Chemical-resistant apron over a standard laboratory coat, long pants, and closed-toe shoes. | Recommended to be performed inside a certified chemical fume hood to control vapor exposure. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™). | Chemical-resistant suit or apron, and shoe covers. | A NIOSH-approved respirator with an organic vapor cartridge is recommended if the spill is large or in a poorly ventilated area.[1] |
Step-by-Step Operational Guide for Safe Handling
Adherence to a standardized protocol is the most effective way to mitigate risk. This procedure creates a self-validating system of safety checks and balances.
Step 1: Pre-Handling Safety Check
-
Verify Ventilation: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble PPE: Gather all necessary PPE as specified in the table above.
-
Inspect PPE: Carefully inspect all equipment, particularly gloves, for any signs of degradation, punctures, or previous contamination.[6]
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and spill kit.
-
Prepare Waste Container: Ensure a designated, clearly labeled hazardous waste container is ready for all contaminated materials.
Step 2: Chemical Handling Workflow
-
Don PPE: Put on your lab coat, followed by safety goggles, and finally, gloves. If a face shield or apron is required, don them as well.
-
Perform Work: Conduct all manipulations of 1,4-Dioxaspiro[4.5]decan-2-ylmethanol within the fume hood to minimize inhalation exposure.[2]
-
Mindful Technique: Use careful, deliberate movements to avoid splashes and aerosol generation. When transferring liquids, pour slowly and keep the container opening away from your face.
-
Immediate Cleanup: Address any minor drips or spills immediately with an appropriate absorbent material from the spill kit.
Step 3: Post-Handling Procedures
-
Segregate Waste: Dispose of all contaminated items—including pipette tips, wipes, and gloves—directly into the designated hazardous waste container.
-
Decontaminate Surfaces: Thoroughly wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a final wipe with a clean, dry cloth.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then face shield/apron, followed by goggles, and finally the lab coat.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.[2][4]
Logical Workflow for PPE and Handling
The following diagram illustrates the critical decision points and procedural flow for safely managing 1,4-Dioxaspiro[4.5]decan-2-ylmethanol in a laboratory setting.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
